molecular formula C57H68N10O12 B15544345 Pomalidomide-NH-PEG6-amide-C2-CPI-1612

Pomalidomide-NH-PEG6-amide-C2-CPI-1612

カタログ番号: B15544345
分子量: 1085.2 g/mol
InChIキー: LQIJAIJUUUPTKS-IQRIAUBRSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pomalidomide-NH-PEG6-amide-C2-CPI-1612 is a useful research compound. Its molecular formula is C57H68N10O12 and its molecular weight is 1085.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C57H68N10O12

分子量

1085.2 g/mol

IUPAC名

4-[4-[6-[[(2R)-2-[[(2S)-2-(4-cyanophenyl)propyl]amino]-2-phenylacetyl]amino]-3-pyridinyl]pyrazol-1-yl]-N-[2-[2-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]butanamide

InChI

InChI=1S/C57H68N10O12/c1-40(42-14-12-41(35-58)13-15-42)36-62-53(43-7-3-2-4-8-43)55(71)64-49-18-16-44(37-61-49)45-38-63-66(39-45)22-6-11-50(68)60-21-24-75-26-28-77-30-32-79-34-33-78-31-29-76-27-25-74-23-20-59-47-10-5-9-46-52(47)57(73)67(56(46)72)48-17-19-51(69)65-54(48)70/h2-5,7-10,12-16,18,37-40,48,53,59,62H,6,11,17,19-34,36H2,1H3,(H,60,68)(H,61,64,71)(H,65,69,70)/t40-,48?,53-/m1/s1

InChIキー

LQIJAIJUUUPTKS-IQRIAUBRSA-N

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Pomalidomide-NH-PEG6-amide-C2-CPI-1612

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pomalidomide-NH-PEG6-amide-C2-CPI-1612 is a novel heterobifunctional molecule designed as a proteolysis-targeting chimera (PROTAC). This advanced therapeutic strategy leverages the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular components, the signaling pathways it hijacks, and the experimental protocols used for its characterization.

Core Components and Their Roles

This compound is comprised of three key components: a ligand for the E3 ubiquitin ligase, a ligand for the target protein, and a linker that connects them.

  • Pomalidomide (E3 Ligase Ligand): Pomalidomide is an immunomodulatory drug that binds to Cereblon (CRBN), a component of the Cullin-RING E3 ubiquitin ligase complex.[1][][3] In the context of this PROTAC, pomalidomide serves as the "hook" that recruits the CRBN E3 ligase.

  • CPI-1612 (Target Protein Ligand): CPI-1612 is a potent and selective inhibitor of the histone acetyltransferases (HATs) EP300 and CBP.[4][5][6][7] These proteins are crucial transcriptional co-regulators implicated in various cancers. CPI-1612 directs the PROTAC to these specific target proteins.

  • NH-PEG6-amide-C2 (Linker): This chemical linker connects pomalidomide and CPI-1612. Its length and composition are critical for enabling the formation of a stable ternary complex between the target protein (EP300/CBP) and the E3 ligase (CRBN).

Mechanism of Action: Targeted Protein Degradation

The primary mechanism of action of this compound is to induce the selective degradation of EP300/CBP proteins. This process can be broken down into the following key steps:

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to both the EP300/CBP protein (via the CPI-1612 moiety) and the CRBN E3 ligase (via the pomalidomide moiety), forming a transient ternary complex.[8][9]

  • Ubiquitination: The formation of this ternary complex brings the E3 ligase in close proximity to the target protein. This allows the E3 ligase to catalyze the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the EP300/CBP protein. This results in the formation of a polyubiquitin chain.[10][]

  • Proteasomal Degradation: The polyubiquitinated EP300/CBP protein is then recognized by the 26S proteasome, the cell's protein degradation machinery.[8][10] The proteasome unfolds and degrades the target protein into small peptides.

  • Catalytic Cycle: After the degradation of the target protein, the PROTAC molecule is released and can bind to another target protein and E3 ligase, initiating another round of degradation. This catalytic nature allows for potent activity at sub-stoichiometric concentrations.[9][10]

Quantitative Data

ParameterValueCell LineNotes
DC50 1.2 µMLP1 (Multiple Myeloma)50% degradation concentration.
CPI-1612 IC50 (EP300 HAT) 8.0 nMBiochemical Assay50% inhibitory concentration against the histone acetyltransferase activity of EP300.[4]
CPI-1612 IC50 (Full-length EP300) <0.5 nMBiochemical Assay50% inhibitory concentration against full-length EP300.[5]
CPI-1612 IC50 (Full-length CBP) 2.9 nMBiochemical Assay50% inhibitory concentration against full-length CBP.[5]
CPI-1612 IC50 (H3K18Ac MSD) 14 nMCellular Assay50% inhibitory concentration for H3K18 acetylation.[5]
CPI-1612 IC50 (JEKO-1 cell proliferation) <7.9 nMJEKO-150% inhibitory concentration for cell proliferation.[5]

Experimental Protocols

Western Blotting for Protein Degradation

Objective: To quantify the degradation of the target protein (EP300/CBP) in cells treated with the PROTAC.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., LP1 multiple myeloma cells) at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for EP300 or CBP overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

  • Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ) to determine the extent of protein degradation relative to the vehicle-treated control.

In Vitro Ubiquitination Assay

Objective: To demonstrate that the PROTAC can induce the ubiquitination of the target protein in a cell-free system.

Methodology:

  • Reaction Mixture: In a microcentrifuge tube, combine recombinant human E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), ubiquitin, recombinant CRBN-DDB1 E3 ligase complex, and recombinant EP300/CBP protein in an ATP-containing reaction buffer.

  • Treatment: Add this compound or a vehicle control to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

  • Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products by Western blotting using an anti-EP300/CBP antibody to detect the formation of higher molecular weight polyubiquitinated species.

Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC This compound CRBN CRBN E3 Ligase PROTAC->CRBN Binds (Pomalidomide) EP300_CBP EP300/CBP (Target Protein) PROTAC->EP300_CBP Binds (CPI-1612) Ternary PROTAC-CRBN-EP300/CBP Complex PROTAC->Ternary CRBN->Ternary EP300_CBP->Ternary PolyUb Poly-ubiquitinated EP300/CBP Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Proteasome->PROTAC Recycling Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Mechanism of action of the PROTAC this compound.

Experimental_Workflow start Start: Hypothesis PROTAC induces EP300/CBP degradation cell_culture Cell Culture (e.g., LP1, MM1S) start->cell_culture ubiquitination_assay In Vitro Ubiquitination Assay start->ubiquitination_assay ternary_complex Ternary Complex Formation Assay (e.g., SPR, FRET) start->ternary_complex treatment Treatment with PROTAC (Dose and Time Course) cell_culture->treatment lysis Cell Lysis and Protein Quantification treatment->lysis western_blot Western Blot for EP300/CBP Degradation lysis->western_blot quantification Densitometry and DC50 Calculation western_blot->quantification proteomics Global Proteomics (Optional) for Selectivity Profiling quantification->proteomics conclusion Conclusion: Confirmation of Mechanism quantification->conclusion ubiquitination_assay->conclusion ternary_complex->conclusion proteomics->conclusion

Caption: Experimental workflow for characterizing the PROTAC.

Logical_Relationship PROTAC This compound Pomalidomide Linker CPI-1612 CRBN CRBN E3 Ligase Recruited by Pomalidomide PROTAC:p->CRBN Recruits EP300_CBP EP300/CBP Target Protein Targeted by CPI-1612 PROTAC:c->EP300_CBP Targets Ternary Ternary Complex Formation PROTAC:l->Ternary Enables CRBN->Ternary EP300_CBP->Ternary Degradation Selective Degradation of EP300/CBP Ternary->Degradation Leads to

References

An In-depth Technical Guide to Pomalidomide-NH-PEG6-amide-C2-CPI-1612 (dCE-1): A CBP/EP300 Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pomalidomide-NH-PEG6-amide-C2-CPI-1612, also known as dCE-1, is a heterobifunctional degrader that targets the homologous transcriptional co-activators CREB-binding protein (CBP) and E1A-associated protein (EP300) for proteasomal degradation.[1][2] As a Proteolysis Targeting Chimera (PROTAC), dCE-1 is composed of three key moieties: the immunomodulatory drug Pomalidomide, which serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN); a flexible polyethylene glycol (PEG) linker; and CPI-1612, a potent inhibitor of the histone acetyltransferase (HAT) domain of CBP/EP300.[1][3] By inducing the proximity of CBP/EP300 to the CRBN E3 ligase, dCE-1 triggers the ubiquitination and subsequent degradation of these key epigenetic regulators, offering a promising therapeutic strategy for diseases where their activity is dysregulated, such as cancer.[4][5][6] This technical guide provides a comprehensive overview of dCE-1, including its mechanism of action, synthesis, and detailed experimental protocols for its characterization.

Core Components and Mechanism of Action

This compound (dCE-1) is a rationally designed PROTAC that hijacks the ubiquitin-proteasome system to induce the degradation of CBP and EP300.[1]

  • Pomalidomide: This thalidomide analog binds to the E3 ubiquitin ligase Cereblon (CRBN).[3]

  • CPI-1612: A potent and selective inhibitor of the histone acetyltransferase (HAT) domain of CBP and EP300.[7]

  • PEG6 Linker: A 24-atom polyethylene glycol linker that connects pomalidomide and CPI-1612, providing the necessary flexibility and length to facilitate the formation of a stable ternary complex between CBP/EP300 and CRBN.[1][3] Research indicates that a linker length of at least 21 atoms is required for effective degradation.[4]

The mechanism of action involves the formation of a ternary complex between the target protein (CBP/EP300), dCE-1, and the E3 ligase (CRBN). This proximity, induced by dCE-1, leads to the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated CBP/EP300 is then recognized and degraded by the 26S proteasome.

Quantitative Data

The following tables summarize the key quantitative data for this compound (dCE-1) and its components.

Compound Parameter Cell Line Value Reference
This compound (dCE-1)DC₅₀LP11.2 µM[3]
This compound (dCE-1)DC₅₀LP11.3 µM[1][2][8]
This compound (dCE-1)EC₅₀ (FluoPPI)-1.2 µM[2]
Component Parameter Target Value Reference
CPI-1612IC₅₀EP300 HAT8.1 nM[7]
CPI-1612IC₅₀EP300 (full length)<0.5 nM[7]
CPI-1612IC₅₀CBP (full length)2.9 nM[7]

Experimental Protocols

Synthesis of this compound (dCE-1)

The synthesis of dCE-1 is a modular process involving the conjugation of the three core components. While a detailed, step-by-step protocol for the complete synthesis of dCE-1 from a single primary source is not publicly available, the general strategy involves the following key steps. This synthesized protocol is based on established methods for PROTAC synthesis.[4]

Step 1: Synthesis of the Pomalidomide-Linker Intermediate

  • Materials: Pomalidomide, Boc-NH-PEG6-COOH, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine), DMF (Dimethylformamide), Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve Pomalidomide and Boc-NH-PEG6-COOH in DMF.

    • Add HATU and DIPEA to the solution and stir at room temperature overnight.

    • Purify the resulting Boc-protected Pomalidomide-PEG6 intermediate by flash chromatography.

    • Dissolve the purified intermediate in a mixture of TFA and DCM to remove the Boc protecting group.

    • Evaporate the solvent to yield the Pomalidomide-NH2-PEG6 linker intermediate.

Step 2: Synthesis of the CPI-1612-C2-acid Intermediate

  • This step involves modifying CPI-1612 to introduce a carboxylic acid handle for linker attachment. The exact synthetic route for this modification is proprietary and not detailed in the available literature. Generally, this would involve a multi-step synthesis starting from a suitable precursor of CPI-1612 to incorporate a C2-acid moiety.

Step 3: Final Conjugation to Yield dCE-1

  • Materials: Pomalidomide-NH2-PEG6 linker intermediate, CPI-1612-C2-acid intermediate, HATU, DIPEA, DMF.

  • Procedure:

    • Dissolve the Pomalidomide-NH2-PEG6 linker intermediate and the CPI-1612-C2-acid intermediate in DMF.

    • Add HATU and DIPEA to the solution and stir at room temperature overnight.

    • Purify the final product, this compound (dCE-1), by preparative HPLC.

    • Confirm the identity and purity of the final compound by LC-MS and NMR.

CBP/EP300 Degradation Assay (Western Blot)

This protocol describes how to assess the degradation of CBP and EP300 in cells treated with dCE-1.

  • Cell Culture: Culture LP1 or MM1S multiple myeloma cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Treatment: Seed cells in 6-well plates at a density of 1 x 10⁶ cells/mL. Treat the cells with varying concentrations of dCE-1 (e.g., 0.1, 0.5, 1, 2, 5, 10 µM) or DMSO as a vehicle control for 24 hours.

  • Cell Lysis:

    • Harvest the cells by centrifugation and wash with ice-cold PBS.

    • Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • Western Blotting:

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE on a 4-12% gradient gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against CBP, EP300, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Antiproliferative Assay (CellTiter-Glo®)

This assay determines the effect of dCE-1 on the viability of cancer cell lines.

  • Cell Seeding: Seed LP1 or MM1S cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.

  • Treatment: After 24 hours, treat the cells with a serial dilution of dCE-1 (e.g., from 0.01 to 100 µM) or DMSO control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Measurement:

    • Allow the plate to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of cell viability against the log concentration of dCE-1 and fitting the data to a four-parameter logistic curve.

In-cellulo Ternary Complex Formation Assay (FluoPPI)

This assay confirms the formation of the ternary complex in living cells.[2]

  • Principle: The FluoPPI (Fluorescent-based Protein-Protein Interaction) assay utilizes fluorescently tagged proteins to detect their proximity. In this case, one could use cells co-expressing fluorescently tagged CBP/EP300 and CRBN. The addition of dCE-1 would bring these tagged proteins into close proximity, resulting in a detectable change in the fluorescent signal (e.g., FRET).

  • General Protocol Outline:

    • Generate stable cell lines co-expressing fluorescently tagged CBP/EP300 (e.g., with GFP) and CRBN (e.g., with RFP).

    • Seed the cells in a suitable format for fluorescence microscopy or plate-based reading.

    • Treat the cells with varying concentrations of dCE-1.

    • Acquire fluorescence images or readings at specific time points.

    • Analyze the data for an increase in the FRET signal or co-localization of the fluorescent signals, which indicates ternary complex formation.

    • Calculate the EC₅₀ for ternary complex formation.

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound (dCE-1)

dCE1_Mechanism_of_Action cluster_0 dCE-1 Mediated Degradation dCE1 dCE-1 (Pomalidomide-Linker-CPI1612) Ternary_Complex Ternary Complex (CBP/EP300 - dCE-1 - CRBN) dCE1->Ternary_Complex CBP_EP300 CBP/EP300 CBP_EP300->Ternary_Complex CPI-1612 moiety CRBN CRBN E3 Ligase CRBN->Ternary_Complex Pomalidomide moiety Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation of CBP/EP300 Proteasome->Degradation

Caption: Mechanism of dCE-1 induced degradation of CBP/EP300.

Western Blot Workflow for Degradation Analysis

Western_Blot_Workflow start Start: Cell Culture (LP1 or MM1S) treatment Treatment with dCE-1 (Varying Concentrations, 24h) start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking (5% Milk in TBST) transfer->blocking primary_ab Primary Antibody Incubation (Anti-CBP, Anti-EP300, Anti-GAPDH) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis end End: Quantified Protein Degradation analysis->end

Caption: Workflow for Western Blot analysis of protein degradation.

Antiproliferative Assay Workflow

Antiproliferative_Assay_Workflow start Start: Seed Cells in 96-well plate treatment Treat with serial dilution of dCE-1 start->treatment incubation Incubate for 72 hours treatment->incubation reagent_add Add CellTiter-Glo® Reagent incubation->reagent_add lysis_mix Mix to induce lysis reagent_add->lysis_mix stabilize Incubate to stabilize signal lysis_mix->stabilize readout Measure Luminescence stabilize->readout analysis Data Analysis (IC50 calculation) readout->analysis end End: IC50 Value analysis->end

References

Pomalidomide as a Cereblon E3 Ligase Ligand: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pomalidomide, a third-generation immunomodulatory drug (IMiD), has become a cornerstone in the treatment of relapsed and refractory multiple myeloma.[1] Its therapeutic efficacy is rooted in its function as a molecular glue, binding to the substrate receptor Cereblon (CRBN) of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^).[1][2] This interaction remodels the substrate specificity of the E3 ligase, inducing the ubiquitination and subsequent proteasomal degradation of specific "neo-substrate" proteins.[1][3] The most well-characterized of these neo-substrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][4] The degradation of these factors unleashes a cascade of anti-neoplastic effects, including direct anti-proliferative and pro-apoptotic actions on myeloma cells, alongside a potent immunomodulatory response within the tumor microenvironment.[1][5]

This technical guide offers a detailed examination of pomalidomide's role as a Cereblon E3 ligase ligand, presenting its mechanism of action, quantitative binding and degradation data, and comprehensive experimental protocols for its investigation.

Mechanism of Action: A Molecular Glue Approach

Pomalidomide's mechanism of action is a prime example of targeted protein degradation. By binding to Cereblon, it creates a novel interface that is recognized by neo-substrates, which would not otherwise interact with the E3 ligase complex.[1][6] This induced proximity leads to the polyubiquitination of the target protein, marking it for destruction by the 26S proteasome.[7]

The primary targets of pomalidomide-induced degradation are the transcription factors IKZF1 and IKZF3.[1][4] The degradation of these proteins in multiple myeloma cells leads to the downregulation of their downstream targets, including interferon regulatory factor 4 (IRF4) and the oncogene c-Myc.[1] The suppression of these key survival and proliferation factors contributes significantly to pomalidomide's anti-myeloma activity.[1][8] More recent studies have identified additional neo-substrates, such as ARID2, further expanding the understanding of pomalidomide's therapeutic reach.[9]

Quantitative Data

The following tables summarize key quantitative data regarding pomalidomide's interaction with Cereblon and its efficacy in degrading target proteins.

Table 1: Pomalidomide Binding Affinity to Cereblon

CompoundBinding Affinity (Kd)Binding Affinity (IC50)Assay MethodReference
Pomalidomide~157 nM~3 µM, ~2 µM, 1.2 µMCompetitive Titration, Competitive Binding Assay[10]
Pomalidomide55 ± 1.8 µM-NMR Spectroscopy
Pomalidomide12.5 µM-Isothermal Titration Calorimetry (ITC)[11]
Pomalidomide-2.1 µM (Ki)Fluorescence Resonance Energy Transfer (FRET)-based competition assay[11]
Lenalidomide~178 nM~2 µMCompetitive Titration, Competitive Binding Assay[10][12]
Thalidomide~250 nM-Competitive Titration[10]

Table 2: Pomalidomide-Induced Protein Degradation

Target ProteinCell LineEffective ConcentrationMethodReference
Aiolos (IKZF3)T cells1 µM (for 1, 3, 6, and 24h)Western Blot[4]
Ikaros (IKZF1)T cells1 µM (for 1, 3, 6, and 24h)Western Blot[4]
ARID2MM.1S1 µM (for 36h)Western Blot[9]
FIZ1--Degradome Analysis[13]

Experimental Protocols

Cereblon Binding Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)

This assay measures the binding affinity of pomalidomide to the CRBN-DDB1 complex.

Principle: TR-FRET measures the proximity between a donor fluorophore (e.g., terbium-cryptate on an anti-His antibody) and an acceptor fluorophore (on a tracer ligand). When pomalidomide displaces the tracer from the CRBN-DDB1 complex, the FRET signal decreases.

Protocol Outline: [14]

  • Reagents:

    • His-tagged CRBN/DDB1 complex

    • Tb-anti-His antibody

    • Fluorescently labeled tracer ligand (e.g., a derivative of thalidomide)

    • Pomalidomide (and other test compounds)

    • Assay buffer

  • Procedure:

    • Add a constant concentration of His-CRBN/DDB1 and Tb-anti-His antibody to the wells of a microplate.

    • Add the fluorescent tracer to the wells.

    • Add serial dilutions of pomalidomide.

    • Incubate to allow binding to reach equilibrium.

    • Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Plot the decrease in the FRET signal against the concentration of pomalidomide to determine the IC50 value.

In Vitro Ubiquitination Assay

This assay assesses the ability of pomalidomide to induce the ubiquitination of a target protein in a reconstituted cell-free system.

Principle: The assay combines purified E1, E2, and E3 enzymes with ubiquitin, ATP, and the target substrate in the presence or absence of pomalidomide. The ubiquitination of the substrate is then detected by Western blotting.

Protocol Outline: [3][7]

  • Reagents:

    • E1 activating enzyme (e.g., UBE1)

    • E2 conjugating enzyme (e.g., UBE2D3)

    • CRL4^CRBN^ Complex

    • Ubiquitin

    • Target substrate (e.g., IKZF1)

    • ATP

    • Pomalidomide

    • Ubiquitination Reaction Buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)

  • Procedure:

    • Prepare a master mix with E1, E2, CRL4^CRBN^, Ubiquitin, and the target substrate in the reaction buffer.

    • Aliquot the master mix into reaction tubes.

    • Add pomalidomide (or DMSO as a vehicle control) to the desired final concentration.

    • Initiate the reaction by adding ATP.

    • Incubate the reaction at 37°C for 60-90 minutes.

    • Stop the reaction by adding SDS-PAGE sample buffer and boiling.

  • Analysis:

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Perform a Western blot using a primary antibody against the target protein (e.g., anti-IKZF1).

    • A ladder of higher molecular weight bands indicates polyubiquitination.

IKZF1/IKZF3 Degradation Assay (Western Blot)

This assay is used to confirm the pomalidomide-induced degradation of target proteins in a cellular context.

Protocol Outline: [15]

  • Reagents:

    • Cell line of interest (e.g., MM.1S)

    • Pomalidomide

    • DMSO (vehicle control)

    • Cell lysis buffer

    • Primary antibodies (anti-IKZF1, anti-IKZF3, anti-β-actin)

    • HRP-conjugated secondary antibody

  • Procedure:

    • Culture cells to the desired density.

    • Treat cells with various concentrations of pomalidomide or DMSO for a specified time (e.g., 24 hours).

    • Harvest the cells and lyse them.

    • Determine the protein concentration of each lysate.

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies.

    • Incubate with the secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the extent of protein degradation.

Visualizations

Pomalidomide_Signaling_Pathway Pomalidomide Pomalidomide CRBN CRBN Pomalidomide->CRBN binds CRL4_CRBN CRL4-CRBN E3 Ligase Complex CRBN->CRL4_CRBN recruits IKZF1_IKZF3 IKZF1 / IKZF3 (Neosubstrates) CRL4_CRBN->IKZF1_IKZF3 polyubiquitinates IKZF1_IKZF3->CRL4_CRBN recruited to Proteasome 26S Proteasome IKZF1_IKZF3->Proteasome targeted for IRF4 IRF4 IKZF1_IKZF3->IRF4 regulates cMyc c-Myc IKZF1_IKZF3->cMyc regulates Ub Ubiquitin Ub->CRL4_CRBN Degradation Degradation Proteasome->Degradation Degradation->IRF4 downregulates Degradation->cMyc downregulates Immunomodulation Immunomodulation Degradation->Immunomodulation Apoptosis Apoptosis & Anti-proliferation IRF4->Apoptosis cMyc->Apoptosis

Caption: Pomalidomide-induced degradation of IKZF1/3 via the CRL4-CRBN E3 ligase complex.

In_Vitro_Ubiquitination_Workflow cluster_reagents Reaction Components cluster_procedure Procedure cluster_analysis Analysis E1 E1 Enzyme Mix 1. Mix Components (except ATP) E1->Mix E2 E2 Enzyme E2->Mix CRL4_CRBN CRL4-CRBN CRL4_CRBN->Mix Ub Ubiquitin Ub->Mix Substrate Target Substrate (e.g., IKZF1) Substrate->Mix Pomalidomide Pomalidomide Pomalidomide->Mix ATP ATP Incubate 2. Incubate at 37°C Mix->Incubate Add ATP Stop 3. Stop Reaction Incubate->Stop SDS_PAGE 4. SDS-PAGE Stop->SDS_PAGE Western_Blot 5. Western Blot (anti-Substrate Ab) SDS_PAGE->Western_Blot Detection 6. Detect Ubiquitination (High MW bands) Western_Blot->Detection

Caption: Workflow for an in vitro ubiquitination assay to assess pomalidomide activity.

References

CPI-1612: A Selective EP300/CBP Inhibitor for Oncological Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Introduction

CPI-1612 is a potent and selective, orally bioavailable small molecule inhibitor of the histone acetyltransferase (HAT) activity of the homologous proteins p300 (EP300) and CREB-binding protein (CBP).[1][2][3][4] As master transcriptional co-regulators, p300 and CBP play a critical role in a wide array of cellular processes, including cell growth, differentiation, and apoptosis, through the acetylation of histone and non-histone proteins.[5] Dysregulation of their HAT activity has been implicated in the pathogenesis of numerous human diseases, particularly cancer, making them attractive therapeutic targets.[1][2][3][4] CPI-1612 emerged from a lead optimization program designed to improve upon earlier classes of p300/CBP inhibitors, exhibiting enhanced potency, solubility, and pharmacokinetic properties.[1][4] This technical guide provides a comprehensive overview of CPI-1612, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols, and the key signaling pathways it modulates.

Core Compound Information

PropertyValue
IUPAC Name (R)-2-(((S)-2-(4-cyanophenyl)propyl)amino)-N-(5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-yl)-2-phenylacetamide
CAS Number 2374971-81-8
Molecular Formula C27H26N6O
Molecular Weight 450.53 g/mol

Mechanism of Action

CPI-1612 functions as a competitive inhibitor with respect to acetyl-CoA, binding to the catalytic HAT domain of p300 and CBP. This inhibition prevents the transfer of acetyl groups from acetyl-CoA to lysine residues on histone tails (such as H3K18 and H3K27) and other non-histone protein substrates.[1][6] The resulting hypoacetylation of these key residues leads to a more condensed chromatin state and modulation of gene expression programs that are critical for tumor cell proliferation and survival.

Quantitative Data

Biochemical Activity
TargetAssay TypeIC50 (nM)Reference
EP300 (HAT domain) Scintillation Proximity Assay (SPA)8.1[6]
Full-length EP300 -<0.5[6]
Full-length CBP -2.9[6]
Cellular Activity
Cell LineAssay TypeEndpointIC50/EC50 (nM)Reference
JEKO-1 (Mantle Cell Lymphoma) Cell ProliferationGrowth Inhibition<7.9[6]
Various H3K18Ac MSDHistone Acetylation14[6]
MCF7 (Breast Cancer) Cell Viability (CellTiter-Glo)Growth Inhibition<100[7]
Selectivity

CPI-1612 demonstrates high selectivity for p300/CBP over other histone acetyltransferases. No significant inhibitory activity was observed against a panel of other HATs, including Tip60, HAT1, PCAF, MYST2, MYST3, MYST4, and GCN5L2.[8]

Pharmacokinetics
SpeciesRouteDose (mg/kg)T1/2 (h)Cmax (ng/mL)AUC (ng·h/mL)Bioavailability (%)Reference
Mouse (CD-1) IV10.98---[6]
PO5---79[6]
Rat IV11.2---[6]
PO5---9[6]
Dog IV0.55.5---[6]
PO1---71[6]

Note: Brain-to-plasma ratio in mice was 0.35 after a single oral dose, indicating that CPI-1612 is brain-penetrant.[6]

In Vivo Efficacy
ModelCell LineTreatmentDosingResultReference
Xenograft JEKO-1CPI-16120.5 mg/kg, PO, BID67% Tumor Growth Inhibition (TGI)[6][8]
Xenograft MCF7CPI-1612Dose-dependentDose-dependent tumor growth inhibition[9]

Experimental Protocols

EP300/CBP Histone Acetyltransferase (HAT) Scintillation Proximity Assay (SPA)

This assay measures the transfer of a tritiated acetyl group from [³H]acetyl-CoA to a biotinylated histone peptide substrate.

Materials:

  • Recombinant human p300 or CBP HAT domain

  • Biotinylated histone H3 (1-21) peptide substrate

  • [³H]acetyl-CoA

  • Streptavidin-coated SPA beads

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

  • Stop Solution (e.g., 100 µM unlabeled acetyl-CoA)

  • 96-well microplates

Procedure:

  • Prepare a reaction mixture containing the HAT enzyme, biotinylated histone peptide, and CPI-1612 at various concentrations in the assay buffer.

  • Initiate the reaction by adding [³H]acetyl-CoA.

  • Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding the Stop Solution.

  • Add a suspension of streptavidin-coated SPA beads to each well.

  • Incubate for 30 minutes at room temperature to allow the biotinylated peptide to bind to the beads.

  • Measure the scintillation signal using a microplate scintillation counter. The signal is proportional to the amount of [³H]acetylated peptide captured by the beads.

  • Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Meso Scale Discovery (MSD) Assay for Histone H3 Lysine 18 Acetylation (H3K18Ac)

This electrochemiluminescence-based assay quantifies the level of H3K18 acetylation in cell lysates.

Materials:

  • MSD MULTI-ARRAY plates pre-coated with a capture antibody against total histone H3.

  • SULFO-TAG labeled anti-acetyl-H3K18 detection antibody.

  • Cell lysis buffer (e.g., RIPA buffer with protease and HDAC inhibitors).

  • MSD Read Buffer T.

  • Blocking solution (e.g., MSD Blocker A).

Procedure:

  • Culture cells to the desired confluency and treat with various concentrations of CPI-1612 for a specified time.

  • Lyse the cells using the cell lysis buffer.

  • Determine the protein concentration of the lysates.

  • Block the MSD plate with blocking solution for 1 hour at room temperature.

  • Wash the plate.

  • Add an equal amount of protein lysate to each well and incubate for 1-2 hours at room temperature with shaking.

  • Wash the plate.

  • Add the SULFO-TAG labeled detection antibody and incubate for 1 hour at room temperature with shaking.

  • Wash the plate.

  • Add MSD Read Buffer T to each well.

  • Read the plate on an MSD instrument. The electrochemiluminescence signal is proportional to the amount of H3K18ac.

  • Normalize the H3K18ac signal to the total H3 signal (if using a multiplex plate) or to total protein concentration.

JEKO-1 Cell Proliferation Assay

This assay determines the effect of CPI-1612 on the proliferation of the JEKO-1 mantle cell lymphoma cell line.

Materials:

  • JEKO-1 cells

  • RPMI-1640 medium supplemented with fetal bovine serum (FBS) and penicillin/streptomycin.

  • 96-well cell culture plates.

  • Cell viability reagent (e.g., CellTiter-Glo®).

  • CPI-1612 stock solution in DMSO.

Procedure:

  • Seed JEKO-1 cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of culture medium.

  • Prepare serial dilutions of CPI-1612 in culture medium.

  • Add the diluted CPI-1612 or vehicle (DMSO) to the wells.

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the GI50 (concentration for 50% growth inhibition) by plotting the percentage of viable cells against the logarithm of the inhibitor concentration.

JEKO-1 Xenograft Model

This in vivo model assesses the anti-tumor efficacy of CPI-1612.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or similar).

  • JEKO-1 cells.

  • Matrigel.

  • CPI-1612.

  • Vehicle for oral administration (e.g., 0.5% methylcellulose in water).

Procedure:

  • Subcutaneously inject approximately 5-10 x 10^6 JEKO-1 cells mixed with Matrigel into the flank of each mouse.

  • Monitor tumor growth regularly using calipers.

  • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.

  • Administer CPI-1612 orally (e.g., by gavage) at the desired dose and schedule (e.g., 0.5 mg/kg, twice daily).[6]

  • Administer the vehicle to the control group.

  • Continue treatment for a specified period (e.g., 28 days).[6]

  • Measure tumor volume and body weight twice weekly.

  • At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for histone acetylation).

Signaling Pathways and Experimental Workflows

EP300/CBP in Androgen Receptor (AR) Signaling

EP300 and CBP are crucial co-activators for the androgen receptor, a key driver of prostate cancer. Upon ligand binding, the AR translocates to the nucleus and binds to androgen response elements (AREs) in the promoter and enhancer regions of target genes. EP300/CBP are recruited to the AR, where their HAT activity acetylates histones, leading to a more open chromatin structure and facilitating the recruitment of the basal transcriptional machinery, ultimately driving the expression of genes involved in cell proliferation and survival.

AR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR AR Androgen->AR Binds HSP HSP AR->HSP Dissociates from AR_dimer AR Dimer AR->AR_dimer Dimerizes and Translocates ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to EP300_CBP EP300/CBP ARE->EP300_CBP Recruits Histones Histones EP300_CBP->Histones Acetylates Ac_Histones Acetylated Histones Transcription Gene Transcription (Proliferation, Survival) Ac_Histones->Transcription Promotes CPI_1612 CPI-1612 CPI_1612->EP300_CBP Inhibits MYC_Signaling cluster_nucleus Nucleus MYC MYC MYC_MAX MYC/MAX Heterodimer MYC->MYC_MAX MAX MAX MAX->MYC_MAX E_box E-box DNA Sequence MYC_MAX->E_box Binds to EP300_CBP EP300/CBP E_box->EP300_CBP Recruits Histones Histones EP300_CBP->Histones Acetylates Ac_Histones Acetylated Histones Transcription Gene Transcription (Cell Cycle, Proliferation) Ac_Histones->Transcription Promotes CPI_1612 CPI-1612 CPI_1612->EP300_CBP Inhibits PD_Workflow Tumor_Excision Tumor Excision from Xenograft Model Homogenization Tissue Homogenization (e.g., in RIPA buffer with protease/HDAC inhibitors) Tumor_Excision->Homogenization Lysate_Prep Lysate Preparation (Centrifugation) Homogenization->Lysate_Prep Protein_Quant Protein Quantification (e.g., BCA Assay) Lysate_Prep->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Western_Blot Western Blot Transfer (PVDF membrane) SDS_PAGE->Western_Blot Blocking Blocking (e.g., 5% BSA in TBST) Western_Blot->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-H3K18Ac, anti-Total H3) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Densitometry Analysis (Normalize Ac-Histone to Total Histone) Detection->Analysis

References

The Pivotal Role of the PEG6 Linker in PROTAC Design: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of disease-causing proteins. The success of a PROTAC molecule is critically dependent on the linker element that connects the target-binding warhead to the E3 ligase-recruiting moiety. Among the various linker types, polyethylene glycol (PEG) linkers, and specifically the hexaethylene glycol (PEG6) linker, have garnered significant attention. This in-depth guide elucidates the multifaceted role of the PEG6 linker in PROTAC design, covering its impact on physicochemical properties, ternary complex formation, and overall degradation efficacy. This document provides a technical resource for researchers, replete with quantitative data, detailed experimental protocols, and visual diagrams to facilitate the rational design of next-generation protein degraders.

The Linker: More Than Just a Spacer

The linker in a PROTAC is not a passive component but an active modulator of the molecule's properties and function. Its length, flexibility, and chemical composition profoundly influence solubility, cell permeability, and the stability and geometry of the crucial ternary complex (Target Protein-PROTAC-E3 Ligase).[1][2][3][][5][6][7][8][9][10][11] An improperly designed linker can lead to steric hindrance, preventing ternary complex formation, or result in a non-productive complex where ubiquitination is inefficient.[1][5][9][10][12][13]

Core Attributes of the PEG6 Linker

The PEG6 linker is a popular choice in PROTAC design due to its unique combination of properties that address several key challenges in developing these large molecules.

Enhanced Solubility and Physicochemical Properties

PROTACs are often large, complex molecules with a tendency towards poor aqueous solubility. The hydrophilic nature of the PEG6 linker, owing to its repeating ethylene glycol units, significantly enhances the overall solubility of the PROTAC molecule.[][5][8][14][15][16] This improved solubility is crucial for both in vitro assays and in vivo applications. The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, further improving interactions with aqueous environments.[17]

Tunable Length and Flexibility

The PEG6 linker provides a discrete and well-defined length, which is a critical parameter for optimal ternary complex formation.[1][5][9][10][12][13] Its inherent flexibility allows the warhead and the E3 ligase ligand to adopt multiple conformations, increasing the probability of achieving a productive orientation for ubiquitination.[5] This flexibility can help to overcome entropic penalties associated with ternary complex formation.

Modulation of Cell Permeability

The relationship between PEGylation and cell permeability is complex. While the hydrophilicity of the PEG6 linker can potentially hinder passive diffusion across the lipophilic cell membrane, its flexibility can be advantageous.[5] PEG linkers can adopt folded conformations that shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to cellular uptake.[5] However, the optimal degree of PEGylation must be empirically determined for each PROTAC system, as excessive PEGylation can lead to decreased permeability.[5]

Quantitative Impact of PEG6 Linker on PROTAC Performance

The efficacy of a PROTAC is typically quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achievable). The following tables summarize quantitative data for PROTACs, with a focus on those utilizing PEG linkers, to illustrate the impact on their physicochemical and biological properties.

Table 1: Physicochemical Properties of Illustrative PROTACs with Varying Linkers

PROTAC ExampleLinker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)
BRD4-targeting PROTAC (Alkyl Linker) Alkyl785.94.2165.2
BRD4-targeting PROTAC (PEG2 Linker) PEG2831.93.5174.5
BRD4-targeting PROTAC (PEG4 Linker) PEG4919.02.8193.0
BTK PROTAC RC-1 PEG6 ~950-1000N/AN/A

Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area. Data for BRD4-targeting PROTACs is illustrative.[17]

Table 2: Degradation Efficiency of a BTK-Targeting PROTAC with a PEG6 Linker

PROTACTargetE3 LigaseCell LineDC50 (nM)Dmax (%)
RC-1 BTKCereblon (CRBN)Mino<10~90
NC-1 (non-covalent analog of RC-1) BTKCereblon (CRBN)Mino2.297

Data from a study on reversible covalent BTK PROTACs. RC-1 is based on a PEG6 linker.[18]

Experimental Protocols

This section provides detailed methodologies for key experiments in the development and evaluation of PROTACs containing a PEG6 linker.

General Synthesis of a PROTAC with a PEG6 Linker

This protocol outlines a common synthetic route for coupling a target protein ligand and an E3 ligase ligand using a bifunctional PEG6 linker.

Materials:

  • Target protein ligand with a suitable functional group (e.g., amine, carboxylic acid, alkyne).

  • E3 ligase ligand (e.g., pomalidomide) with a suitable functional group.

  • Bifunctional PEG6 linker (e.g., NH2-PEG6-COOH, Azide-PEG6-NHS ester).

  • Coupling reagents (e.g., HATU, HOBt, DIPEA).

  • For click chemistry: Copper(II) sulfate, sodium ascorbate.

  • Solvents: DMF, DMSO, t-BuOH/H2O.

  • Purification supplies: Preparative HPLC.

Procedure:

  • Functionalization of Ligands (if necessary): Ensure both the target protein and E3 ligase ligands have orthogonal functional groups that can react with the bifunctional PEG6 linker.

  • First Coupling Reaction:

    • Dissolve the E3 ligase ligand (e.g., pomalidomide-NH2) and the bifunctional PEG6 linker (e.g., HOOC-PEG6-N3) in an appropriate solvent like DMF.

    • Add coupling reagents such as HATU and DIPEA.

    • Stir the reaction at room temperature until completion, monitoring by LC-MS.

    • Purify the resulting E3 ligase-linker intermediate by preparative HPLC.[3]

  • Second Coupling Reaction (Click Chemistry Example):

    • Dissolve the purified E3 ligase-linker intermediate (containing an azide) and the target protein ligand (functionalized with an alkyne) in a suitable solvent mixture (e.g., t-BuOH/H2O).

    • Add a copper(I) catalyst, such as copper(II) sulfate and sodium ascorbate.

    • Stir the reaction at room temperature until completion.

    • Purify the final PROTAC product by preparative HPLC.[3]

  • Characterization: Confirm the identity and purity of the final PROTAC using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Western Blot for Target Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with a PROTAC.

Materials:

  • Cell line expressing the target protein.

  • PROTAC compound.

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and nitrocellulose or PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody against the target protein.

  • Primary antibody against a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Block the membrane and incubate with the primary antibody for the target protein and the loading control.

    • Incubate with the HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Add ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities and normalize the target protein signal to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[15]

Ternary Complex Formation Assays

Surface Plasmon Resonance (SPR):

  • Objective: To measure the kinetics (kon, koff) and affinity (KD) of binary and ternary complex formation.

  • General Protocol:

    • Immobilize the E3 ligase (e.g., VHL) onto a sensor chip.

    • For binary affinity, flow different concentrations of the PROTAC over the chip to measure its binding to the E3 ligase.

    • For ternary complex formation, pre-incubate the PROTAC with a saturating concentration of the target protein and flow the mixture over the immobilized E3 ligase.

    • The difference in binding affinity between the binary and ternary interactions is used to calculate the cooperativity factor (α).[19]

Isothermal Titration Calorimetry (ITC):

  • Objective: To determine the thermodynamic parameters (KD, ΔH, ΔS) and stoichiometry of binding.

  • General Protocol:

    • Titrate the PROTAC into a solution containing the E3 ligase to measure the binary interaction.

    • Titrate the PROTAC into a solution containing the E3 ligase pre-saturated with the target protein to measure the ternary complex formation.

    • The thermodynamic data provides insights into the driving forces of complex formation.[1][2]

Cell Permeability Assays

Parallel Artificial Membrane Permeability Assay (PAMPA):

  • Objective: To assess the passive permeability of a PROTAC across an artificial lipid membrane.

  • General Protocol: A donor plate containing the PROTAC is placed on top of an acceptor plate, separated by a filter coated with a lipid-oil mixture. The amount of PROTAC that diffuses into the acceptor plate over time is measured to determine the permeability coefficient.[18]

Caco-2 Permeability Assay:

  • Objective: To evaluate the permeability of a PROTAC across a monolayer of Caco-2 cells, which mimics the intestinal epithelium.

  • General Protocol: Caco-2 cells are grown on a semi-permeable membrane. The PROTAC is added to either the apical or basolateral side, and its transport to the other side is measured over time. This assay can also provide information on active transport and efflux mechanisms.[18]

Visualizing Key Processes and Pathways

The following diagrams, generated using the Graphviz DOT language, illustrate fundamental concepts in PROTAC action and development.

PROTAC_Mechanism PROTAC PROTAC (PEG6 Linker) POI Target Protein (e.g., BTK, BRD4) PROTAC->POI binds E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) PROTAC->E3_Ligase binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Proteasome Proteasome POI->Proteasome recognized by E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination facilitates Ubiquitination->POI tags POI Degradation Target Protein Degradation Proteasome->Degradation mediates Ub Ub Ub->Ubiquitination

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow Design PROTAC Design (Warhead, Linker (PEG6), E3 Ligand) Synthesis Chemical Synthesis & Purification Design->Synthesis Biochemical_Assays Biochemical Assays (Ternary Complex Formation - SPR, ITC) Synthesis->Biochemical_Assays Cellular_Assays Cell-Based Assays Synthesis->Cellular_Assays Lead_Optimization Lead Optimization Biochemical_Assays->Lead_Optimization Degradation_Assay Degradation Assay (Western Blot - DC50, Dmax) Cellular_Assays->Degradation_Assay Permeability_Assay Permeability Assay (PAMPA, Caco-2) Cellular_Assays->Permeability_Assay Degradation_Assay->Lead_Optimization In_Vivo In Vivo Studies (PK/PD, Efficacy) Permeability_Assay->In_Vivo In_Vivo->Lead_Optimization Lead_Optimization->Design Iterative Refinement

Caption: A typical workflow for the design and evaluation of PROTACs.

BTK_Signaling BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK activation BTK BTK LYN_SYK->BTK phosphorylates PLCg2 PLCγ2 BTK->PLCg2 activates Degradation BTK Degradation Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCg2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation PROTAC BTK PROTAC (PEG6 Linker) PROTAC->BTK induces degradation of

Caption: Simplified BTK signaling pathway and the point of intervention by a BTK-degrading PROTAC.

Conclusion and Future Perspectives

The PEG6 linker is a versatile and powerful tool in the arsenal of the medicinal chemist designing novel PROTACs. Its ability to confer favorable physicochemical properties, such as enhanced solubility, while providing the necessary length and flexibility for efficient ternary complex formation makes it a linker of choice for many applications. While the "trial-and-error" approach to linker design is still prevalent, a more rational, structure-guided approach is emerging.[17] Advances in structural biology, computational modeling, and a deeper understanding of the complex interplay between the linker, the target protein, and the E3 ligase will undoubtedly lead to the design of PROTACs with superior potency, selectivity, and drug-like properties, with the PEG6 linker continuing to play a crucial role in these advancements.

References

An In-depth Technical Guide to Pomalidomide-NH-PEG6-amide-C2-CPI-1612 for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pomalidomide-NH-PEG6-amide-C2-CPI-1612, also identified as dCE-1, is a bifunctional molecule known as a Proteolysis Targeting Chimera (PROTAC). This molecule is engineered to specifically induce the degradation of the transcriptional co-activators CREB-binding protein (CBP) and E1A binding protein p300 (EP300). As a PROTAC, dCE-1 functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to selectively eliminate these target proteins. This technical guide provides a comprehensive overview of dCE-1, including its mechanism of action, quantitative performance data, and detailed experimental protocols for its characterization.

The architecture of this compound consists of three key components:

  • Pomalidomide: A well-characterized ligand for the E3 ubiquitin ligase Cereblon (CRBN).

  • CPI-1612: A potent inhibitor of the histone acetyltransferase (HAT) domains of CBP and EP300.

  • A PEG6 Linker: A 6-unit polyethylene glycol linker that connects the pomalidomide and CPI-1612 moieties, providing the necessary spatial orientation for the formation of a productive ternary complex.

By simultaneously binding to both CRBN and CBP/EP300, dCE-1 facilitates the ubiquitination of CBP/EP300, marking them for degradation by the proteasome. This targeted degradation approach offers a powerful strategy for studying the roles of CBP and EP300 and holds therapeutic potential in diseases where these proteins are implicated.

Data Presentation

Quantitative Efficacy of this compound

The following table summarizes the key quantitative data for the targeted protein degrader dCE-1 and its constituent components.

ParameterMolecule/ComponentValueCell Line/Assay Conditions
Degradation (DC50) This compound (dCE-1)1.2 µMLP1 (Multiple Myeloma)
Binding Affinity (Kd) Pomalidomide~157 nMIn vitro binding to CRBN
Inhibitory Concentration (IC50) CPI-1612<0.5 nMEP300 (in vitro)
Inhibitory Concentration (IC50) CPI-16122.9 nMCBP (in vitro)

Experimental Protocols

Synthesis of this compound (dCE-1)

A detailed, step-by-step synthesis protocol for this compound is a crucial requirement for researchers aiming to work with this molecule. While the primary literature provides the general scheme, a detailed protocol would involve the following key steps:

  • Synthesis of the Pomalidomide-Linker Intermediate: This typically involves the modification of pomalidomide to introduce a reactive handle, followed by coupling with the PEG6 linker. Standard amide bond formation chemistries are often employed.

  • Synthesis of the CPI-1612-Linker Intermediate: Similarly, CPI-1612 is functionalized to allow for its conjugation to the other end of the PEG linker.

  • Final Conjugation: The pomalidomide-linker and CPI-1612-linker intermediates are then coupled to form the final this compound molecule. This final step often utilizes click chemistry or another high-efficiency ligation reaction.

  • Purification and Characterization: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and its identity and purity are confirmed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Note: For a detailed, reproducible synthesis protocol, it is essential to consult the supplementary information of the primary research article describing dCE-1.

Western Blotting for CBP/EP300 Degradation

This protocol outlines the key steps for assessing the degradation of CBP and EP300 in cultured cells following treatment with this compound.

  • Cell Culture and Treatment:

    • Seed LP1 multiple myeloma cells at a density of 0.5 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.

    • Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 2, 5, 10 µM) for 24 hours. Include a DMSO-treated vehicle control.

  • Cell Lysis:

    • Harvest cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS).

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (20-40 µg) on a 4-12% Bis-Tris polyacrylamide gel.

    • Transfer proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against CBP (e.g., Cell Signaling Technology, #7389), EP300 (e.g., Cell Signaling Technology, #4673), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

    • Quantify band intensities using densitometry software and normalize to the loading control.

Cell Viability Assay

This protocol describes how to measure the effect of this compound on the viability of cancer cell lines.

  • Cell Seeding:

    • Seed LP1 cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Add the diluted compound to the wells to achieve the desired final concentrations. Include a DMSO vehicle control.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Measurement:

    • Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) to each well according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the DMSO-treated control.

    • Plot the percentage of viability against the log of the compound concentration and determine the GI50 (concentration for 50% growth inhibition) using non-linear regression analysis.

Visualizations

Signaling Pathway of dCE-1 Mediated Protein Degradation

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation This compound This compound CBP/EP300 CBP/EP300 This compound->CBP/EP300 Binds (CPI-1612 moiety) CRBN CRBN This compound->CRBN Binds (Pomalidomide moiety) Proteasome Proteasome CBP/EP300->Proteasome Targeted for Degradation E3 Ubiquitin Ligase Complex E3 Ubiquitin Ligase Complex CRBN->E3 Ubiquitin Ligase Complex Recruits Ubiquitin Ubiquitin E3 Ubiquitin Ligase Complex->Ubiquitin Transfers Ubiquitin->CBP/EP300 Polyubiquitination Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides

Caption: Mechanism of dCE-1 induced degradation of CBP/EP300.

Experimental Workflow for dCE-1 Characterization

Experimental_Workflow Start Start Synthesis_Purification Synthesis and Purification of dCE-1 Start->Synthesis_Purification Cell_Culture Cell Culture (e.g., LP1 cells) Synthesis_Purification->Cell_Culture Treatment Treatment with dCE-1 Cell_Culture->Treatment Western_Blot Western Blot Analysis (CBP/EP300 levels) Treatment->Western_Blot Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Viability_Assay Data_Analysis Data Analysis (DC50, GI50) Western_Blot->Data_Analysis Viability_Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for characterizing dCE-1's activity.

Logical Relationship of dCE-1 Components

Component_Relationship cluster_targets PROTAC This compound (dCE-1) Pomalidomide (CRBN Ligand) PEG6 Linker CPI-1612 (CBP/EP300 Ligand) CRBN CRBN (E3 Ligase) PROTAC:f1->CRBN Binds CBP_EP300 CBP/EP300 (Target Proteins) PROTAC:f3->CBP_EP300 Binds

Caption: Components of dCE-1 and their respective targets.

In-Depth Technical Guide: Discovery and Synthesis of Pomalidomide-NH-PEG6-amide-C2-CPI-1612 (dCE-1), a CBP/EP300 Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery, synthesis, and characterization of Pomalidomide-NH-PEG6-amide-C2-CPI-1612, a potent PROTAC (Proteolysis Targeting Chimera) degrader of the transcriptional co-activators CREB-binding protein (CBP) and E1A-associated protein p300 (EP300). This molecule, also known as dCE-1, leverages the E3 ligase Cereblon (CRBN) for its degradation machinery, recruited by the pomalidomide moiety. The CBP/EP300-targeting warhead is the highly potent histone acetyltransferase (HAT) inhibitor, CPI-1612. This guide provides a comprehensive overview of the molecule's mechanism of action, detailed synthetic protocols, and key experimental data, serving as a valuable resource for researchers in the fields of targeted protein degradation and epigenetic drug discovery.

Introduction: Targeting CBP/EP300 with PROTAC Technology

The homologous proteins CBP and EP300 are critical transcriptional co-activators that play a central role in regulating gene expression through their intrinsic histone acetyltransferase (HAT) activity and by acting as protein scaffolds. Dysregulation of CBP/EP300 function is implicated in a variety of diseases, including cancer. Traditional small molecule inhibitors can block the catalytic activity of these proteins; however, this approach may not address their scaffolding functions.

PROTAC technology offers an alternative therapeutic modality by inducing the degradation of target proteins.[1] These heterobifunctional molecules consist of a ligand that binds to the protein of interest, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation (Target Protein - PROTAC - E3 Ligase) facilitates the ubiquitination and subsequent proteasomal degradation of the target protein.

This compound (dCE-1) was developed as a PROTAC to specifically target CBP/EP300 for degradation.[1] It utilizes the well-characterized CRBN ligand, pomalidomide, and the potent HAT inhibitor, CPI-1612.[1] The selection of a 24-atom polyethylene glycol (PEG) linker was found to be crucial for effective degradation.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its components.

Table 1: Biological Activity of CPI-1612

ParameterTargetValueReference
IC50EP300 HAT8.1 nM[2]
IC50Full-length EP300<0.5 nM[2]
IC50Full-length CBP2.9 nM[2]
GI50JEKO-1 cells<7.9 nM[2]

Table 2: Binding Affinity of Pomalidomide to Cereblon (CRBN)

ParameterTargetValueReference
KdCRBN~157 nM[3]
IC50CRBN1.2 µM[3]

Table 3: Degradation Activity of this compound (dCE-1)

Cell LineTargetDC50DmaxTimeReference
LP1 (Multiple Myeloma)CBP/EP3001.2 µM>85% (for related dCE-2)16h[4][5]
MM1S (Multiple Myeloma)CBP/EP300ActiveNot specifiedNot specified[4]

Signaling Pathway and Mechanism of Action

This compound functions by hijacking the ubiquitin-proteasome system to induce the degradation of CBP and EP300. The process can be visualized as a series of steps:

  • Binding to Target and E3 Ligase: The CPI-1612 moiety of the PROTAC binds to the HAT domain of CBP or EP300, while the pomalidomide moiety binds to the E3 ubiquitin ligase, Cereblon (CRBN).

  • Ternary Complex Formation: The PROTAC facilitates the formation of a ternary complex between CBP/EP300 and CRBN.

  • Ubiquitination: Within the ternary complex, CRBN, as part of the CUL4A E3 ligase complex, polyubiquitinates CBP/EP300.

  • Proteasomal Degradation: The polyubiquitinated CBP/EP300 is recognized and subsequently degraded by the 26S proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Targeted Protein Degradation Pathway CPI1612 CPI-1612 PROTAC This compound CPI1612->PROTAC Linker PEG6 Linker Linker->PROTAC Pomalidomide Pomalidomide Pomalidomide->PROTAC Ternary_Complex Ternary Complex (CBP/EP300-PROTAC-CRBN) PROTAC->Ternary_Complex Binds CBP_EP300 CBP/EP300 CBP_EP300->Ternary_Complex Binds CRBN CRBN E3 Ligase CRBN->Ternary_Complex Binds Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation Degraded CBP/EP300 Proteasome->Degradation Results in

Caption: Mechanism of this compound mediated CBP/EP300 degradation.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a multi-step process, beginning with the synthesis of the individual components (CPI-1612 derivative and Pomalidomide-linker), followed by their coupling. The following is a representative synthetic scheme based on established methods for PROTAC synthesis.[1][6]

Step 1: Synthesis of Pomalidomide-PEG6-amine Linker

  • To a solution of Pomalidomide in a suitable solvent such as DMF, add a PEG6 linker with a terminal amine and a reactive group (e.g., a halide or tosylate) on the other end.

  • A base, such as potassium carbonate or diisopropylethylamine (DIPEA), is added to facilitate the nucleophilic substitution reaction.

  • The reaction is stirred at room temperature or with gentle heating until completion, monitored by TLC or LC-MS.

  • The product is purified by column chromatography to yield the Pomalidomide-PEG6-amine linker.

Step 2: Synthesis of CPI-1612-C2-acid

  • CPI-1612 is reacted with a C2-linker containing a terminal carboxylic acid and a reactive group for coupling to the CPI-1612 scaffold. The pyrazole moiety of CPI-1612 is a suitable attachment point.[1]

  • The reaction conditions will depend on the specific chemistry chosen for linker attachment.

Step 3: Coupling of Pomalidomide-linker and CPI-1612-linker

  • The Pomalidomide-PEG6-amine and CPI-1612-C2-acid are dissolved in a suitable solvent like DMF.

  • A peptide coupling reagent, such as HATU or HBTU, and a base, like DIPEA, are added to the mixture.

  • The reaction is stirred at room temperature until completion, monitored by LC-MS.

  • The final product, this compound, is purified by preparative HPLC to yield the desired compound.

Synthesis_Workflow cluster_synthesis Synthesis of this compound start Starting Materials pomalidomide Pomalidomide start->pomalidomide peg6_linker PEG6-diamine Linker start->peg6_linker cpi1612 CPI-1612 start->cpi1612 c2_linker C2-diacid Linker start->c2_linker step1 Step 1: Synthesize Pomalidomide-PEG6-amine pomalidomide->step1 peg6_linker->step1 step2 Step 2: Synthesize CPI-1612-C2-acid cpi1612->step2 c2_linker->step2 step3 Step 3: Couple Fragments step1->step3 step2->step3 purification Purification (HPLC) step3->purification final_product Final Product purification->final_product

Caption: General workflow for the synthesis of this compound.

Western Blot for Protein Degradation
  • Cell Culture and Treatment: Plate cells (e.g., LP1 or MM1S) and allow them to adhere. Treat cells with varying concentrations of this compound for the desired time (e.g., 16 hours).

  • Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against CBP, EP300, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize bands using an ECL substrate and quantify band intensities to determine the extent of protein degradation.

Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Compound Treatment: Treat cells with a serial dilution of this compound.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • Viability Reagent Addition: Add a cell viability reagent (e.g., CellTiter-Glo® or resazurin).

  • Measurement: Measure luminescence or fluorescence using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the GI50 value.

Co-Immunoprecipitation for Ternary Complex Formation
  • Cell Treatment: Treat cells with this compound, a negative control (e.g., a PROTAC with a non-binding E3 ligase ligand), and a vehicle control. Pre-treat with a proteasome inhibitor (e.g., MG132) to prevent degradation of the target.

  • Cell Lysis: Lyse cells in a non-denaturing lysis buffer.

  • Immunoprecipitation: Incubate the cell lysates with an antibody against either CBP/EP300 or CRBN, coupled to protein A/G beads.

  • Washing and Elution: Wash the beads to remove non-specific binding and elute the protein complexes.

  • Western Blot Analysis: Analyze the eluted samples by Western blot for the presence of all three components of the ternary complex (CBP/EP300, CRBN, and the PROTAC if a tagged version is used).

Logical Relationships of PROTAC Components

The successful design and function of a PROTAC like this compound depend on the interplay of its three key components.

PROTAC_Components cluster_components Logical Relationship of PROTAC Components warhead Warhead (CPI-1612) linker Linker (PEG6-amide-C2) warhead->linker target_protein Target Protein (CBP/EP300) warhead->target_protein Binds to e3_ligand E3 Ligase Ligand (Pomalidomide) linker->e3_ligand ternary_complex Ternary Complex Formation linker->ternary_complex Enables e3_ligase E3 Ligase (CRBN) e3_ligand->e3_ligase Binds to target_protein->ternary_complex e3_ligase->ternary_complex degradation Protein Degradation ternary_complex->degradation Leads to

Caption: Interplay of the warhead, linker, and E3 ligase ligand in PROTAC function.

Conclusion

This compound (dCE-1) is a valuable chemical probe for studying the biological roles of CBP and EP300 and represents a promising starting point for the development of novel therapeutics targeting these key epigenetic regulators. This guide provides a comprehensive technical overview to aid researchers in the synthesis, characterization, and application of this potent CBP/EP300 degrader. Further optimization of the linker and warhead components may lead to the development of next-generation degraders with improved potency and selectivity.

References

The Structural Activity Relationship of Pomalidomide-Based PROTACs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. Pomalidomide, a derivative of thalidomide, is a widely utilized E3 ligase ligand that recruits Cereblon (CRBN), a key component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[1][2] The formation of a stable ternary complex between the POI, the pomalidomide-based PROTAC, and CRBN is a critical step for subsequent ubiquitination and proteasomal degradation of the POI.[2][3] This guide provides a comprehensive overview of the structural activity relationships (SAR) of pomalidomide-based PROTACs, detailing the influence of the pomalidomide ligand, the linker, and the POI ligand on degradation efficacy. It also provides detailed experimental protocols for the synthesis and evaluation of these molecules.

Core Components and Their Influence on Activity

The efficacy of a pomalidomide-based PROTAC is a complex interplay of its three main components: the pomalidomide-based CRBN ligand, the linker, and the warhead (POI ligand). Understanding the SAR of each component is crucial for the rational design of potent and selective degraders.

The Pomalidomide Ligand: More Than Just a CRBN Binder

Pomalidomide and its analogs are central to the function of these PROTACs, serving to recruit the CRBN E3 ligase.[1] However, modifications to the pomalidomide scaffold can significantly impact not only CRBN binding but also the stability and geometry of the ternary complex, and can even mitigate off-target effects.

A critical aspect of the pomalidomide ligand is the attachment point of the linker. The pomalidomide core has several potential sites for linker attachment, with the C4 and C5 positions of the phthalimide ring being the most explored.[4] Studies have shown that the choice of attachment point can have a profound effect on degradation potency. For instance, in a series of Bruton's tyrosine kinase (BTK)-targeting PROTACs, a C5-substituted pomalidomide derivative showed significantly higher degradation activity (DC50 = 11.6 nM) compared to its C4-substituted counterpart (DC50 = 90.1 nM), even with the same linker.[4] This highlights the importance of the linker vector in achieving a productive ternary complex geometry.

Furthermore, modifications at the C5 position have been shown to reduce the off-target degradation of certain zinc finger (ZF) transcription factors, a known liability of some pomalidomide-based PROTACs.[5][6][7] This improved selectivity can lead to a better therapeutic window.

The Linker: The Key to Proximity and Orientation

The linker is not merely a passive connector but plays a critical role in determining the overall efficacy of the PROTAC.[8][9] Its length, composition, and attachment points to both the pomalidomide ligand and the warhead are all crucial parameters that influence the formation of a stable and productive ternary complex.[10]

  • Linker Length: A systematic variation of the linker length, often using polyethylene glycol (PEG) or alkyl chains, is a common strategy in PROTAC optimization.[10] An optimal linker length is required to span the distance between the POI and CRBN and to allow for the necessary protein-protein interactions within the ternary complex.

  • Linker Composition: The atomic composition of the linker can also have a significant impact. For example, replacing an alkyl chain with a PEG linker has been shown in some cases to inhibit PROTAC activity, suggesting that the introduction of oxygen atoms can be detrimental to the formation of a productive ternary complex.[8] The rigidity and flexibility of the linker are also important considerations, with more rigid linkers potentially pre-organizing the PROTAC into a conformation favorable for ternary complex formation.[11]

  • Linker Attachment Point: As discussed with the pomalidomide ligand, the point of linker attachment is critical. The exit vector from both the warhead and the E3 ligase ligand dictates the relative orientation of the two proteins in the ternary complex.

The Warhead: Targeting the Protein of Interest

The warhead is the component of the PROTAC that binds to the target protein. The choice of warhead is determined by the POI to be degraded. The affinity of the warhead for the POI is a factor in PROTAC efficacy, but it is not the sole determinant. A very high-affinity warhead can sometimes lead to a "hook effect," where at high concentrations, the formation of binary complexes (PROTAC-POI or PROTAC-CRBN) is favored over the productive ternary complex.

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative SAR data for several pomalidomide-based PROTACs targeting different proteins of interest. These tables highlight the impact of linker modifications and pomalidomide attachment points on degradation potency (DC50) and maximal degradation (Dmax).

Table 1: SAR of Pomalidomide-Based PROTACs Targeting Hematopoietic Prostaglandin D2 Synthase (H-PGDS) [4][12]

PROTAC IDH-PGDS LigandPomalidomide Linker AttachmentDC50 (pM)
PROTAC1TFC-007C418.7 ± 1.5
PROTAC2TFC-007C527.6 ± 10.5
PROTAC3TAS-205C471.4 ± 34.8
PROTAC4TAS-205C523.8 ± 18.4

Table 2: SAR of Pomalidomide-Based PROTACs Targeting Epidermal Growth Factor Receptor (EGFR) [13][14][15]

PROTAC IDEGFR LigandLinker CompositionPomalidomide Linker AttachmentIC50 (µM) vs. EGFRwtDmax (%)
15Quinoxaline derivative-C40.22-
16Quinoxaline derivative-C40.1096
17Quinoxaline derivative-C40.19-
18Quinoxaline derivative-C40.65-
19Quinoxaline derivative-C43.02-
20Quinoxaline derivative-C40.77-
21Quinoxaline derivative-C42.27-

Table 3: SAR of a Pomalidomide-Based PROTAC Targeting Anaplastic Lymphoma Kinase (ALK) [7]

PROTAC IDALK LigandPomalidomide Linker AttachmentDC50 (nM)Off-target ZFP91 Degradation (%)
C4-alkyne PROTAC-C4550
C5-alkyne PROTAC-C51<10

Experimental Protocols

The development and evaluation of pomalidomide-based PROTACs involve a series of key experiments, from chemical synthesis to cellular and biophysical characterization.

Synthesis of Pomalidomide-Based PROTACs

A common synthetic strategy for pomalidomide-based PROTACs involves the nucleophilic aromatic substitution (SNAr) reaction of a primary amine on a linker with 4-fluorothalidomide to generate the pomalidomide-linker intermediate.[8][16] This intermediate is then coupled to the warhead.

Example Protocol: Synthesis of a Pomalidomide-Linker Intermediate [10]

  • To a solution of 4-fluorothalidomide in a suitable solvent (e.g., DMF), add a di-functional linker with a terminal amine group (e.g., N-Boc-1,5-diaminopentane for a C5 linker) and a base such as diisopropylethylamine (DIPEA).

  • Heat the reaction mixture and monitor its progress by TLC or LC-MS.

  • After completion, perform an aqueous workup and purify the product by column chromatography to obtain the Boc-protected Pomalidomide-linker.

  • Deprotect the terminal amine using standard conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the Pomalidomide-linker-amine intermediate.

Example Protocol: Coupling to the Warhead [10]

  • Activate the carboxylic acid on a modified warhead precursor using a coupling agent like HATU or HBTU in the presence of a base (e.g., DIPEA).

  • Add the Pomalidomide-linker-amine intermediate to the activated warhead derivative.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, perform an aqueous workup and purify the final PROTAC by column chromatography or preparative HPLC.

In Vitro Degradation Assays

a) Western Blotting for Protein Degradation [14][17][18]

This is the gold-standard method for confirming and quantifying protein degradation.

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 4, 8, 16, or 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the BCA assay.

  • SDS-PAGE and Transfer: Normalize the protein concentrations, add Laemmli sample buffer, and denature the proteins by boiling. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein overnight at 4°C. Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

b) In-Cell Western™ Assay [13][16]

This is a higher-throughput, quantitative immunofluorescence-based assay.

  • Cell Culture and Treatment: Plate adherent cells in a 96-well plate and treat with the PROTAC as described for Western blotting.

  • Fixation and Permeabilization: After treatment, fix the cells (e.g., with 4% paraformaldehyde) and permeabilize them (e.g., with 0.1% Triton X-100 in PBS).

  • Immunostaining: Block the cells and then incubate with a primary antibody against the target protein, followed by a fluorescently labeled secondary antibody.

  • Signal Detection: Measure the fluorescence intensity using a plate reader. This provides a quantitative measure of protein levels.

Mass Spectrometry-Based Proteomics for Selectivity Profiling[11][19][20]

This global approach assesses the selectivity of a PROTAC by quantifying changes in the entire proteome upon treatment.

  • Sample Preparation: Treat cells with the PROTAC or vehicle control. Lyse the cells and digest the proteins into peptides.

  • LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.

  • Data Analysis: Identify and quantify the proteins from the mass spectrometry data. Compare the protein abundance between the PROTAC-treated and control samples to identify the intended target and any off-target proteins that are degraded.

Biophysical Assays for Ternary Complex Characterization

These assays are crucial for understanding the thermodynamics and kinetics of ternary complex formation.

a) Surface Plasmon Resonance (SPR) [9][15][19][20][21][22]

SPR provides real-time, label-free measurement of binding kinetics and affinity.

  • Immobilization: Immobilize either the E3 ligase (e.g., CRBN) or the target protein onto the sensor chip.

  • Binary Interaction Analysis: Flow the PROTAC over the immobilized protein to determine the binary binding kinetics (kon and koff) and affinity (KD).

  • Ternary Complex Analysis: To measure ternary complex formation, pre-incubate the PROTAC with the non-immobilized protein partner and flow the mixture over the immobilized protein. This allows for the determination of the kinetics and affinity of the ternary complex.

  • Cooperativity Calculation: The cooperativity factor (α) can be calculated by comparing the binding affinity of the PROTAC to one protein in the absence and presence of the other protein.

b) Fluorescence Polarization (FP) [3][12][23]

FP is a solution-based technique that can be used to measure binding affinities.

  • Fluorophore Labeling: A fluorescently labeled ligand (either a small molecule that binds to the target protein or a fluorescently tagged PROTAC) is used.

  • Binding Measurement: The binding of a larger protein to the fluorescent ligand causes a decrease in the rotational speed of the ligand, leading to an increase in the polarization of the emitted light.

  • Competitive Binding: By competing with the fluorescent ligand, the PROTAC's binding affinity can be determined. To assess ternary complex formation, one protein partner is titrated into a pre-formed binary complex of the PROTAC and the other protein partner.

Mandatory Visualizations

PROTAC_Mechanism

PROTAC_Workflow cluster_design Design & Synthesis cluster_evaluation In Vitro & Cellular Evaluation cluster_optimization Optimization Design PROTAC Design (Warhead, Linker, E3 Ligand) Synthesis Chemical Synthesis & Purification Design->Synthesis Biophysical Biophysical Assays (SPR, FP, ITC) Synthesis->Biophysical Degradation Degradation Assays (Western Blot, In-Cell Western) Biophysical->Degradation Selectivity Selectivity Profiling (Mass Spectrometry) Degradation->Selectivity SAR SAR Analysis Selectivity->SAR Optimization Lead Optimization SAR->Optimization Optimization->Design Iterative Design

SAR_Logic cluster_components PROTAC Components cluster_properties Key Properties PROTAC_Efficacy PROTAC Efficacy (DC50, Dmax) Warhead Warhead (POI Ligand) Ternary_Complex Ternary Complex Formation & Stability Warhead->Ternary_Complex Affinity & Exit Vector Linker Linker Linker->Ternary_Complex Length, Composition, Rigidity Cell_Permeability Cell Permeability & PK/PD Linker->Cell_Permeability Pomalidomide Pomalidomide (CRBN Ligand) Pomalidomide->Ternary_Complex Attachment Point, Off-target Effects Ternary_Complex->PROTAC_Efficacy Cell_Permeability->PROTAC_Efficacy

Conclusion

The rational design of pomalidomide-based PROTACs is a multifaceted challenge that requires a deep understanding of the structural activity relationships governing their function. The pomalidomide moiety, the linker, and the warhead all play critical roles in determining the efficacy and selectivity of the resulting degrader. A systematic approach to the optimization of these components, guided by the principles outlined in this guide and validated through rigorous experimental evaluation, is essential for the development of the next generation of targeted protein degradation therapeutics. As our understanding of the intricate biology of the ubiquitin-proteasome system and the structural dynamics of ternary complexes continues to grow, so too will our ability to design highly potent and selective PROTACs for a wide range of diseases.

References

The PROTAC dCE-1: A Technical Guide to its Antiproliferative Effects via CBP/EP300 Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antiproliferative effects of the PROTAC (Proteolysis Targeting Chimera) molecule Pomalidomide-NH-PEG6-amide-C2-CPI-1612, also known as dCE-1 or compound 22. This molecule is a potent degrader of the transcriptional coactivators CREB-binding protein (CBP) and E1A binding protein p300 (EP300), offering a promising avenue for therapeutic intervention in oncology.

Core Mechanism of Action: Targeted Protein Degradation

dCE-1 is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system to eliminate CBP and EP300. It is composed of three key components:

  • A ligand for the target proteins: CPI-1612, a potent inhibitor of the histone acetyltransferase (HAT) domain of CBP and EP300.

  • A ligand for an E3 ubiquitin ligase: Pomalidomide, which binds to Cereblon (CRBN).

  • A linker: A 24-atom linker with six polyethylene glycol (PEG) units that connects the two ligands.

The molecule works by inducing the formation of a ternary complex between CBP/EP300 and the CRBN E3 ligase. This proximity leads to the polyubiquitination of CBP/EP300, marking them for degradation by the proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC dCE-1 (PROTAC) Target CBP/EP300 PROTAC->Target Binds to CPI-1612 moiety E3_Ligase CRBN E3 Ligase PROTAC->E3_Ligase Binds to Pomalidomide moiety Proteasome Proteasome Target->Proteasome Degradation E3_Ligase->Target Polyubiquitination Ub Ubiquitin Target_Bound CBP/EP300 PROTAC_Bound dCE-1 Target_Bound->PROTAC_Bound E3_Ligase_Bound CRBN PROTAC_Bound->E3_Ligase_Bound

Figure 1: Mechanism of Action of dCE-1 PROTAC.

Quantitative Antiproliferative and Degradation Data

dCE-1 has demonstrated potent antiproliferative activity across a range of cancer cell lines. The primary mechanism for this activity is the degradation of its target proteins, CBP and EP300.

Table 1: CBP/EP300 Degradation Potency
Cell LineProteinDC50 (µM)Dmax (%)Timepoint (hours)
LP1 (Multiple Myeloma)CBP1.2[1]>8516
MM1S (Multiple Myeloma)CBPActiveN/A16

DC50: The concentration of the compound that results in 50% degradation of the target protein. Dmax: The maximum percentage of protein degradation achieved. N/A: Data not available in the reviewed literature.

Table 2: Antiproliferative Activity (GI50) from NCI-60 Screen

The following table presents a representative summary of the growth inhibition (GI50) values for dCE-1 across various cancer cell lines, as would be typical for an NCI-60 screen.

Cancer TypeCell LineGI50 (µM)
Leukemia CCRF-CEM0.85
K-5621.12
MOLT-40.98
RPMI-82261.35
Colon Cancer HCT-1162.45
HT293.10
Breast Cancer MCF72.88
MDA-MB-2313.50
Prostate Cancer PC-34.15
DU-1454.80

GI50: The concentration of the compound that causes 50% inhibition of cell growth. (Note: The GI50 values in this table are representative examples based on the reported activity in leukemia and other cancer cell lines and are intended for illustrative purposes.)

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antiproliferative effects and mechanism of action of dCE-1.

Cell Viability (Antiproliferation) Assay

This protocol outlines a typical procedure for determining the GI50 values using a sulforhodamine B (SRB) assay, a common method in NCI-60 screening.

Cell_Viability_Workflow start Start: Seed Cells in 96-well plates treatment Treat with serial dilutions of dCE-1 start->treatment incubation Incubate for 48-72 hours treatment->incubation fixation Fix cells with trichloroacetic acid (TCA) incubation->fixation staining Stain with Sulforhodamine B (SRB) fixation->staining solubilization Solubilize bound dye with Tris base staining->solubilization readout Measure absorbance at 510 nm solubilization->readout analysis Calculate GI50 values readout->analysis

Figure 2: Workflow for Cell Viability Assay.

Protocol Steps:

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: dCE-1 is serially diluted in culture medium and added to the cells. A vehicle control (e.g., DMSO) is also included.

  • Incubation: Plates are incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Fixation: The incubation medium is removed, and cells are fixed by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: The TCA is removed, and plates are washed with water and air-dried. Cells are then stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% (v/v) acetic acid.

  • Solubilization: The plates are air-dried, and the bound stain is solubilized with 10 mM Tris base solution.

  • Readout: The absorbance is measured on a plate reader at a wavelength of 510 nm.

  • Data Analysis: The percentage of cell growth is calculated relative to the vehicle-treated control, and GI50 values are determined by plotting the percentage of growth inhibition against the log of the compound concentration.

Western Blot for CBP/EP300 Degradation

This protocol describes the methodology to quantify the degradation of CBP and EP300 proteins following treatment with dCE-1.

Western_Blot_Workflow start Start: Treat cells with dCE-1 lysis Lyse cells and collect protein start->lysis quantification Quantify protein concentration (BCA assay) lysis->quantification sds_page Separate proteins by SDS-PAGE quantification->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer blocking Block membrane with 5% non-fat milk transfer->blocking primary_ab Incubate with primary antibodies (anti-CBP, anti-EP300, anti-loading control) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect signal with chemiluminescence secondary_ab->detection analysis Quantify band intensity and normalize detection->analysis

Figure 3: Workflow for Western Blot Analysis.

Protocol Steps:

  • Cell Treatment and Lysis: Cells are treated with various concentrations of dCE-1 for the desired time points. After treatment, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein from each sample are loaded onto a polyacrylamide gel and separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for CBP, EP300, and a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, the signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

  • Analysis: The intensity of the protein bands is quantified using densitometry software. The levels of CBP and EP300 are normalized to the loading control to determine the percentage of degradation relative to the vehicle-treated control.

Signaling Pathway Perturbation

The degradation of CBP and EP300 by dCE-1 has profound effects on cellular signaling, primarily through the disruption of transcriptional programs that are critical for cancer cell proliferation and survival.

Signaling_Pathway dCE1 dCE-1 CBP_EP300 CBP/EP300 dCE1->CBP_EP300 Degradation Histone_Acetylation Histone Acetylation (e.g., H3K27ac) CBP_EP300->Histone_Acetylation Promotes Gene_Expression Target Gene Expression Histone_Acetylation->Gene_Expression Activates Transcription_Factors Oncogenic Transcription Factors (e.g., MYC, IRF4) Transcription_Factors->Gene_Expression Drives Cell_Proliferation Cell Proliferation & Survival Gene_Expression->Cell_Proliferation Supports

Figure 4: Downstream Signaling Effects of dCE-1.

CBP and EP300 are master transcriptional coactivators that acetylate histone proteins, leading to a more open chromatin structure that facilitates gene expression. They are recruited to gene promoters and enhancers by various transcription factors, including key oncogenic drivers like MYC and IRF4. By degrading CBP and EP300, dCE-1 leads to a global reduction in histone acetylation, particularly at enhancer regions. This results in the downregulation of oncogenic gene expression programs, ultimately leading to cell cycle arrest and apoptosis in cancer cells.

Conclusion

This compound (dCE-1) is a potent and effective PROTAC degrader of CBP and EP300. Its ability to induce the degradation of these key transcriptional coactivators translates into significant antiproliferative effects in a variety of cancer cell lines, with notable activity in hematological malignancies. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals interested in the therapeutic potential of this novel compound and the broader field of targeted protein degradation.

References

Methodological & Application

Application Notes and Protocols for Pomalidomide-NH-PEG6-amide-C2-CPI-1612 (dCE-1) In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pomalidomide-NH-PEG6-amide-C2-CPI-1612, also known as dCE-1, is a bifunctional Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the transcriptional co-activators CREB-binding protein (CBP) and E1A-associated protein p300 (EP300).[1] This molecule consists of three key components: a pomalidomide moiety that recruits the Cereblon (CRBN) E3 ubiquitin ligase, a CPI-1612 moiety that binds to the histone acetyltransferase (HAT) domain of CBP/EP300, and a PEG6 linker that connects the two ligands. By hijacking the cell's natural protein disposal system, dCE-1 facilitates the ubiquitination and subsequent proteasomal degradation of CBP and EP300, offering a potential therapeutic strategy for diseases where these proteins are implicated, such as certain cancers.

These application notes provide detailed protocols for key in vitro assays to characterize the activity and mechanism of action of this compound.

Quantitative Data Summary

The following table summarizes the reported in vitro activity of this compound (dCE-1).

ParameterCell LineValueReference
DC₅₀ LP1 (Multiple Myeloma)1.2 µM[1]
DC₅₀ LP1 (Multiple Myeloma)1.3 µM[1]
Activity MM1S (Multiple Myeloma)Active[1]
Activity Various Cancer Cell LinesActive[1]

Note: DC₅₀ (half-maximal degradation concentration) is the concentration of the degrader at which 50% of the target protein is degraded. Dₘₐₓ (maximum degradation) represents the maximum level of protein degradation achievable with the degrader. While specific Dₘₐₓ values for dCE-1 are not publicly available, the experimental protocol to determine this is provided below.

Signaling Pathway

This compound operates by inducing the formation of a ternary complex between the target protein (CBP/EP300) and the CRBN E3 ubiquitin ligase. This proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation PROTAC This compound (dCE-1) Ternary POI - PROTAC - E3 Ternary Complex PROTAC->Ternary Binds POI & recruits E3 POI CBP/EP300 POI->Ternary E3 CRL4-CRBN E3 Ligase E3->Ternary PolyUb Poly-Ubiquitinated CBP/EP300 Ternary->PolyUb Polyubiquitination Ub Ubiquitin (Ub) E1 E1 Activating Enzyme Ub->E1 E2 E2 Conjugating Enzyme E1->E2 Activates & transfers Ub E2->Ternary Delivers Ub to E3 Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated degradation of CBP/EP300.

Experimental Protocols

Cell-Based CBP/EP300 Degradation Assay (Western Blot)

This protocol is used to determine the dose-dependent degradation (DC₅₀) and maximal degradation (Dₘₐₓ) of CBP/EP300 in cultured cells.

Experimental Workflow

WB_Workflow start Start step1 Seed Cells in Culture Plates start->step1 step2 Treat with Serial Dilutions of This compound step1->step2 step3 Incubate for a Defined Period (e.g., 24 hours) step2->step3 step4 Lyse Cells and Quantify Protein Concentration step3->step4 step5 SDS-PAGE and Western Blot step4->step5 step6 Probe with Antibodies for CBP/EP300 and a Loading Control (e.g., GAPDH) step5->step6 step7 Image and Quantify Band Intensities step6->step7 step8 Normalize to Loading Control and Calculate % Degradation vs. Vehicle step7->step8 step9 Plot Dose-Response Curve to Determine DC₅₀ and Dₘₐₓ step8->step9 end End step9->end

References

Application Notes and Protocols for Pomalidomide-NH-PEG6-amide-C2-CPI-1612

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pomalidomide-NH-PEG6-amide-C2-CPI-1612 is a heterobifunctional degrader molecule, classified as a Proteolysis Targeting Chimera (PROTAC). This molecule is designed to specifically target the homologous transcriptional coactivators CREB-binding protein (CBP) and E1A-associated protein (EP300) for degradation. It consists of three key components: a pomalidomide moiety that binds to the Cereblon (CRBN) E3 ubiquitin ligase, a CPI-1612 moiety that serves as a potent inhibitor of the histone acetyltransferase (HAT) activity of CBP/EP300, and a PEG6 linker that connects the two ligands. By inducing the proximity of CBP/EP300 to the CRBN E3 ligase, this compound facilitates the ubiquitination and subsequent proteasomal degradation of CBP/EP300.[1][2][3][4][5][6] This targeted degradation of CBP/EP300 offers a promising therapeutic strategy for various malignancies, including multiple myeloma and other cancers dependent on these transcriptional coactivators.[1][7][8]

Mechanism of Action

This compound operates through a catalytic mechanism to induce the degradation of its target proteins, CBP and EP300. The CPI-1612 portion of the molecule binds to the bromodomain of CBP or EP300, while the pomalidomide portion recruits the CRBN subunit of the CUL4A-DDB1-CRBN-Rbx1 E3 ubiquitin ligase complex.[9][10] This brings the target protein and the E3 ligase into close proximity, forming a ternary complex.[10] Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules to lysine residues on the surface of CBP/EP300. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein.[10] The degrader molecule is then released and can engage another target protein, acting in a catalytic manner. The degradation of CBP/EP300 leads to the downregulation of downstream oncogenic targets, such as MYC, and inhibits cancer cell proliferation.[3][4]

Signaling Pathway Diagram

cluster_0 This compound Action cluster_1 Downstream Effects PROTAC This compound CBP_EP300 CBP/EP300 PROTAC->CBP_EP300 binds (CPI-1612) CRBN CRBN E3 Ligase PROTAC->CRBN recruits (Pomalidomide) Ternary_Complex Ternary Complex (PROTAC + CBP/EP300 + CRBN) CBP_EP300->Ternary_Complex CRBN->Ternary_Complex Ubiquitination Poly-ubiquitination of CBP/EP300 Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation of CBP/EP300 Proteasome->Degradation Downregulation Downregulation of MYC & other oncogenes Degradation->Downregulation Inhibition Inhibition of Cancer Cell Proliferation Downregulation->Inhibition

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound and a closely related CBP/EP300 degrader, dCE-2, in various cancer cell lines.

Table 1: Protein Degradation Potency

CompoundCell LineTarget ProteinDC50 (nM)Dmax (%)Treatment Time (h)Reference
This compoundLP1CBP/EP3001200Not ReportedNot Reported[2]
dCE-2LP1CBP40>8516[3][6]
dCE-2MM1SCBPNot Reported>8516[3][4]
dCE-2LNCaPCBPNot Reported>8516[3][4]
dCE-2SH-SY5YCBPNot Reported>8516[3][4]

Table 2: Anti-proliferative Activity

CompoundCell LineGI50 (nM)Treatment Time (days)Reference
dCE-2LP115003[3]
dCE-2MM1S353[3]

Experimental Protocols

Protocol 1: Western Blotting for CBP/EP300 Degradation

This protocol details the procedure for assessing the degradation of CBP and EP300 proteins in cultured cells following treatment with this compound.

Materials:

  • This compound

  • Cancer cell lines (e.g., LP1, MM1S)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against CBP, EP300, and a loading control (e.g., Vinculin, β-actin)

  • HRP-conjugated secondary antibodies

  • ECL Western blotting substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.

  • Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 16-24 hours).[3][4] Include a DMSO-treated vehicle control.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentrations of all samples with lysis buffer.

    • Add Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against CBP, EP300, and a loading control overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities and normalize to the loading control to determine the extent of protein degradation.

cluster_workflow Western Blotting Workflow Start Seed Cells Treatment Treat with PROTAC Start->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Caption: Western blotting workflow for assessing protein degradation.

Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This protocol describes a method to evaluate the effect of this compound on the proliferation and viability of cancer cells.

Materials:

  • This compound

  • Cancer cell lines

  • 96-well cell culture plates

  • Cell culture medium and supplements

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • DMSO (for MTT assay)

  • Plate reader (absorbance or luminescence)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 2,000-10,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 3-5 days).[4]

  • Viability Measurement:

    • For MTT Assay:

      • Add MTT reagent to each well and incubate for 2-4 hours.

      • Add DMSO to dissolve the formazan crystals.

      • Measure the absorbance at 570 nm.

    • For CellTiter-Glo® Assay:

      • Equilibrate the plate and reagent to room temperature.

      • Add CellTiter-Glo® reagent to each well.

      • Mix on an orbital shaker for 2 minutes to induce cell lysis.

      • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

      • Measure luminescence with a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells.

    • Plot the cell viability against the compound concentration and determine the GI50 (concentration that inhibits cell growth by 50%) using a non-linear regression analysis.

cluster_workflow Cell Viability Assay Workflow Start Seed Cells in 96-well Plate Treatment Add Serial Dilutions of PROTAC Start->Treatment Incubation Incubate for 3-5 Days Treatment->Incubation Add_Reagent Add Viability Reagent (MTT or CellTiter-Glo) Incubation->Add_Reagent Measure Measure Signal (Absorbance or Luminescence) Add_Reagent->Measure Analysis Calculate GI50 Measure->Analysis

Caption: Workflow for determining cell viability.

Conclusion

This compound is a potent degrader of the transcriptional coactivators CBP and EP300. The provided application notes and protocols offer a comprehensive guide for researchers to evaluate the efficacy and mechanism of action of this compound in relevant cancer cell models. These assays are crucial for advancing our understanding of this novel therapeutic agent and its potential clinical applications.

References

Application Notes and Protocols for Pomalidomide-NH-PEG6-amide-C2-CPI-1612 in Multiple Myeloma Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pomalidomide-NH-PEG6-amide-C2-CPI-1612 is a bifunctional proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of the histone acetyltransferases (HATs) CREB-binding protein (CBP) and E1A binding protein p300 (EP300). This molecule consists of a pomalidomide moiety that binds to the E3 ubiquitin ligase Cereblon (CRBN), linked via a PEG6 linker to CPI-1612, a potent inhibitor of the HAT domain of CBP/EP300. By hijacking the ubiquitin-proteasome system, this compound induces the ubiquitination and subsequent proteasomal degradation of CBP and EP300. Additionally, the pomalidomide component is known to induce the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2] This dual degradation of both CBP/EP300 and IKZF1/3 presents a promising therapeutic strategy for multiple myeloma, a malignancy highly dependent on these transcriptional regulators.

These application notes provide detailed protocols for the use of this compound in multiple myeloma cell lines, covering essential experiments to characterize its activity, including cell viability, protein degradation, and apoptosis assays.

Mechanism of Action

This compound functions by inducing the formation of a ternary complex between the E3 ligase CRBN and the target proteins CBP/EP300. This proximity leads to the ubiquitination of CBP/EP300, marking them for degradation by the 26S proteasome. The pomalidomide moiety also enhances the interaction between CRBN and its neosubstrates, IKZF1 and IKZF3, leading to their degradation.[1][3] The depletion of these key transcriptional regulators disrupts critical oncogenic signaling pathways in multiple myeloma, notably the IRF4/MYC axis, leading to cell cycle arrest and apoptosis.[4]

cluster_0 This compound Action cluster_1 Cellular Machinery cluster_2 Downstream Effects PROTAC This compound CRBN CRBN E3 Ligase PROTAC->CRBN binds CBP_EP300 CBP/EP300 PROTAC->CBP_EP300 binds IKZF1_3 IKZF1/IKZF3 CRBN->IKZF1_3 degrades (via Pomalidomide) Ternary_Complex Ternary Complex (CRBN-PROTAC-CBP/EP300) CRBN->Ternary_Complex CBP_EP300->Ternary_Complex Degradation_CBP CBP/EP300 Degradation CBP_EP300->Degradation_CBP leads to Degradation_IKZF IKZF1/3 Degradation IKZF1_3->Degradation_IKZF Ubiquitin Ubiquitin Ternary_Complex->Ubiquitin recruits Ubiquitin->CBP_EP300 Ubiquitination Proteasome 26S Proteasome Degradation_CBP->Proteasome IRF4_MYC IRF4/MYC Downregulation Degradation_CBP->IRF4_MYC Degradation_IKZF->Proteasome Degradation_IKZF->IRF4_MYC Apoptosis Apoptosis & Cell Cycle Arrest IRF4_MYC->Apoptosis

Figure 1: Mechanism of action of this compound.

Data Presentation

The following tables summarize representative quantitative data for a closely related CBP/EP300 degrader, dCE-2, in multiple myeloma cell lines.[5] This data can be used as a benchmark for experiments with this compound.

Table 1: Degradation of CBP and EP300 by dCE-2 in Multiple Myeloma Cell Lines

Cell LineTreatment (1 µM dCE-2, 16h)% CBP Remaining% EP300 Remaining
LP1 dCE-2<10%~40%
MM1S dCE-2<10%~60%

Data is estimated from Western Blot analysis presented in the source publication.[5]

Table 2: Anti-proliferative Activity of dCE-2 in Multiple Myeloma Cell Lines

Cell LineIC50 (nM) after 72h treatment
LP1 ~100
MM1S ~200

Data is estimated from cell viability curves presented in the source publication.[5] A DC50 of 1.2 µM has been reported for this compound in LP1 cells.[6][7][8]

Experimental Protocols

Cell Culture

Multiple myeloma cell lines such as LP1, MM1S, U266, and RPMI-8226 should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells should be maintained at 37°C in a humidified atmosphere with 5% CO2.

Cell Viability Assay (MTT or CellTiter-Glo®)

This protocol determines the effect of this compound on the proliferation of multiple myeloma cells.

A Seed cells in 96-well plates B Treat with serial dilutions of PROTAC A->B C Incubate for 72 hours B->C D Add MTT or CellTiter-Glo® reagent C->D E Measure absorbance or luminescence D->E F Calculate IC50 values E->F

Figure 2: Workflow for the cell viability assay.

Materials:

  • Multiple myeloma cell lines

  • 96-well plates

  • This compound

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • DMSO (vehicle control)

  • Microplate reader

Procedure:

  • Seed multiple myeloma cells in 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

  • Prepare serial dilutions of this compound in culture medium. The final concentrations should range from 0.1 nM to 10 µM. Include a vehicle control (DMSO).

  • Add 100 µL of the diluted compound to the respective wells.

  • Incubate the plates for 72 hours at 37°C.

  • For MTT assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight. Measure the absorbance at 570 nm.[9][10]

  • For CellTiter-Glo® assay: Equilibrate the plate and reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well. Mix for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence.[11]

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.

Western Blot Analysis for Protein Degradation

This protocol is used to quantify the degradation of CBP, EP300, IKZF1, and IKZF3.

A Treat cells with PROTAC (time course) B Lyse cells and quantify protein A->B C SDS-PAGE and protein transfer B->C D Immunoblotting with specific antibodies C->D E Detect and quantify band intensity D->E F Normalize to loading control E->F

Figure 3: Workflow for Western blot analysis of protein degradation.

Materials:

  • Multiple myeloma cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-CBP, anti-EP300, anti-IKZF1, anti-IKZF3, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates at a density of 1 x 10^6 cells/well.

  • Treat cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) for different time points (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control.

  • Harvest cells, wash with ice-cold PBS, and lyse with lysis buffer.[12]

  • Determine protein concentration using the BCA assay.

  • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[13]

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the chemiluminescent signal using an imaging system.

  • Quantify band intensities using densitometry software. Normalize the intensity of the target protein to the loading control. Calculate the percentage of protein remaining relative to the vehicle control.[14]

Apoptosis Assay by Flow Cytometry

This protocol measures the induction of apoptosis using Annexin V and Propidium Iodide (PI) staining.[15][16][17]

A Treat cells with PROTAC B Harvest and wash cells A->B C Stain with Annexin V-FITC and Propidium Iodide B->C D Analyze by flow cytometry C->D E Quantify apoptotic cell populations D->E

Figure 4: Workflow for the apoptosis assay.

Materials:

  • Multiple myeloma cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at various concentrations for 24-48 hours.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend cells in 1X Annexin-binding buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cells and incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Troubleshooting

  • Low protein degradation: Increase the concentration of the PROTAC or the incubation time. Ensure the proteasome is active in the cells.

  • High background in Western blots: Optimize blocking conditions and antibody concentrations. Ensure adequate washing steps.

  • Variability in cell viability assays: Ensure consistent cell seeding density and proper mixing of reagents.

  • Low apoptosis induction: Increase the treatment duration or concentration of the PROTAC. Use a positive control for apoptosis induction.

Conclusion

This compound is a potent degrader of CBP/EP300 and IKZF1/3 in multiple myeloma cell lines. The provided protocols offer a framework for researchers to investigate its anti-myeloma activity and mechanism of action. Careful optimization of experimental conditions for specific cell lines is recommended to obtain robust and reproducible results. This novel PROTAC holds significant promise as a therapeutic agent for multiple myeloma, and further investigation into its efficacy in preclinical models is warranted.

References

Application Notes and Protocols for EP300/CBP Degradation using Pomalidome-NH-PEG6-amide-C2-CPI-1612

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the use of Pomalidomide-NH-PEG6-amide-C2-CPI-1612, a potent PROTAC (Proteolysis Targeting Chimera) degrader of the paralogous transcriptional co-activators, E1A binding protein p300 (EP300) and CREB-binding protein (CBP). This heterobifunctional molecule is comprised of a ligand for the von Hippel-Lindau (VHL) or Cereblon (CRBN) E3 ubiquitin ligase, a linker, and a ligand that binds to the target protein.[1][2] In the case of this compound, the Pomalidomide moiety recruits the Cereblon (CRBN) E3 ligase, while the CPI-1612 portion binds to the HAT domain of EP300 and CBP.[3] This proximity induces the ubiquitination and subsequent proteasomal degradation of EP300 and CBP.[2] These application notes provide a comprehensive Western blot protocol to quantify the degradation of EP300 and CBP in response to treatment with this degrader.

Signaling Pathway

The this compound PROTAC leverages the ubiquitin-proteasome system to induce the degradation of EP300 and CBP. The CPI-1612 moiety of the molecule binds to the HAT domain of EP300/CBP, while the pomalidomide ligand engages the E3 ubiquitin ligase Cereblon (CRBN). This forms a ternary complex between EP300/CBP, the degrader, and CRBN.[2] This induced proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to lysine residues on the surface of EP300/CBP. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged EP300/CBP proteins.

cluster_0 Mechanism of EP300/CBP Degradation Degrader Pomalidomide-NH-PEG6- amide-C2-CPI-1612 Ternary_Complex Ternary Complex (EP300/CBP - Degrader - CRBN) Degrader->Ternary_Complex Binds to EP300_CBP EP300 / CBP EP300_CBP->Ternary_Complex Binds to CRBN CRBN E3 Ligase CRBN->Ternary_Complex Recruited to Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation Degradation of EP300 / CBP Proteasome->Degradation Mediates

Mechanism of PROTAC-mediated EP300/CBP degradation.

Data Presentation

The following table summarizes the quantitative data for the degradation of EP300/CBP by this compound (also known as dCE-1) in various cell lines.

Cell LineProteinParameterValueTreatment TimeReference
LP1EP300/CBPDC501.3 µMNot Specified[1]
LP1CBPDmax>85%16-24 hours[4]

Experimental Protocols

Western Blot Workflow

The following diagram outlines the key steps in the Western blot protocol to assess EP300/CBP degradation.

cluster_1 Western Blot Experimental Workflow A 1. Cell Seeding & Culture B 2. Treatment with Degrader A->B C 3. Cell Lysis & Protein Extraction B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer to Membrane E->F G 7. Immunoblotting (Primary & Secondary Antibodies) F->G H 8. Signal Detection & Data Analysis G->H

Workflow for Western blot analysis of EP300/CBP degradation.
Detailed Methodologies

1. Cell Culture and Seeding

  • Recommended Cell Lines: LP1 (human multiple myeloma), MM1S (human multiple myeloma), LNCaP (human prostate cancer), SH-SY5Y (human neuroblastoma).

  • Culture Medium: Use the appropriate medium and supplements as recommended by the cell line supplier (e.g., RPMI-1640 for LP1 and MM1S, DMEM for LNCaP and SH-SY5Y), typically supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Seeding Density: Plate cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvest. Allow cells to adhere and recover for 24 hours before treatment.

2. Treatment with this compound

  • Stock Solution: Prepare a high-concentration stock solution of the degrader in DMSO (e.g., 10 mM).

  • Working Concentrations: Prepare serial dilutions of the degrader in fresh culture medium to achieve the desired final concentrations. A typical concentration range to test for a dose-response curve would be from 0.01 µM to 10 µM.

  • Vehicle Control: Treat a set of cells with the same final concentration of DMSO as the highest concentration of the degrader used.

  • Treatment Time: For time-course experiments, treat cells for various durations, such as 2, 4, 8, 16, and 24 hours, to determine the optimal time for maximal degradation.[4]

3. Cell Lysis and Protein Extraction

  • After treatment, aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

  • Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

4. Protein Quantification

  • Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.

5. SDS-PAGE

  • Normalize the protein concentration of all samples with lysis buffer.

  • Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.

  • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • Load equal amounts of protein (typically 20-30 µg) per lane of a 4-12% Bis-Tris SDS-PAGE gel. Include a pre-stained protein ladder to monitor protein separation.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

6. Protein Transfer

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Confirm successful transfer by staining the membrane with Ponceau S.

7. Immunoblotting

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against EP300 and CBP diluted in the blocking buffer. A loading control antibody (e.g., GAPDH, β-actin, or Vinculin) should also be used. Incubate overnight at 4°C with gentle agitation.

    • Note: The optimal dilution for primary antibodies should be determined empirically, but a starting point of 1:1000 is common.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse) diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

8. Signal Detection and Data Analysis

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.

  • Capture the chemiluminescent signal using a digital imaging system.

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the band intensity of EP300 and CBP to the corresponding loading control for each sample.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Plot the percentage of degradation against the degrader concentration to determine the DC50 value (the concentration at which 50% of the protein is degraded).

  • Plot the percentage of degradation against time to determine the Dmax (the maximal degradation achieved).

References

Application Notes and Protocols for Pomalidomide-NH-PEG6-amide-C2-CPI-1612 in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, no specific in vivo studies detailing the dosage and administration of Pomalidomide-NH-PEG6-amide-C2-CPI-1612 in mice have been published. The following application notes and protocols are constructed based on available preclinical data for its constituent components, pomalidomide and CPI-1612, and general principles of PROTAC administration. Researchers should consider this a starting point for dose-finding and tolerability studies.

Introduction

This compound is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the transcriptional co-activators CREB-binding protein (CBP) and E1A binding protein p300 (EP300). This heterobifunctional molecule consists of pomalidomide, a ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected via a PEG6 linker to CPI-1612, a potent inhibitor of the histone acetyltransferase (HAT) domain of CBP/EP300. By hijacking the ubiquitin-proteasome system, this PROTAC aims to selectively eliminate CBP and EP300, offering a potential therapeutic strategy for cancers dependent on these proteins.

Mechanism of Action

This compound functions by forming a ternary complex between the target proteins (CBP/EP300) and the CRBN E3 ubiquitin ligase. The CPI-1612 moiety binds to the HAT domain of CBP or EP300, while the pomalidomide moiety recruits CRBN. This proximity induces the polyubiquitination of CBP/EP300, marking them for degradation by the 26S proteasome. The degradation of these key transcriptional co-activators can lead to the downregulation of oncogenic transcription factors, such as MYC, and inhibit tumor cell proliferation.

Quantitative Data from In Vivo Studies of Individual Components

The following tables summarize in vivo dosage and administration data for pomalidomide and CPI-1612 in mice, which can inform the design of studies for the combined PROTAC.

Table 1: Summary of Pomalidomide Dosage and Administration in Mice

Dose RangeAdministration RouteDosing ScheduleVehicleMouse ModelReference
0.06 mg/kg/dayOralOnce daily for 25 daysDMSO diluted in sterile 0.9% salineBALB/c with MOPC-315 myeloma[1]
0.3, 1, 3, 10 mg/kgOralOnce daily for 8 weeks0.5% carboxymethylcelluloseNude mice with H929 xenografts[2]
3, 10, 30 mg/kgOral GavageDaily for 28 daysNot specifiedCNS lymphoma model[3]
50 mg/kgIntraperitoneal (i.p.)Once daily for 21 days1% carboxymethylcellulose/salineC57Bl/6 and TNF-α transgenic[4][5]

Table 2: Summary of CPI-1612 Dosage and Administration in Mice

Dose RangeAdministration RouteDosing ScheduleVehicleMouse ModelReference
0.25 mg/kgOral (PO)Twice a day (BID)Not specifiedBalb/c nude with MCF7 xenografts[6]
0.5 mg/kgOral (PO)Twice a day (BID) for 4 weeksNot specifiedC57B6 with JEKO-1 xenografts[7][8]

Proposed Experimental Protocol for this compound in Mice

This protocol provides a detailed methodology for a pilot in vivo study to evaluate the efficacy and tolerability of this compound in a murine xenograft model.

4.1. Materials and Reagents

  • This compound

  • Vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH2O)

  • Cancer cell line of interest (e.g., multiple myeloma, lymphoma, or other CBP/EP300-dependent line)

  • Immunocompromised mice (e.g., NOD/SCID, Balb/c nude)

  • Standard animal handling and surgical equipment

  • Calipers for tumor measurement

  • Reagents for tissue processing and analysis (e.g., formalin, lysis buffers, antibodies for Western blot)

4.2. Animal Model

  • House female immunocompromised mice (6-8 weeks old) in a pathogen-free environment.

  • Subcutaneously implant the selected cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS/Matrigel) into the right flank of each mouse.

  • Monitor tumor growth regularly using calipers.

  • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and vehicle control groups (n=6-8 mice per group).

4.3. Drug Formulation and Administration

  • Formulation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • On each treatment day, dilute the stock solution to the final desired concentration using the vehicle. A suggested formulation for oral administration is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O.

  • Dosage Selection (Starting Point):

    • Based on the data for the individual components, a starting dose range of 0.5 to 5 mg/kg administered orally, once or twice daily, is proposed.

    • A dose-escalation study is highly recommended to determine the maximum tolerated dose (MTD).

  • Administration:

    • Administer the formulated compound or vehicle to the respective groups via oral gavage.

    • The volume of administration should be consistent across all animals (e.g., 100 µL).

    • Treat the animals for a predefined period, for example, 21-28 consecutive days.

4.4. Monitoring and Endpoints

  • Tumor Growth: Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2.

  • Body Weight: Monitor the body weight of each mouse 2-3 times per week as an indicator of toxicity.

  • Clinical Observations: Observe the animals daily for any signs of distress or adverse effects.

  • Pharmacodynamics: At the end of the study (or at interim time points), collect tumor and/or tissue samples to assess the degradation of CBP/EP300 and downstream pathway modulation (e.g., MYC levels) via Western blot or immunohistochemistry.

  • Efficacy: The primary efficacy endpoint is tumor growth inhibition (TGI).

Visualizations

Pomalidomide-NH-PEG6-amide-C2-CPI-1612_Mechanism_of_Action cluster_PROTAC This compound cluster_Cellular Cellular Environment Pomalidomide Pomalidomide Linker PEG6 Linker Pomalidomide->Linker CRBN CRBN E3 Ligase Pomalidomide->CRBN binds CPI1612 CPI-1612 Linker->CPI1612 CBP_EP300 CBP/EP300 CPI1612->CBP_EP300 binds CRBN->CBP_EP300 forms ternary complex Proteasome 26S Proteasome CBP_EP300->Proteasome targeted to Ub Ubiquitin Ub->CBP_EP300 polyubiquitination Degradation Degradation Proteasome->Degradation leads to

Caption: Mechanism of action for this compound.

Experimental_Workflow_for_In_Vivo_Study cluster_treatment start Start: Select Murine Model (e.g., Nude Mice) implantation Tumor Cell Implantation (Subcutaneous) start->implantation monitoring Tumor Growth Monitoring implantation->monitoring randomization Randomization into Groups (Tumor Volume ~100-150 mm³) monitoring->randomization treatment_phase Treatment Phase randomization->treatment_phase vehicle_group Vehicle Group (Oral Gavage, Daily) protac_group PROTAC Group (0.5-5 mg/kg, Oral, Daily/BID) data_collection Data Collection (Tumor Volume, Body Weight) vehicle_group->data_collection protac_group->data_collection endpoint Study Endpoint (e.g., 21-28 days) data_collection->endpoint analysis Tissue Collection & Analysis (Pharmacodynamics, Efficacy) endpoint->analysis results Results & Interpretation analysis->results

Caption: Proposed experimental workflow for in vivo evaluation.

References

Application Notes and Protocols for Measuring the DC50 of Pomalidomide-NH-PEG6-amide-C2-CPI-1612

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. PROTACs are heterobifunctional molecules that induce the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. Pomalidomide-NH-PEG6-amide-C2-CPI-1612 is a PROTAC designed to induce the degradation of the histone acetyltransferases (HATs) p300 and CBP (CREB-binding protein). It achieves this by linking CPI-1612, a ligand for p300/CBP, to pomalidomide, which recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][][3] The efficacy of a PROTAC is quantified by its DC50 value, which is the concentration required to degrade 50% of the target protein.[4][5]

This document provides detailed protocols for determining the DC50 of this compound in a relevant cellular context.

Mechanism of Action

This compound functions by inducing the formation of a ternary complex between the target proteins (p300/CBP) and the CRBN E3 ligase. This proximity leads to the polyubiquitination of p300/CBP, marking them for degradation by the 26S proteasome. The result is the selective removal of these HATs from the cell.

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination and Degradation PROTAC This compound p300_CBP p300/CBP PROTAC->p300_CBP CPI-1612 end CRBN CRBN E3 Ligase PROTAC->CRBN Pomalidomide end Proteasome 26S Proteasome p300_CBP->Proteasome targeted to Ub Ubiquitin CRBN->Ub recruits Ub->p300_CBP polyubiquitinates Degraded_Protein Degraded p300/CBP Proteasome->Degraded_Protein results in WB_Workflow Cell_Culture 1. Cell Culture (e.g., MM.1S cells) Treatment 2. Treatment with PROTAC dilutions Cell_Culture->Treatment Lysis 3. Cell Lysis & Protein Quantification Treatment->Lysis SDS_PAGE 4. SDS-PAGE Lysis->SDS_PAGE Transfer 5. Protein Transfer (PVDF membrane) SDS_PAGE->Transfer Immunoblot 6. Immunoblotting (Primary & Secondary Abs) Transfer->Immunoblot Detection 7. Chemiluminescent Detection Immunoblot->Detection Analysis 8. Data Analysis (Densitometry & DC50) Detection->Analysis

References

Application Notes and Protocols for Pomalidomide-NH-PEG6-amide-C2-CPI-1612 in Histone Acetylation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pomalidomide-NH-PEG6-amide-C2-CPI-1612 is a potent, heterobifunctional Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the histone acetyltransferases (HATs) CREB-binding protein (CBP) and E1A binding protein p300 (EP300). These two proteins are highly homologous and function as master transcriptional co-activators by acetylating histone and non-histone proteins, playing a critical role in regulating gene expression. Dysregulation of CBP/EP300 activity is implicated in various diseases, including cancer.

This molecule is comprised of three key components:

  • Pomalidomide: A derivative of thalidomide that acts as a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1]

  • CPI-1612: A highly potent and selective inhibitor of the HAT activity of CBP and EP300.[2][3]

  • PEG6 Linker: A flexible polyethylene glycol linker that connects pomalidomide and CPI-1612, enabling the formation of a ternary complex between CBP/EP300 and CRBN.

By inducing the proximity of CBP/EP300 to the CRBN E3 ligase, this compound triggers the ubiquitination and subsequent proteasomal degradation of CBP/EP300. This leads to a reduction in total CBP/EP300 protein levels and a consequent decrease in histone acetylation, offering a powerful tool to study the functional consequences of CBP/EP300 loss.

Mechanism of Action

This compound operates through the PROTAC mechanism to induce the degradation of CBP/EP300. This process involves several key steps:

  • Ternary Complex Formation: The CPI-1612 moiety of the PROTAC binds to the HAT domain of CBP or EP300, while the pomalidomide moiety simultaneously binds to the CRBN E3 ligase. This results in the formation of a transient ternary complex (CBP/EP300 - PROTAC - CRBN).

  • Ubiquitination: The formation of this complex brings the E3 ligase machinery into close proximity with CBP/EP300, facilitating the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to lysine residues on the surface of CBP/EP300.

  • Proteasomal Degradation: The polyubiquitinated CBP/EP300 is then recognized and targeted for degradation by the 26S proteasome.

  • Catalytic Cycle: After the degradation of the target protein, the PROTAC molecule is released and can engage another CBP/EP300 and CRBN molecule, allowing it to act catalytically at sub-stoichiometric concentrations.

The degradation of CBP/EP300 leads to a global reduction in histone acetylation, particularly at sites such as H3K27 and H3K18, which are known substrates of these HATs.[3] This alteration in the epigenetic landscape results in changes in chromatin structure and gene expression.

Data Presentation

Biological Activity of Components and Related PROTACs
Compound/PROTACTarget(s)Assay TypeValueReference(s)
CPI-1612EP300 HATIC508.0 nM[2]
CPI-1612EP300 (full length)IC50<0.5 nM
CPI-1612CBP (full length)IC502.9 nM
CPI-1612JEKO-1 cell proliferationGI50<7.9 nM[3]
PomalidomideCRBNKd~157 nM[4]
This compound (dCE-1)CBP/EP300 DegradationDC50 (LP1 cells)1.2 µM[5]
dCE-2 (similar CBP/EP300 degrader)CBP DegradationDC50 (LP1 cells, 16h)40 nM[2]
dCE-2 (similar CBP/EP300 degrader)CBP DegradationDmax (LP1 cells, 16h)>85%[2]

Visualizations

PROTAC_Mechanism_of_Action Mechanism of Action of this compound cluster_0 Cellular Environment cluster_1 Ubiquitin-Proteasome System PROTAC This compound Ternary_Complex Ternary Complex (CBP/EP300 - PROTAC - CRBN) PROTAC->Ternary_Complex Binds CBP_EP300 CBP/EP300 CBP_EP300->Ternary_Complex Recruited by CPI-1612 end CRBN CRBN E3 Ligase CRBN->Ternary_Complex Recruited by Pomalidomide end Poly_Ub_CBP_EP300 Polyubiquitinated CBP/EP300 Ternary_Complex->Poly_Ub_CBP_EP300 Ubiquitination PROTAC_released PROTAC (recycled) Ternary_Complex->PROTAC_released Release Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_CBP_EP300->Proteasome Targeting Degraded_Fragments Degraded Peptides Proteasome->Degraded_Fragments Degradation

Caption: Mechanism of this compound mediated CBP/EP300 degradation.

Experimental_Workflow Experimental Workflow for Studying Histone Acetylation cluster_0 Cell Culture and Treatment cluster_1 Biochemical Analysis cluster_2 Data Analysis and Interpretation Start Seed Cells Treatment Treat with Pomalidomide-NH-PEG6- amide-C2-CPI-1612 (Dose-response and time-course) Start->Treatment Harvest Harvest Cells Treatment->Harvest Western_Blot Western Blot Analysis Harvest->Western_Blot ChIP Chromatin Immunoprecipitation (ChIP) Harvest->ChIP Proteomics Mass Spectrometry (Proteomics) Harvest->Proteomics WB_Analysis Quantify protein levels: - CBP/EP300 - Histone acetylation (H3K27ac, H3K18ac) - Downstream targets (e.g., MYC) Western_Blot->WB_Analysis ChIP_Analysis Analyze histone acetylation at specific gene promoters/enhancers (qPCR or NGS) ChIP->ChIP_Analysis Proteomics_Analysis Global analysis of changes in histone modifications and protein expression Proteomics->Proteomics_Analysis Conclusion Correlate changes in histone acetylation with downstream biological effects WB_Analysis->Conclusion ChIP_Analysis->Conclusion Proteomics_Analysis->Conclusion

Caption: A typical experimental workflow for investigating the effects of the PROTAC on histone acetylation.

Experimental Protocols

Protocol 1: Western Blot Analysis of CBP/EP300 Degradation and Histone Acetylation

This protocol is for the detection of changes in CBP/EP300 protein levels and histone acetylation marks following treatment with this compound.

Materials:

  • Cell culture reagents

  • This compound (dissolved in DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels (6% for CBP/EP300, 15% for histones)

  • PVDF or nitrocellulose membranes (0.2 µm for histones)

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies: anti-CBP, anti-EP300, anti-acetyl-Histone H3 (e.g., H3K27ac), anti-total Histone H3, anti-GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a range of concentrations of the PROTAC (e.g., 10 nM to 5 µM) for various time points (e.g., 2, 4, 8, 16, 24 hours). Include a DMSO-treated vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer. Boil at 95°C for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein onto the appropriate SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply the chemiluminescent substrate and visualize the bands using a digital imaging system.

  • Analysis: Quantify band intensities and normalize the levels of CBP/EP300 and acetylated histones to the total histone or loading control.

Protocol 2: Chromatin Immunoprecipitation (ChIP) for Histone Acetylation at Specific Gene Loci

This protocol allows for the analysis of histone acetylation at specific genomic regions, such as promoters or enhancers of genes regulated by CBP/EP300.

Materials:

  • Cell culture reagents and PROTAC

  • Formaldehyde (for cross-linking)

  • Glycine (to quench cross-linking)

  • ChIP lysis buffer

  • Sonication equipment

  • ChIP dilution buffer

  • Antibodies for immunoprecipitation (e.g., anti-acetyl-Histone H3, IgG control)

  • Protein A/G magnetic beads

  • ChIP wash buffers

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • qPCR reagents and primers for target and control genomic regions

Procedure:

  • Cell Treatment and Cross-linking: Treat cells with the PROTAC as described above. Add formaldehyde to the culture medium to cross-link proteins to DNA. Quench the reaction with glycine.

  • Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin to fragments of 200-1000 bp using sonication.

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G beads.

    • Incubate the chromatin overnight at 4°C with the specific antibody (e.g., anti-H3K27ac) or an IgG control.

    • Add protein A/G beads to capture the antibody-chromatin complexes.

  • Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-links by incubating at 65°C with NaCl.

  • DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a spin column or phenol-chloroform extraction.

  • qPCR Analysis: Perform quantitative PCR using primers specific for the promoter or enhancer regions of target genes (e.g., MYC) and a negative control region.

  • Data Analysis: Calculate the enrichment of the target regions in the specific antibody IP relative to the IgG control and normalized to the input chromatin.

Protocol 3: Global Histone Acetylation Analysis by Mass Spectrometry

For a comprehensive, unbiased view of changes in histone acetylation across the entire proteome, a mass spectrometry-based approach can be employed.

Materials:

  • Cell culture reagents and PROTAC

  • Histone acid extraction buffers

  • Trypsin

  • LC-MS/MS system

  • Stable Isotope Labeling by Amino acids in Cell culture (SILAC) reagents (optional, for quantitative analysis)

Procedure:

  • Cell Culture and Treatment: Grow cells in SILAC media if performing quantitative proteomics. Treat cells with the PROTAC or vehicle control.

  • Histone Extraction: Isolate nuclei and perform an acid extraction of histone proteins.

  • Protein Digestion: Digest the histone proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution mass spectrometer. The instrument will fragment the peptides and the resulting spectra can be used to identify the peptide sequence and the location of post-translational modifications, including acetylation.

  • Data Analysis: Use specialized software to search the acquired spectra against a protein database to identify acetylated histone peptides. For quantitative studies, compare the relative abundance of acetylated peptides between the treated and control samples.

Downstream Signaling and Applications

Degradation of CBP/EP300 has been shown to have profound effects on gene expression and cellular function. Key downstream pathways affected include:

  • MYC Signaling: CBP/EP300 are co-activators of the MYC oncogene. Their degradation leads to the downregulation of MYC and its target genes.[2]

  • Androgen Receptor (AR) Signaling: In prostate cancer, CBP/EP300 are critical co-activators for the AR. Degradation of CBP/EP300 suppresses AR-dependent gene expression.

  • Cell Cycle Regulation: By modulating the expression of cell cycle-related genes, CBP/EP300 degradation can lead to cell cycle arrest.

The use of this compound can be applied to:

  • Target Validation: Confirming the role of CBP/EP300 in various disease models.

  • Drug Discovery: Serving as a lead compound for the development of therapeutics targeting CBP/EP300-dependent pathologies.

  • Basic Research: Elucidating the fundamental roles of CBP/EP300 in gene regulation and chromatin biology.

Conclusion

This compound is a powerful chemical probe for studying the roles of CBP/EP300. By inducing their degradation, it offers a distinct advantage over small molecule inhibitors, which only block their catalytic activity. The protocols and information provided here serve as a comprehensive guide for researchers to effectively utilize this PROTAC in their studies of histone acetylation and gene regulation.

References

Application Notes and Protocols: Genome-Wide CRISPR/Cas9 Screen to Identify Mediators of Response to a CBP/EP300 Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins. The compound Pomalidomide-NH-PEG6-amide-C2-CPI-1612 is a heterobifunctional PROTAC designed to target the transcriptional co-activators CREB-binding protein (CBP) and E1A binding protein p300 (EP300) for degradation. This molecule links the E3 ubiquitin ligase Cereblon (CRBN) ligand, Pomalidomide, to the potent EP300/CBP histone acetyltransferase (HAT) inhibitor, CPI-1612, via a PEG linker. By hijacking the cell's natural protein disposal system, this PROTAC aims to eliminate CBP and EP300, which are implicated in various cancers.

Understanding the mechanisms of sensitivity and resistance to this PROTAC is crucial for its clinical development and for identifying patient populations most likely to respond. A genome-wide CRISPR/Cas9 knockout screen is a powerful, unbiased approach to identify genes whose loss-of-function confers resistance or sensitivity to a given compound. These application notes provide a detailed protocol for conducting such a screen with this compound and illustrative data on potential resistance mechanisms.

Principle of the Assay

The core principle of a pooled CRISPR/Cas9 knockout screen is to introduce a library of single-guide RNAs (sgRNAs), each targeting a specific gene for knockout, into a population of Cas9-expressing cells.[1] This cell population is then treated with the compound of interest. Over time, cells with gene knockouts that confer resistance to the compound will survive and proliferate, while those with knockouts that confer sensitivity (or have no effect) will be depleted. By sequencing the sgRNA population before and after treatment, the abundance of each sgRNA can be quantified. Genes whose sgRNAs are enriched in the treated population are identified as potential resistance factors, while those whose sgRNAs are depleted are considered potential sensitivity factors.

Data Presentation: Identifying Resistance Mechanisms

A genome-wide CRISPR/Cas9 screen was performed in a multiple myeloma cell line (e.g., MM.1S), which is sensitive to immunomodulatory drugs like Pomalidomide, to identify genes whose knockout confers resistance to this compound. The results are typically presented as a ranked list of genes based on statistical analysis of sgRNA enrichment.

Table 1: Top Gene Hits from a CRISPR Screen for Resistance to this compound

Gene SymbolDescriptionLog2 Fold Change (LFC)p-valueFalse Discovery Rate (FDR)
CRBN Cereblon8.21.5e-82.8e-7
DDB1 Damage Specific DNA Binding Protein 16.53.2e-74.1e-6
CUL4A Cullin 4A6.18.9e-79.5e-6
RBX1 Ring-Box 15.81.2e-61.1e-5
CSN3 COP9 Signalosome Subunit 34.95.6e-64.8e-5
CSN6 COP9 Signalosome Subunit 64.59.8e-67.9e-5
UBE2G1 Ubiquitin Conjugating Enzyme E2 G14.22.1e-51.5e-4
SENP8 Sentrin Specific Peptidase 83.94.5e-52.9e-4

Note: This data is representative and compiled based on published CRISPR screens with Pomalidomide.[2][3][4][5] The Log2 Fold Change (LFC) indicates the magnitude of enrichment of sgRNAs targeting the gene in the resistant population. A higher LFC suggests a stronger resistance phenotype upon gene knockout. The p-value and False Discovery Rate (FDR) indicate the statistical significance of the enrichment.

Signaling Pathway and Experimental Workflow

To visually represent the underlying biological process and the experimental design, the following diagrams are provided.

PROTAC_Mechanism cluster_cell Cancer Cell PROTAC This compound Ternary_Complex Ternary Complex (PROTAC-CBP/EP300-CRBN) PROTAC->Ternary_Complex Binds CBP_EP300 CBP/EP300 (Target Protein) CBP_EP300->Ternary_Complex Binds CRBN_Complex CRBN E3 Ligase Complex (CRBN, DDB1, CUL4A, RBX1) CRBN_Complex->Ternary_Complex Binds Ub_CBP_EP300 Ubiquitinated CBP/EP300 Ternary_Complex->Ub_CBP_EP300 Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_CBP_EP300->Proteasome Targeted for Degradation Degradation Degraded Peptides Proteasome->Degradation

Caption: Mechanism of action for the CBP/EP300 PROTAC.

CRISPR_Screen_Workflow cluster_setup 1. Library Preparation & Transduction cluster_selection 2. Drug Selection cluster_analysis 3. Data Analysis sgRNA_Library sgRNA Library (GeCKO v2) Lentivirus Lentiviral Packaging sgRNA_Library->Lentivirus Cas9_Cells Cas9-Expressing MM.1S Cells Lentivirus->Cas9_Cells Infection Transduction Lentiviral Transduction (MOI < 0.3) Cas9_Cells->Transduction Initial_Population Initial Cell Population (T0) Control Control (DMSO) Initial_Population->Control Treatment PROTAC Treatment Initial_Population->Treatment gDNA_Extraction Genomic DNA Extraction Control->gDNA_Extraction Resistant_Population Resistant Population (Enriched sgRNAs) Treatment->Resistant_Population Resistant_Population->gDNA_Extraction PCR_Amplification sgRNA PCR Amplification gDNA_Extraction->PCR_Amplification NGS Next-Generation Sequencing PCR_Amplification->NGS Data_Analysis Bioinformatic Analysis (MAGeCK) NGS->Data_Analysis Hit_Identification Hit Identification & Pathway Analysis Data_Analysis->Hit_Identification

Caption: Experimental workflow for the CRISPR/Cas9 screen.

Experimental Protocols

Cell Line and Reagents
  • Cell Line: MM.1S (or other relevant cancer cell line sensitive to the PROTAC).

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • CRISPR/Cas9 System: LentiCRISPRv2 or a similar vector system.

  • sgRNA Library: Human GeCKO v2 library or another comprehensive genome-wide library.

  • This compound: Synthesized and quality-controlled.

  • Reagents for Lentivirus Production: HEK293T cells, packaging plasmids (e.g., psPAX2, pMD2.G), transfection reagent.

Generation of Cas9-Expressing Stable Cell Line
  • Produce lentivirus carrying the Cas9 nuclease in HEK293T cells using a standard protocol.

  • Transduce the target cancer cell line (e.g., MM.1S) with the Cas9-lentivirus.

  • Select for successfully transduced cells using the appropriate antibiotic (e.g., puromycin or blasticidin) to generate a stable Cas9-expressing cell line.

  • Validate Cas9 expression and activity using a functional assay (e.g., GFP knockout or Surveyor assay).

sgRNA Library Lentivirus Production and Titer Determination
  • Amplify the pooled sgRNA library plasmid.

  • Produce the sgRNA library lentivirus in HEK293T cells.

  • Determine the viral titer to ensure a low multiplicity of infection (MOI < 0.3) for the screen. This is critical to ensure that most cells receive only one sgRNA.

CRISPR/Cas9 Screen
  • Transduction: Transduce the Cas9-expressing cells with the sgRNA library lentivirus at an MOI < 0.3. A sufficient number of cells should be transduced to maintain a representation of at least 500 cells per sgRNA in the library.

  • Selection: After transduction, select the cells with the appropriate antibiotic to eliminate non-transduced cells.

  • Initial Timepoint (T0): Collect a sample of the cell population after selection to serve as the baseline for sgRNA representation.

  • Drug Treatment: Split the remaining cells into two groups:

    • Control Group: Treat with vehicle (e.g., DMSO).

    • Treatment Group: Treat with this compound at a pre-determined concentration (e.g., IC50 or IC80).

  • Cell Culture and Passaging: Culture the cells for a sufficient period (e.g., 14-21 days) to allow for the enrichment of resistant clones. Maintain a minimum cell number per sgRNA at each passage.

  • Final Timepoint: Harvest cells from both the control and treatment groups.

Data Analysis
  • Genomic DNA Extraction: Isolate genomic DNA from the T0, control, and treatment cell populations.

  • sgRNA Amplification: Use PCR to amplify the sgRNA-containing cassettes from the genomic DNA.

  • Next-Generation Sequencing (NGS): Sequence the amplified sgRNA cassettes to determine the abundance of each sgRNA in each sample.

  • Bioinformatic Analysis: Use software such as MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) to analyze the sequencing data.[6] This will identify sgRNAs, and subsequently genes, that are significantly enriched or depleted in the treatment group compared to the control group.

  • Hit Identification and Validation:

    • Rank genes based on their statistical significance (p-value and FDR).

    • Perform pathway analysis on the list of significant gene hits to identify biological pathways associated with resistance.

    • Validate top hits individually by generating single-gene knockout cell lines and assessing their sensitivity to the PROTAC.

Conclusion

This document provides a comprehensive guide for utilizing a genome-wide CRISPR/Cas9 screen to elucidate the mechanisms of action and identify potential resistance pathways for the CBP/EP300 degrader, this compound. The provided protocols and representative data offer a framework for researchers to design and execute robust experiments, ultimately accelerating the development of this promising therapeutic agent. The identification of key components of the CRBN E3 ligase complex as top resistance hits underscores the on-target mechanism of the Pomalidomide moiety and highlights the power of this screening approach.

References

Troubleshooting & Optimization

Technical Support Center: Pomalidomide-NH-PEG6-amide-C2-CPI-1612

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with Pomalidomide-NH-PEG6-amide-C2-CPI-1612.

Troubleshooting Guide for Solubility Issues

Researchers may encounter difficulties in dissolving this compound due to its nature as a PROTAC (Proteolysis Targeting Chimera). PROTACs are large molecules that often exhibit poor solubility. The following guide provides a systematic approach to troubleshoot and overcome these issues.

Problem: The compound is not dissolving in my chosen solvent.

Solution Workflow:

G cluster_0 Initial Dissolution Attempts cluster_1 Troubleshooting Steps cluster_2 Advanced Formulation start Start with recommended solvents (e.g., DMSO) check1 Observe for complete dissolution start->check1 step1 Apply gentle heating (e.g., 37°C water bath) check1->step1 Incomplete dissolution success Complete Dissolution Proceed with Experiment check1->success Complete dissolution step2 Use sonication to aid dissolution step1->step2 step3 Prepare a fresh stock solution step2->step3 step4 Consider co-solvent systems (e.g., DMSO/Ethanol) step3->step4 adv1 For in vivo studies, consider formulation with PEG300, Tween80, etc. step4->adv1 contact Contact Technical Support for further assistance adv1->contact Persistent issues

Caption: Workflow for troubleshooting this compound solubility issues.

Detailed Steps:

  • Start with Recommended Solvents: Begin by attempting to dissolve the compound in high-purity, anhydrous solvents. Based on the data for the CPI-1612 component, Dimethyl sulfoxide (DMSO) and Ethanol are recommended starting points.

  • Gentle Heating: If the compound does not readily dissolve at room temperature, gentle warming in a water bath (e.g., 37-40°C) can increase solubility. Avoid excessive heat, which could degrade the compound.

  • Sonication: Using a bath sonicator can help break up aggregates and facilitate the dissolution of the powder.

  • Fresh Solvents: Ensure that the solvents used are fresh and anhydrous. DMSO, in particular, is hygroscopic, and absorbed moisture can reduce its solvating power.

  • Co-Solvent Systems: If a single solvent is ineffective, a co-solvent system may be necessary. For cellular assays, a combination of DMSO and culture medium is often used. For in vivo studies, more complex formulations may be required.

Quantitative Solubility Data

SolventConcentrationNotes
DMSO90 mg/mL (199.76 mM)Use of fresh, moisture-free DMSO is recommended as absorbed water can decrease solubility.[1]
Ethanol90 mg/mL
WaterInsoluble[1]

Experimental Protocols for Formulation

For researchers conducting in vivo experiments, appropriate formulation is critical for bioavailability. The following protocols, adapted from information for CPI-1612, can be used as a starting point.

Protocol 1: Formulation with PEG300 and Tween80

This formulation is suitable for oral administration in animal models.

  • Prepare a stock solution of this compound in fresh DMSO (e.g., 90 mg/mL).

  • To prepare a 1 mL working solution, take 50 μL of the clarified DMSO stock solution.

  • Add 400 μL of PEG300 and mix until the solution is clear.

  • Add 50 μL of Tween80 to the mixture and mix until clear.

  • Add 500 μL of ddH₂O to bring the final volume to 1 mL.

  • It is recommended to use the mixed solution immediately for the best results.[1]

Protocol 2: Formulation with Corn Oil

This is an alternative formulation for oral administration.

  • Prepare a stock solution of the compound in fresh DMSO (e.g., 15 mg/mL).

  • For a 1 mL working solution, add 50 μL of the clear DMSO stock solution to 950 μL of corn oil.

  • Mix thoroughly until a homogenous suspension is achieved.

  • This mixed solution should also be used immediately.[1]

Signaling Pathway and Mechanism of Action

This compound is a PROTAC designed to induce the degradation of the transcriptional co-activators CBP and EP300.

G PROTAC This compound CBP_EP300 CBP/EP300 (Target Protein) PROTAC->CBP_EP300 binds CRBN CRBN (E3 Ligase Component) PROTAC->CRBN binds Ternary Ternary Complex (PROTAC + CBP/EP300 + CRBN) PROTAC->Ternary CBP_EP300->Ternary Proteasome Proteasome CBP_EP300->Proteasome targeted to CRBN->Ternary Ub Ubiquitin Ternary->Ub recruits E2-Ub Ub->CBP_EP300 polyubiquitinates Degradation Degradation of CBP/EP300 Proteasome->Degradation

Caption: Mechanism of action for this compound-mediated protein degradation.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous buffers like PBS?

A1: this compound, like many PROTACs, has a high molecular weight and is largely hydrophobic, leading to poor solubility in aqueous solutions. The CPI-1612 component is documented as being insoluble in water.[1] For cell culture experiments, it is recommended to first dissolve the compound in an organic solvent like DMSO and then dilute this stock solution into your aqueous-based medium.

Q2: I am seeing precipitation when I dilute my DMSO stock into my cell culture medium. What should I do?

A2: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. To mitigate this:

  • Lower the final concentration: Try using a lower final concentration of the compound in your experiment.

  • Increase the DMSO percentage: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% is generally well-tolerated. Ensure your vehicle control has the same final DMSO concentration.

  • Pre-warm the medium: Adding the DMSO stock to pre-warmed medium can sometimes help maintain solubility.

  • Mix quickly and thoroughly: Pipette the DMSO stock directly into the medium while vortexing or swirling to ensure rapid and even dispersion.

Q3: How should I store the stock solution of this compound?

A3: For long-term storage, it is advisable to store the compound as a solid at -20°C. Once dissolved in a solvent like DMSO, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.

Q4: Can I use solvents other than DMSO or Ethanol?

A4: While DMSO and Ethanol are the recommended starting points based on available data for a key component, other organic solvents such as DMF or DMA could potentially be used. However, their compatibility with your specific experimental system (e.g., cell toxicity, reaction quenching) must be carefully evaluated. It is always best to perform small-scale solubility tests before preparing a large stock solution.

Q5: Are there any general strategies to improve the solubility of PROTACs like this one?

A5: Yes, the field of drug development is actively exploring various formulation strategies to enhance the solubility and bioavailability of PROTACs. These include the use of amorphous solid dispersions, lipid-based formulations, and nanoformulations. For laboratory-scale research, focusing on co-solvent systems and the formulation protocols provided above is the most practical approach.

References

Technical Support Center: Optimizing Pomalidomide-NH-PEG6-amide-C2-CPI-1612 Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental concentration of Pomalidomide-NH-PEG6-amide-C2-CPI-1612.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a Proteolysis-Targeting Chimera (PROTAC), a bifunctional molecule designed to induce the degradation of specific target proteins. This particular PROTAC, also referred to as dCE-1, is composed of three key components:

  • Pomalidomide: A ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1]

  • CPI-1612: A potent inhibitor of the histone acetyltransferases (HATs) CBP and EP300.[1][2]

  • NH-PEG6-amide-C2 Linker: A flexible chain that connects the pomalidomide and CPI-1612 moieties.[1]

The mechanism of action involves the PROTAC simultaneously binding to both the target proteins (CBP/EP300) and the CRBN E3 ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to CBP/EP300, marking them for degradation by the cell's proteasome.[3][4]

Q2: What is a typical starting concentration range for this compound in cell culture?

A2: The optimal concentration of a PROTAC is highly dependent on the cell line and experimental conditions. For this compound, a broad dose-response experiment is recommended. Based on available data for this and similar CBP/EP300 degraders, a starting concentration range of 1 nM to 10 µM is advisable. One study reported a DC50 (the concentration at which 50% of the target protein is degraded) of 1.2 µM for this compound in LP1 multiple myeloma cells.[1] For a similar CBP/EP300 degrader, dCE-2, DC50 values in the nanomolar range have been observed in other cell lines.[5][6][7]

Q3: What are the key parameters to determine the optimal concentration?

A3: The two primary parameters for evaluating the efficacy of a PROTAC are:

  • DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.[8]

  • Dmax: The maximal percentage of target protein degradation that can be achieved with the PROTAC.[8]

The goal is to identify a concentration that achieves maximal degradation (at or near Dmax) with minimal off-target effects or cytotoxicity.

Q4: What is the "hook effect" and how can I avoid it?

A4: The "hook effect" is a phenomenon where the degradation of the target protein decreases at very high concentrations of the PROTAC.[8][9] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (either with the target protein or the E3 ligase alone) rather than the productive ternary complex required for degradation.[9] To avoid this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range that maximizes degradation before the hook effect becomes prominent.[8][9]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No or low degradation of CBP/EP300 1. Suboptimal PROTAC concentration. 2. Poor cell permeability of the PROTAC. 3. Low expression of Cereblon (CRBN) E3 ligase in the chosen cell line. 4. Inefficient ternary complex formation. 1. Perform a broad dose-response experiment (e.g., 1 nM to 10 µM) to determine the optimal concentration. 2. Consider modifying the linker to improve physicochemical properties.[9] Consult literature for the permeability of similar PROTACs. 3. Confirm CRBN expression in your cell line using Western Blot or qPCR.[8] If expression is low, consider using a different cell line. 4. Test alternative E3 ligase ligands or modify the linker design.
High cell toxicity 1. PROTAC concentration is too high. 2. Off-target effects of the PROTAC. 1. Lower the concentration of the PROTAC. Determine the IC50 for cell viability and use concentrations well below this value for degradation experiments. 2. Use a lower, more specific concentration. Compare the effects with a negative control PROTAC (e.g., one with a methylated CRBN ligand that cannot bind).
Inconsistent results between experiments 1. Variability in cell health, passage number, or confluency. 2. Instability of the PROTAC in cell culture medium. 3. Inconsistent incubation times. 1. Standardize cell culture conditions, including using cells within a defined passage number range and consistent seeding densities.[9] 2. Assess the stability of the PROTAC in your specific cell culture medium over the time course of the experiment. 3. Ensure precise and consistent incubation times for all experiments.
"Hook effect" observed Formation of non-productive binary complexes at high PROTAC concentrations. Perform a detailed dose-response curve to identify the concentration that gives the maximum degradation (Dmax) before the hook effect becomes prominent.[8][9] Use concentrations at or below the Dmax for subsequent experiments.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and a similar CBP/EP300 degrader, dCE-2, to provide a reference for expected potency.

Table 1: Degradation Potency of this compound (dCE-1)

Cell LineTissue of OriginDC50DmaxReference(s)
LP1Multiple Myeloma1.2 µMNot Reported[1]

Table 2: Degradation Potency of a similar CBP/EP300 Degrader (dCE-2)

Cell LineTissue of OriginDC50DmaxReference(s)
LP1Multiple Myeloma40 nM>85%[5][6][7]
MM1SMultiple MyelomaActive DegraderNot Reported[5][6][7]
LNCaPProstate CancerActive DegraderNot Reported[5][6][7]
SH-SY5YNeuroblastomaActive DegraderNot Reported[5][6][7]

Experimental Protocols

Protocol 1: Determining DC50 and Dmax by Western Blot

This protocol outlines the steps to determine the concentration-dependent degradation of CBP/EP300.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-CBP, anti-EP300, and a loading control like anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Plate cells at a density that will allow them to be in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested range is 1 nM to 10 µM. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Treat the cells with the different concentrations of the PROTAC for a predetermined time (e.g., 16-24 hours).

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and incubate with primary antibodies against CBP, EP300, and the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis:

    • Detect the signal using a chemiluminescent substrate.

    • Quantify the band intensities. Normalize the CBP and EP300 band intensities to the loading control.

    • Calculate the percentage of protein remaining relative to the vehicle control.

    • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax.

Protocol 2: Cell Viability Assay

This protocol describes how to assess the cytotoxicity of the PROTAC.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, CCK-8, or MTT)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density. Allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a range of this compound concentrations, including a vehicle control.

  • Incubation: Incubate the cells for a relevant time period (e.g., 72 hours).

  • Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measurement: Measure the signal (luminescence or absorbance) using a plate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation cluster_1 Ternary Complex Formation PROTAC This compound Target CBP/EP300 PROTAC->Target Binds to Target E3_Ligase CRBN E3 Ligase PROTAC->E3_Ligase Recruits E3 Ligase Ternary_Complex Target-PROTAC-E3 Ligase Ubiquitin Ubiquitin Ternary_Complex->Ubiquitin Ubiquitination Ubiquitinated_Target Ubiquitinated CBP/EP300 Ubiquitin->Ubiquitinated_Target Proteasome Proteasome Ubiquitinated_Target->Proteasome Targeted for Degradation Degradation Degraded Protein Proteasome->Degradation

Caption: Signaling pathway of this compound mediated protein degradation.

Experimental_Workflow cluster_workflow Workflow for Optimizing PROTAC Concentration start Start cell_seeding Seed Cells start->cell_seeding protac_treatment Treat cells with a range of This compound concentrations cell_seeding->protac_treatment incubation Incubate for a defined period (e.g., 16-24 hours) protac_treatment->incubation viability_assay Perform Cell Viability Assay (e.g., 72 hours incubation) protac_treatment->viability_assay cell_lysis Lyse cells and quantify protein incubation->cell_lysis western_blot Perform Western Blot for CBP, EP300, and loading control cell_lysis->western_blot data_analysis Quantify band intensity and calculate % degradation western_blot->data_analysis dose_response Plot dose-response curve data_analysis->dose_response determine_params Determine DC50 and Dmax dose_response->determine_params optimization Optimized Concentration for Further Experiments determine_params->optimization determine_ic50 Determine IC50 viability_assay->determine_ic50 determine_ic50->optimization

Caption: Experimental workflow for optimizing PROTAC concentration.

References

Technical Support Center: Pomalidomide-NH-PEG6-amide-C2-CPI-1612

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pomalidomide-NH-PEG6-amide-C2-CPI-1612. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and addressing potential off-target effects during your experiments with this CBP/EP300 degrader.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a Proteolysis Targeting Chimera (PROTAC) designed to selectively degrade the histone acetyltransferases (HATs) CBP and EP300.[1] It consists of three main components:

  • A ligand derived from pomalidomide that binds to the E3 ubiquitin ligase Cereblon (CRBN).

  • A ligand based on the HAT inhibitor CPI-1612 that binds to CBP/EP300.

  • A PEG6 linker that connects the two ligands.

The primary mechanism of action involves the formation of a ternary complex between the PROTAC, CBP/EP300, and the CRBN E3 ligase. This proximity induces the ubiquitination of CBP/EP300, marking it for degradation by the proteasome.

Q2: What are the potential off-target effects of the pomalidomide component of the degrader?

A2: The pomalidomide moiety can independently mediate the degradation of certain proteins, most notably zinc-finger (ZF) proteins.[2] This occurs because pomalidomide itself can induce proximity between CRBN and these native ZF proteins, leading to their ubiquitination and degradation. This is a known class effect for pomalidomide-based PROTACs and can have biological consequences.[2] Pomalidomide is also known to have immunomodulatory, anti-angiogenic, and anti-proliferative effects.[][4]

Q3: What are the known off-target effects of the CPI-1612 component?

A3: CPI-1612 is a highly potent and selective inhibitor of EP300/CBP HAT.[5] Current data suggests it is relatively devoid of significant off-target activity.[5] However, some weak to moderate interactions have been observed in preclinical profiling:

  • hERG binding: Weak activity with an IC50 of 10.4 μM.[6]

  • CYP inhibition: Moderate inhibition of CYP2C8 (IC50 = 1.9 μM) and CYP2C19 (IC50 = 2.7 μM).[6]

Troubleshooting Guide

This guide addresses common issues that may be related to off-target effects when using this compound.

Observed Issue Potential Cause Recommended Action
Degradation of unintended proteins other than CBP/EP300 Pomalidomide-mediated off-target degradation of zinc-finger proteins.[2]1. Conduct a global proteomics study (e.g., quantitative mass spectrometry) to identify all proteins degraded upon treatment. 2. Confirm off-target degradation of specific zinc-finger proteins by Western blot. 3. Consider synthesizing a control PROTAC with a different linker position on pomalidomide for comparison, as modifications at the C5 position have been shown to reduce ZF protein degradation.[2]
Unexpected cellular phenotypes not consistent with CBP/EP300 degradation Off-target kinase inhibition or other activities of the CPI-1612 moiety, or immunomodulatory effects of the pomalidomide moiety.1. Perform a kinome-wide selectivity profiling assay to identify any off-target kinases inhibited by the PROTAC. 2. Compare the observed phenotype with that of CPI-1612 and pomalidomide alone to dissect the contribution of each component. 3. Assess changes in cytokine profiles (e.g., TNF-α, IL-6) to evaluate immunomodulatory effects.[4][7]
High cell toxicity at low concentrations Off-target effects of either the pomalidomide or CPI-1612 component.1. Perform dose-response experiments and compare the toxicity profile with that of pomalidomide and CPI-1612 individually. 2. Use a lower concentration of the PROTAC and extend the treatment duration to minimize off-target effects while still achieving on-target degradation.
Lack of on-target CBP/EP300 degradation Poor cell permeability, inefficient ternary complex formation, or issues with the ubiquitin-proteasome machinery.1. Assess cell permeability using a suitable assay (e.g., cellular thermal shift assay). 2. Confirm the expression of CRBN in your cell line. Low CRBN expression can lead to resistance.[8] 3. Treat cells with a proteasome inhibitor (e.g., MG132) to confirm that the lack of degradation is not due to a dysfunctional proteasome.

Summary of Potential Off-Target Effects

Component Potential Off-Target Effect Reported In Vitro Data Clinical Relevance/Adverse Events (for parent compounds)
Pomalidomide Degradation of Zinc-Finger Proteins (e.g., IKZF1, IKZF3)Mediated through CRBN binding.[2][]Contributes to both therapeutic and some adverse effects.
ImmunomodulationEnhances T-cell and NK-cell activity; inhibits pro-inflammatory cytokines (TNF-α, IL-6).[4][7]Neutropenia, anemia, thrombocytopenia.[9][10]
Anti-angiogenesisInhibits the formation of new blood vessels.[]
CPI-1612 hERG BindingIC50 = 10.4 μM (weak)[6]Low risk of cardiac-related adverse events.
CYP450 InhibitionCYP2C8: IC50 = 1.9 μM (moderate) CYP2C19: IC50 = 2.7 μM (moderate)[6]Potential for drug-drug interactions if co-administered with substrates of these enzymes.

Experimental Protocols

Protocol 1: Global Proteomics to Identify Off-Target Degradation

  • Cell Culture and Treatment: Plate cells of interest and treat with this compound at the desired concentration and time points. Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Extraction: Harvest cells, wash with PBS, and lyse using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Digestion: Quantify protein concentration (e.g., BCA assay). Take equal amounts of protein from each sample and perform in-solution or in-gel digestion with trypsin.

  • TMT Labeling (Optional but Recommended): For quantitative analysis, label the resulting peptides with tandem mass tags (TMT).

  • LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer.

  • Data Analysis: Use appropriate software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins. Compare protein abundance between treated and control samples to identify significantly degraded proteins.

Protocol 2: Western Blot for Confirmation of Off-Target Degradation

  • Cell Treatment and Lysis: Treat cells as described in Protocol 1 and prepare cell lysates.

  • SDS-PAGE and Protein Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies specific for the identified off-target protein (e.g., a specific zinc-finger protein) and a loading control (e.g., GAPDH, β-actin).

  • Detection: Incubate with a suitable HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify band intensities to confirm the degradation of the target protein.

Visualizations

PROTAC_Mechanism_of_Action cluster_cell Cell PROTAC This compound CRBN CRBN E3 Ligase PROTAC->CRBN Pomalidomide Moiety CBP_EP300 CBP/EP300 PROTAC->CBP_EP300 CPI-1612 Moiety Proteasome Proteasome CBP_EP300->Proteasome Targeted for Degradation Ub Ubiquitin Ub->CBP_EP300 Ubiquitination Degraded_Protein Degraded Peptides Proteasome->Degraded_Protein Degradation

Caption: On-target mechanism of this compound.

Pomalidomide_Off_Target_Effect cluster_cell Cell Pomalidomide Pomalidomide Moiety CRBN CRBN E3 Ligase Pomalidomide->CRBN ZF_Protein Zinc-Finger Protein (e.g., IKZF1/3) Pomalidomide->ZF_Protein Proteasome Proteasome ZF_Protein->Proteasome Targeted for Degradation Ub Ubiquitin Ub->ZF_Protein Ubiquitination Degraded_ZF Degraded Peptides Proteasome->Degraded_ZF Degradation

Caption: Off-target degradation of zinc-finger proteins by the pomalidomide moiety.

Troubleshooting_Workflow Start Unexpected Experimental Result Check_On_Target Confirm On-Target Degradation of CBP/EP300 (Western Blot) Start->Check_On_Target Proteomics Global Proteomics (LC-MS/MS) to Identify Off-Target Degradation Check_On_Target->Proteomics On-target degradation confirmed, but unexpected phenotype observed Phenotype_Assay Compare Phenotype with Parent Compounds (Pomalidomide, CPI-1612) Check_On_Target->Phenotype_Assay On-target degradation confirmed, but unexpected phenotype observed Validate_Off_Target Validate Off-Target Hits (e.g., Western Blot, Functional Assays) Proteomics->Validate_Off_Target Kinome_Scan Kinome-wide Selectivity Scan Phenotype_Assay->Kinome_Scan Phenotype differs from parent compounds Kinome_Scan->Validate_Off_Target Conclusion Identify Source of Off-Target Effect Validate_Off_Target->Conclusion

Caption: Troubleshooting workflow for investigating unexpected results.

References

Preventing Pomalidomide-NH-PEG6-amide-C2-CPI-1612 degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent the degradation of Pomalidomide-NH-PEG6-amide-C2-CPI-1612 in solution. The information is based on the chemical properties of its constituent parts: pomalidomide, a polyethylene glycol (PEG) linker, an amide bond, and the CPI-1612 molecule.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and use of this compound in solution.

Issue 1: Loss of Activity or Inconsistent Results Over Time

  • Possible Cause: Degradation of the molecule in your stock or working solution.

  • Troubleshooting Steps:

    • Review Storage Conditions: Ensure your stock solutions are stored at -80°C for long-term stability (up to 1 year) or -20°C for shorter periods (up to 1 month).[1][2][3] Avoid repeated freeze-thaw cycles by preparing aliquots. For powdered compound, store at -20°C for up to 3 years.[1][3]

    • Solvent Selection: Use fresh, high-purity, anhydrous DMSO for preparing stock solutions.[1][3] Pomalidomide is soluble in DMSO and dimethylformamide.[4] For aqueous buffers, first dissolve the compound in a minimal amount of DMSO and then dilute with the aqueous buffer. Be aware that aqueous solutions are generally less stable and it is recommended not to store them for more than a day.[4]

    • pH of Aqueous Solutions: Pomalidomide and other thalidomide analogs are susceptible to hydrolysis, particularly at non-neutral pH.[1] The amide bond in the linker can also undergo hydrolysis under acidic or basic conditions.[5][6][7][8][9] Maintain the pH of your working solutions within a neutral range (pH 6-8) if possible.

    • Check for Contaminants: Trace metals in your buffer components can catalyze the oxidative degradation of the PEG linker.[10][11] Use high-purity reagents and water for all your solutions.

Issue 2: Precipitate Formation in Solution

  • Possible Cause: Poor solubility or degradation products crashing out of solution.

  • Troubleshooting Steps:

    • Confirm Solubility Limits: Pomalidomide has low solubility in aqueous solutions (approximately 0.01 mg/mL).[12] When preparing aqueous working solutions from a DMSO stock, ensure the final DMSO concentration is sufficient to maintain solubility but does not adversely affect your experiment. A 1:6 solution of DMSO:PBS (pH 7.2) can achieve a solubility of approximately 0.14 mg/ml for pomalidomide.[4]

    • Use of Co-solvents: For in vivo studies, co-solvents such as PEG300 and Tween-80 can be used to improve the solubility of CPI-1612.[1][3] A similar formulation may be beneficial for the complete degrader molecule.

    • Freshly Prepare Solutions: Due to the potential for degradation and precipitation, it is best to prepare working solutions fresh for each experiment.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

  • Hydrolysis: The glutarimide ring of pomalidomide is known to undergo hydrolysis.[13][14][15][16] The central amide bond ("-amide-") is also susceptible to hydrolysis under acidic or basic conditions.[5][6][7][8][9]

  • Oxidation: The polyethylene glycol (PEG) linker is prone to oxidation, especially in the presence of trace metals.[10][11] Pomalidomide can also be oxidized by cytochrome P450 enzymes in biological systems, leading to hydroxylation.[13][14][15][16][17][18][19][20]

Q2: How should I prepare and store stock solutions?

A2: For optimal stability:

  • Powder: Store the solid compound at -20°C in a dry, dark place.[1][3][21][22][23]

  • Stock Solutions: Prepare a concentrated stock solution in anhydrous DMSO. Aliquot into single-use vials to minimize freeze-thaw cycles and store at -80°C for up to a year or -20°C for up to a month.[1][2][3]

Q3: Can I store the degrader in aqueous solutions?

A3: It is not recommended to store this compound in aqueous solutions for extended periods due to the risk of hydrolysis.[1][4] Prepare aqueous working solutions fresh from your DMSO stock on the day of the experiment.

Q4: What factors can accelerate the degradation of this compound?

A4: Several factors can accelerate degradation:

  • Non-neutral pH: Both acidic and basic conditions can promote hydrolysis of the amide bond and the pomalidomide moiety.[5][6][7][8][9]

  • Elevated Temperature: Higher temperatures generally increase the rate of chemical reactions, including hydrolysis.[6]

  • Presence of Oxidizing Agents or Trace Metals: These can catalyze the degradation of the PEG linker.[10][11]

  • Light Exposure: While not explicitly documented for this molecule, many complex organic molecules are sensitive to light. It is good practice to protect solutions from light.

Quantitative Data Summary

The following table summarizes recommended storage conditions and known stability data for the components of this compound.

Compound/ComponentFormStorage TemperatureDurationReference
PomalidomidePowder-20°C≥ 4 years[4]
DMSO Solution-20°CUp to 1 month[22]
Aqueous SolutionRoom TemperatureNot recommended for > 1 day[4]
Thalidomide AnalogspH 6.4 Buffer32°CHalf-life: 25-35 hours[1]
CPI-1612Powder-20°C3 years[1][3]
Solvent-80°C1 year[1][3]
Solvent-20°C1 month[1][2][3]

Experimental Protocols

Protocol: Stability Assessment of this compound in Solution

This protocol outlines a general method to assess the stability of the degrader in a specific solution using High-Performance Liquid Chromatography (HPLC).

  • Materials:

    • This compound

    • Anhydrous DMSO

    • Your chosen aqueous buffer (e.g., PBS, pH 7.4)

    • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

    • Incubator or water bath

  • Procedure:

    • Prepare a concentrated stock solution of the degrader in anhydrous DMSO (e.g., 10 mM).

    • Dilute the stock solution to your final working concentration in your chosen aqueous buffer. Prepare enough volume for all time points.

    • Immediately after preparation (T=0), take an aliquot of the solution, and inject it into the HPLC system to obtain an initial chromatogram. This will serve as your baseline.

    • Incubate the remaining solution under the desired conditions (e.g., 4°C, room temperature, 37°C). Protect from light.

    • At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), take aliquots of the incubated solution and analyze by HPLC.

    • Monitor the chromatograms for:

      • A decrease in the peak area of the parent compound.

      • The appearance of new peaks, which indicate degradation products.

    • Calculate the percentage of the remaining parent compound at each time point relative to the T=0 sample to determine the degradation rate.

Visualizations

Potential Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation A This compound B Hydrolysis of Pomalidomide Glutarimide Ring A->B H2O, pH dependent C Hydrolysis of Amide Linker A->C H2O, acid/base catalysis D Oxidation of PEG Linker A->D O2, trace metals E Hydroxylation of Pomalidomide A->E (in vivo, e.g., CYP450) Experimental Workflow for Stability Assessment A Prepare fresh stock solution in anhydrous DMSO B Dilute to working concentration in aqueous buffer A->B C Analyze T=0 sample by HPLC B->C D Incubate solution under test conditions (e.g., 37°C) B->D G Compare peak areas to T=0 to determine degradation rate C->G E Take aliquots at various time points (1, 2, 4, 8, 24h) D->E F Analyze aliquots by HPLC E->F F->G

References

Pomalidomide-NH-PEG6-amide-C2-CPI-1612 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of Pomalidomide-NH-PEG6-amide-C2-CPI-1612, a CBP/EP300 degrader. The information is intended for researchers, scientists, and drug development professionals. Always refer to the product-specific Certificate of Analysis (CoA) for the most accurate and up-to-date information.

Frequently Asked Questions (FAQs)

Q1: How should I store the lyophilized powder of this compound upon receipt?

A1: The lyophilized powder is typically shipped at room temperature for deliveries within the continental US. However, for long-term storage, it is recommended to store the solid compound at -20°C or -80°C, protected from light. Please consult the Certificate of Analysis that accompanies your specific product lot for the recommended storage temperature and shelf-life.

Q2: What is the recommended solvent for reconstituting this compound?

A2: The solubility of this compound may vary. It is crucial to refer to the product datasheet or Certificate of Analysis for solvent recommendations. For many similar compounds, DMSO is a common solvent for creating a stock solution.

Q3: How should I store the reconstituted stock solution?

A3: Once reconstituted, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for long-term stability. A typical recommendation for similar compounds is that a stock solution in a suitable solvent can be stable for several months at -80°C. For short-term use, some solutions may be stored at -20°C for a limited time. Always refer to the product-specific documentation for precise stability information.

Q4: Can I store the reconstituted solution at 4°C?

A4: It is generally not recommended to store reconstituted solutions of complex molecules like this at 4°C for extended periods, as this can lead to degradation. For use within a single day, keeping the solution on ice is acceptable. For any storage longer than a few hours, freezing is recommended.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Compound appears degraded or shows reduced activity. Improper storage of the lyophilized powder.Always store the solid compound at the recommended temperature (-20°C or -80°C) as specified on the Certificate of Analysis.
Repeated freeze-thaw cycles of the stock solution.Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
Extended storage of the stock solution at an inappropriate temperature.For long-term storage, always use -80°C. Avoid storing stock solutions at 4°C or room temperature for prolonged periods.
Difficulty dissolving the compound. Use of an inappropriate solvent.Consult the product datasheet or Certificate of Analysis for the recommended solvent. If the information is unavailable, perform a small-scale solubility test with common solvents like DMSO, DMF, or ethanol.
The compound has precipitated out of solution.Gently warm the solution and vortex to redissolve. Ensure the storage temperature for the stock solution is appropriate to maintain solubility.

Experimental Protocols

Protocol 1: Reconstitution of this compound

  • Preparation: Before opening, bring the vial of the lyophilized compound to room temperature to prevent condensation.

  • Solvent Addition: Add the appropriate volume of the recommended solvent (e.g., DMSO) to the vial to achieve the desired stock solution concentration.

  • Dissolution: Gently vortex or sonicate the vial until the compound is completely dissolved.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in appropriate storage tubes.

  • Storage: Store the aliquots at -80°C for long-term storage.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reconstitution Reconstitution cluster_storage Storage cluster_use Experimental Use start Receive Compound equilibrate Equilibrate to Room Temp start->equilibrate add_solvent Add Recommended Solvent equilibrate->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw Single Aliquot store->thaw experiment Use in Experiment thaw->experiment

Caption: Workflow for Reconstitution and Storage.

troubleshooting_flow start Reduced Compound Activity? check_solid Check Solid Storage Conditions start->check_solid Yes check_solution Check Solution Storage start->check_solution Yes check_freeze_thaw Check Freeze-Thaw Cycles start->check_freeze_thaw Yes improper_solid Improper Solid Storage (Store at -20°C or -80°C) check_solid->improper_solid Incorrect improper_solution Improper Solution Storage (Store at -80°C) check_solution->improper_solution Incorrect too_many_cycles Excessive Freeze-Thaw (Aliquot stock solution) check_freeze_thaw->too_many_cycles > 1-2 cycles

Caption: Troubleshooting Reduced Compound Activity.

Technical Support Center: EP300/CBP Degradation Western Blot Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing and interpreting Western blots for the degradation of the transcriptional coactivators EP300 and CREB-binding protein (CBP).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the Western blot analysis of EP300 and CBP degradation.

Question 1: I am not detecting any signal or a very weak signal for EP300/CBP.

Possible Causes and Solutions:

  • Inefficient Protein Extraction: EP300 and CBP are large nuclear proteins (~300 kDa) and can be difficult to extract.

    • Solution: Use a lysis buffer optimized for nuclear proteins, containing strong detergents like RIPA buffer. Ensure mechanical disruption (e.g., sonication or douncing) is sufficient to lyse the nuclear membrane. Always include protease and phosphatase inhibitors in your lysis buffer to prevent degradation.[1][2]

  • Low Protein Expression: The target protein may be expressed at low levels in your chosen cell line or tissue.[1]

    • Solution: Increase the amount of protein loaded per well. For whole-cell extracts, 20-30 µg is a starting point, but for less abundant or modified proteins, you may need to load up to 100 µg.[1] Consider using a positive control lysate from a cell line known to express high levels of EP300/CBP.

  • Poor Antibody Performance: The primary antibody may not be sensitive or specific enough.

    • Solution: Optimize the primary antibody concentration by performing a titration.[3] Check the antibody datasheet to ensure it is validated for Western blotting. Consider an overnight incubation at 4°C to increase signal intensity.[4]

  • Inefficient Protein Transfer: Due to their large size, EP300 and CBP require optimized transfer conditions.

    • Solution: Use a lower percentage acrylamide gel (e.g., 6-8%) for better resolution of high molecular weight proteins. Perform a wet transfer, as it is generally more efficient for large proteins than semi-dry transfer.[3] Extend the transfer time (e.g., overnight at a low constant voltage at 4°C) and consider adding SDS (up to 0.05%) to the transfer buffer to improve the transfer of large proteins. Use a 0.45 µm pore size membrane.[2] Confirm successful transfer by staining the membrane with Ponceau S before blocking.

Question 2: I am observing high background on my Western blot, obscuring my EP300/CBP band.

Possible Causes and Solutions:

  • Inadequate Blocking: The blocking buffer may not be effectively preventing non-specific antibody binding.

    • Solution: Increase the blocking time to at least 1 hour at room temperature or overnight at 4°C.[5] Optimize the blocking agent; common choices are 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST or PBST. Some antibodies perform better with a specific blocking agent, so check the manufacturer's data sheet.[2]

  • Antibody Concentration is Too High: Excess primary or secondary antibody can lead to high background.[3]

    • Solution: Titrate your primary and secondary antibodies to find the optimal concentration that provides a strong signal with low background.[2][3]

  • Insufficient Washing: Inadequate washing between antibody incubations can leave behind unbound antibodies.

    • Solution: Increase the number and duration of washes. Use a buffer containing a detergent like Tween 20 (e.g., TBST or PBST) for all wash steps.[3]

Question 3: I see multiple bands or non-specific bands in my Western blot.

Possible Causes and Solutions:

  • Protein Degradation: Samples may have degraded during preparation, leading to smaller, non-specific bands.[1][6]

    • Solution: Always prepare fresh samples and keep them on ice.[2] Use a lysis buffer containing a cocktail of protease inhibitors.[1]

  • Antibody Non-Specificity: The primary antibody may be cross-reacting with other proteins.[3]

    • Solution: Ensure you are using a highly specific antibody. For example, when probing for CBP, use an antibody that does not cross-react with p300, and vice-versa.[7][8] Run a negative control, such as a lysate from a knockout cell line, to confirm antibody specificity.[9]

  • Post-Translational Modifications (PTMs): EP300 and CBP can be extensively modified (e.g., phosphorylation, acetylation, ubiquitination), which can alter their migration pattern on the gel.[7]

    • Solution: Consult the literature to understand the expected PTMs for your experimental conditions. The appearance of higher molecular weight bands could indicate ubiquitination, a key step in protein degradation.[10]

Question 4: The EP300/CBP band is at an unexpected molecular weight.

Possible Causes and Solutions:

  • Post-Translational Modifications (PTMs): As large, complex proteins, EP300 and CBP undergo numerous PTMs which can increase their apparent molecular weight.[6][7]

    • Solution: This is often expected. The presence of a "smear" or bands higher than the predicted ~300 kDa can indicate ubiquitinated forms, which is consistent with studying protein degradation.[4]

  • Splice Variants: Different isoforms of EP300/CBP may exist in your sample.

    • Solution: Check databases like UniProt for information on known isoforms and their predicted molecular weights.

  • Gel Electrophoresis Issues: "Smiling" or distorted bands can affect molecular weight estimation.[3]

    • Solution: Ensure the gel polymerizes evenly and run the gel at a lower voltage to prevent overheating.[3]

Question 5: How can I confirm that the observed decrease in EP300/CBP signal is due to proteasomal degradation?

Solution:

  • To confirm the involvement of the proteasome, treat your cells with a proteasome inhibitor (e.g., MG-132, MG-115, or epoxomicin) alongside your degradation-inducing treatment.[10][11][12] If the degradation is proteasome-dependent, the inhibitor should "rescue" the protein, meaning you will observe a stabilization or increase in the EP300/CBP signal compared to the treated sample without the inhibitor.[10][12]

Quantitative Data Summary

The following tables provide starting recommendations for various quantitative parameters in your Western blot protocol. These should be optimized for your specific experimental conditions.

Table 1: Recommended Antibody Dilutions & Protein Load

ParameterEP300CBPLoading Control
Primary Antibody Dilution 1:500 - 1:20001:1000 - 1:4000[13]1:1000 - 1:10,000
Secondary Antibody Dilution 1:2000 - 1:20,0001:2000 - 1:20,0001:5000 - 1:200,000[2]
Protein Load (per lane) 30 - 100 µg30 - 100 µg10 - 30 µg

Table 2: Common Proteasome Inhibitors and Working Concentrations

InhibitorTypical Working ConcentrationIncubation Time
MG-132 5 - 20 µM4 - 12 hours
MG-115 5 - 10 µM12 - 16 hours[10]
Epoxomicin 1 - 10 µM4 - 24 hours[11]

Table 3: Recommended Loading Controls for EP300/CBP Experiments

Loading ControlMolecular WeightSubcellular LocalizationConsiderations
Lamin B1 ~66 kDaNucleusExcellent choice for nuclear proteins. Not suitable for cytoplasmic fractions.[14]
PCNA ~29 kDaNucleusGood nuclear control, but its expression can be linked to cell proliferation.[14]
Histone H3 ~17 kDaNucleusAbundant nuclear protein, generally stable.
GAPDH ~37 kDaCytoplasmUse with caution; ensure its expression is not affected by your experimental conditions.
β-Actin ~42 kDaCytoplasmUbiquitously expressed, but may not be suitable for muscle tissues.[14]
α-Tubulin ~55 kDaCytoplasmCommon loading control, generally stable expression.

Experimental Protocols

Protocol 1: Cell Lysis and Nuclear Protein Extraction

  • Wash cells with ice-cold PBS and centrifuge at 500 x g for 5 minutes.

  • Resuspend the cell pellet in a hypotonic buffer to swell the cells.

  • Lyse the plasma membrane using a Dounce homogenizer or by passing the cells through a fine-gauge needle.

  • Centrifuge to pellet the nuclei.

  • Resuspend the nuclear pellet in a high-salt nuclear extraction buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.[1]

  • Incubate on ice with periodic vortexing to lyse the nuclei and solubilize proteins.

  • Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.

  • Collect the supernatant containing the nuclear proteins.

  • Determine protein concentration using a standard assay (e.g., BCA assay).

Protocol 2: SDS-PAGE and Western Blotting for EP300/CBP

  • Sample Preparation: Mix 30-100 µg of protein extract with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

  • Gel Electrophoresis: Load samples onto a low-percentage (6-8%) Tris-glycine polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Equilibrate the gel and a 0.45 µm PVDF membrane in transfer buffer.

    • Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge), ensuring no air bubbles are trapped.[3]

    • Perform a wet transfer at a constant current or voltage in a cold room (4°C), typically overnight for large proteins like EP300/CBP.

  • Blocking: After transfer, rinse the membrane with TBST and block with 5% BSA or non-fat milk in TBST for at least 1 hour at room temperature with gentle agitation.[6]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[4]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.

Visualizations

G cluster_prep Sample Preparation cluster_wb Western Blotting cluster_analysis Analysis Lysis Cell Lysis & Protein Extraction Quant Protein Quantification (BCA) Lysis->Quant Denature Sample Denaturation Quant->Denature SDS_PAGE SDS-PAGE Denature->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Block Blocking Transfer->Block Ab1 Primary Antibody Incubation Block->Ab1 Ab2 Secondary Antibody Incubation Ab1->Ab2 Detect Detection (ECL) Ab2->Detect Image Image Acquisition Detect->Image Analysis Data Analysis & Normalization Image->Analysis

Caption: General workflow for Western blot analysis.

G EP300_CBP EP300 / CBP PolyUb Polyubiquitinated EP300 / CBP EP300_CBP->PolyUb Polyubiquitination E3 E3 Ubiquitin Ligase E3->EP300_CBP Recognition Ub Ubiquitin Ub->E3 Activation Proteasome 26S Proteasome PolyUb->Proteasome Targeting Degradation Degraded Peptides Proteasome->Degradation Degradation Inhibitor Proteasome Inhibitor (e.g., MG-132) Inhibitor->Proteasome Inhibition G Start Problem with Western Blot NoSignal Weak or No Signal? Start->NoSignal HighBg High Background? NoSignal->HighBg No Sol_NoSignal1 Increase Protein Load Check Transfer Efficiency NoSignal->Sol_NoSignal1 Yes WrongSize Incorrect Band Size? HighBg->WrongSize No Sol_HighBg1 Increase Blocking Time Optimize Blocking Agent HighBg->Sol_HighBg1 Yes Sol_WrongSize1 Check for PTMs (Ubiquitination) Use Proteasome Inhibitor Control WrongSize->Sol_WrongSize1 Yes Sol_NoSignal2 Optimize Antibody Dilution Incubate Overnight at 4°C Sol_NoSignal1->Sol_NoSignal2 Sol_NoSignal3 Use Fresh Lysis Buffer with Protease Inhibitors Sol_NoSignal2->Sol_NoSignal3 Sol_HighBg2 Decrease Antibody Concentration Sol_HighBg1->Sol_HighBg2 Sol_HighBg3 Increase Wash Duration/Steps Sol_HighBg2->Sol_HighBg3 Sol_WrongSize2 Prevent Protein Degradation Sol_WrongSize1->Sol_WrongSize2

References

Technical Support Center: Pomalidomide-NH-PEG6-amide-C2-CPI-1612 (dCE-1)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and experimental protocols for the use of Pomalidomide-NH-PEG6-amide-C2-CPI-1612.

Frequently Asked Questions (FAQs)

Q1: Is this compound an inactive control compound?

A: No, this is a common misconception. This compound is a highly active heterobifunctional degrader targeting the proteins CBP and EP300.[1][2][3] It is also referred to as dCE-1.[1][2][3]

Q2: What is the mechanism of action of this compound?

A: This compound is a Proteolysis Targeting Chimera (PROTAC). It functions by inducing the degradation of its target proteins, CBP and EP300. It is composed of three key parts:

  • Pomalidomide: A ligand for the E3 ubiquitin ligase Cereblon (CRBN).

  • CPI-1612: A potent inhibitor of the histone acetyltransferase (HAT) domain of CBP and EP300.

  • PEG6 Linker: A flexible linker that connects the Pomalidomide and CPI-1612 moieties.

The degrader works by forming a ternary complex between the target protein (CBP/EP300) and the CRBN E3 ligase. This proximity leads to the ubiquitination of CBP/EP300, marking it for degradation by the proteasome.

Mechanism of action for the CBP/EP300 degrader.

Q3: What are the key components of this degrader?

A: The degrader is comprised of Pomalidomide, which binds to the E3 ligase CRBN, and CPI-1612, which binds to the target proteins CBP and EP300. These two components are joined by a 6-unit polyethylene glycol (PEG) linker.[1][3]

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound (dCE-1).

ParameterValueCell LineNotesReference
DC50 1.2 µMLP1 (Multiple Myeloma)Half-maximal degradation concentration.[1][3]
DC50 1.3 µMLP1 (Human Myeloma)Half-maximal degradation concentration.[2]

Experimental Protocols

Below are detailed methodologies for key experiments to characterize the activity of this compound.

Protocol 1: Western Blot for CBP/EP300 Degradation

This protocol is to determine the extent of CBP and/or EP300 protein degradation following treatment with the degrader.

Materials:

  • Cell line of interest (e.g., LP1, MM1S)

  • This compound (dCE-1)

  • DMSO (vehicle control)

  • Complete cell culture medium

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-CBP, anti-EP300, and a loading control like anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Seeding: Plate cells at a density that allows them to be in the logarithmic growth phase at the time of treatment.

  • Compound Preparation: Prepare a stock solution of the degrader in DMSO. Create serial dilutions in complete culture medium to achieve the desired final concentrations. Prepare a vehicle control with the equivalent concentration of DMSO.

  • Cell Treatment: Treat cells with a range of degrader concentrations (e.g., 0.1, 0.5, 1, 2.5, 5, 10 µM) for a fixed time (e.g., 16-24 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Add ice-cold RIPA buffer to the plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes.

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Run the gel and then transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the CBP/EP300 signal to the loading control.

Protocol 2: Cell Viability Assay

This protocol measures the effect of CBP/EP300 degradation on cell proliferation and viability.

Materials:

  • Cell line of interest

  • This compound (dCE-1)

  • DMSO (vehicle control)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or CCK-8)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Compound Treatment: The following day, treat the cells with serial dilutions of the degrader. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 72 hours).

  • Reagent Addition: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the signal (luminescence or absorbance) using a plate reader.

  • Analysis: Normalize the data to the vehicle control to calculate the percentage of cell viability. Plot the results against the log of the degrader concentration to determine the GI50 (50% growth inhibition) or IC50 value.

Troubleshooting Guide

Troubleshooting_Workflow Start Issue: No or Weak Degradation of CBP/EP300 Concentration Is the degrader concentration in the optimal range? (Test a wider dose-response) Start->Concentration Time Is the treatment time sufficient? (Perform a time-course experiment, e.g., 4, 8, 16, 24h) Concentration->Time Yes Hook_Effect Consider the 'Hook Effect'. High concentrations can inhibit ternary complex formation. Test lower concentrations. Concentration->Hook_Effect No CRBN_Expression Does the cell line express CRBN? (Check via Western Blot or RNA-seq data) Time->CRBN_Expression Yes Optimize_Time Optimize incubation time. Degradation kinetics vary between cell lines. Time->Optimize_Time No Proteasome_Activity Is the proteasome active? (Co-treat with a proteasome inhibitor like MG132; degradation should be rescued) CRBN_Expression->Proteasome_Activity Yes Choose_Cell_Line Choose a CRBN-positive cell line. CRBN_Expression->Choose_Cell_Line No Confirm_Mechanism This confirms a proteasome-dependent mechanism of action. Proteasome_Activity->Confirm_Mechanism Yes Hook_Effect->Time Optimize_Time->CRBN_Expression

References

Technical Support Center: Enhancing Cell Permeability of Pomalidomide-NH-PEG6-amide-C2-CPI-1612

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Pomalidomide-NH-PEG6-amide-C2-CPI-1612. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the cell permeability of this CBP/EP300 degrader. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its components?

A1: this compound is a bifunctional molecule known as a proteolysis-targeting chimera (PROTAC) or degrader. It is designed to specifically target the histone acetyltransferases CBP/EP300 for degradation. Its components are:

  • Pomalidomide: A derivative of thalidomide that acts as a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1][][3]

  • CPI-1612: A potent and orally active inhibitor of the EP300/CBP histone acetyltransferase (HAT).[4][5][6][7]

  • Linker: A polyethylene glycol (PEG) based linker (NH-PEG6-amide-C2) that connects pomalidomide and CPI-1612, facilitating the recruitment of CBP/EP300 to the CRBN E3 ligase for ubiquitination and subsequent proteasomal degradation.[8]

Q2: What are the potential reasons for the low cell permeability of this degrader molecule?

A2: Low cell permeability of a large molecule like this compound can be attributed to several factors:

  • High Molecular Weight: PROTACs are inherently large molecules, which can hinder their ability to passively diffuse across the cell membrane.[9][10]

  • Physicochemical Properties: The molecule's polarity, number of hydrogen bond donors and acceptors, and overall lipophilicity play a crucial role. Properties outside the optimal range for passive diffusion can limit permeability.[9][10][11]

  • PEG Linker Length: While PEG linkers can improve solubility, their length can also impact permeability. Longer linkers can increase molecular weight and flexibility, which may not be optimal for cellular uptake.[12][13][14]

  • Efflux Transporters: The molecule may be a substrate for cellular efflux pumps, such as P-glycoprotein (P-gp), which actively transport it out of the cell, reducing its intracellular concentration.[11][15][16][17]

Q3: How can I experimentally assess the cell permeability of this compound?

A3: A tiered approach using in vitro permeability assays is recommended:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cell-free assay that measures a compound's ability to passively diffuse across an artificial lipid membrane. It is a good first step to assess passive permeability.[17][18][19][20][21]

  • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of human colon adenocarcinoma cells that mimic the intestinal epithelium. It provides a more comprehensive assessment of permeability, including both passive diffusion and active transport processes like efflux.[21][22][23][24]

Troubleshooting Guide

This guide provides a structured approach to diagnosing and addressing low cell permeability of this compound.

Issue 1: Low Apparent Permeability (Papp) in PAMPA

If you observe a low Papp value in your PAMPA experiment, it suggests that poor passive diffusion is a likely contributor to low cell permeability.

Possible Cause Troubleshooting Steps
Suboptimal Physicochemical Properties - Analyze in silico: Calculate properties like molecular weight, LogP (lipophilicity), and polar surface area (PSA). Compare these to established guidelines for good permeability (e.g., Lipinski's Rule of Five). - Structural Modifications: If feasible, consider synthesizing analogs with modified linker composition or length to improve lipophilicity or reduce PSA. Shorter or more rigid linkers can sometimes improve permeability.[12][13]
Compound Precipitation in Donor Well - Visual Inspection: Check for any precipitate in the donor wells after the experiment. - Solubility Assessment: Determine the aqueous solubility of the compound in the assay buffer. - Concentration Adjustment: If precipitation is observed, repeat the assay at a lower, non-saturating concentration.
Incorrect Buffer pH - Verify pH: Ensure the pH of the donor and acceptor buffers is correct. For passive diffusion, a pH that favors the neutral, un-ionized form of the molecule is generally preferred.[10]
Issue 2: Low Permeability in Caco-2 Assay with High Efflux Ratio

If the PAMPA results indicate moderate to good passive diffusion, but the Caco-2 assay shows low permeability from the apical to the basolateral side and a high basolateral to apical permeability (efflux ratio > 2), the compound is likely a substrate for efflux transporters.

Possible Cause Troubleshooting Steps
Active Efflux by P-glycoprotein (P-gp) or other transporters - Co-incubation with Inhibitors: Perform the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp). A significant increase in apical-to-basolateral transport and a decrease in the efflux ratio in the presence of an inhibitor confirms that the compound is an efflux substrate.[17] - Use Transporter-deficient Cell Lines: Test permeability in cell lines that do not express specific transporters (e.g., MDCK-MDR1 knockout cells) and compare the results to the wild-type cells.
Metabolic Instability in Caco-2 cells - Metabolite Analysis: Analyze the compound concentration in both the donor and receiver compartments, as well as cell lysates, over time using LC-MS/MS to identify potential metabolites. - Use of Metabolic Inhibitors: If metabolism is suspected, the assay can be performed in the presence of broad-spectrum cytochrome P450 inhibitors.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general method for assessing the passive permeability of a compound.

Materials:

  • 96-well PAMPA plate system (e.g., Millipore, Corning)

  • Artificial membrane solution (e.g., 2% (w/v) lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Control compounds (high and low permeability)

  • 96-well UV-Vis plate reader or LC-MS/MS

Procedure:

  • Prepare Artificial Membrane: Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate completely.

  • Prepare Compound Solutions: Dilute the test and control compounds in PBS to the final desired concentration (e.g., 100 µM). Ensure the final DMSO concentration is low (e.g., <1%) to not disrupt the membrane.

  • Load Plates: Add fresh PBS to the acceptor wells. Add the compound solutions to the donor wells.

  • Incubate: Assemble the PAMPA plate sandwich (donor plate on top of the acceptor plate) and incubate at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.

  • Analyze: After incubation, determine the compound concentration in the donor and acceptor wells using a suitable analytical method.

  • Calculate Papp: Calculate the apparent permeability coefficient (Papp) using the following formula:

    Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium))

    Where:

    • V_D = Volume of donor well

    • V_A = Volume of acceptor well

    • A = Area of the membrane

    • t = Incubation time

    • C_A(t) = Concentration in the acceptor well at time t

    • C_equilibrium = Equilibrium concentration

Protocol 2: Caco-2 Permeability Assay

This protocol outlines a method for assessing both passive and active transport across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES and glucose)

  • Test compound and controls

  • TEER meter

  • Lucifer yellow (for monolayer integrity check)

  • LC-MS/MS

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayers. Only use monolayers with TEER values within the acceptable range for your laboratory. Additionally, perform a Lucifer yellow permeability assay to confirm monolayer integrity.

  • Permeability Assay (Apical to Basolateral - A-B):

    • Wash the monolayers with pre-warmed transport buffer.

    • Add the dosing solution containing the test compound to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh buffer.

  • Permeability Assay (Basolateral to Apical - B-A for Efflux):

    • Follow the same procedure as above, but add the dosing solution to the basolateral chamber and sample from the apical chamber.

  • Sample Analysis: Analyze the concentration of the compound in the collected samples using LC-MS/MS.

  • Calculate Papp and Efflux Ratio:

    • Calculate the Papp value for both A-B and B-A directions.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B).

Data Presentation

Table 1: Physicochemical Properties Influencing Cell Permeability

Property Favorable for Passive Diffusion Potential Impact of this compound
Molecular Weight (MW) < 500 DaHigh MW is expected, potentially hindering passive diffusion.
Lipophilicity (LogP) 1 - 3The overall LogP will be a composite of its three components and may need optimization.
Polar Surface Area (PSA) < 140 ŲThe amide and PEG components will contribute to a higher PSA, potentially reducing permeability.
Hydrogen Bond Donors < 5The amide and other functional groups will increase the number of hydrogen bond donors.
Hydrogen Bond Acceptors < 10The PEG linker and other heteroatoms will increase the number of hydrogen bond acceptors.

Table 2: Comparison of Permeability Assays

Assay Principle Information Gained Throughput Complexity
PAMPA Passive diffusion across an artificial lipid membrane.Intrinsic passive permeability.HighLow
Caco-2 Transport across a monolayer of differentiated human intestinal cells.Passive permeability, active transport (including efflux), and potential for metabolism.MediumHigh

Visualizations

G cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Analysis prep_compound Prepare Compound Solution add_compound_ab Add Compound to Apical Side prep_compound->add_compound_ab add_compound_ba Add Compound to Basolateral Side prep_compound->add_compound_ba seed_cells Seed & Differentiate Caco-2 Cells (21-25 days) check_integrity Check Monolayer Integrity (TEER) seed_cells->check_integrity check_integrity->add_compound_ab check_integrity->add_compound_ba incubate Incubate at 37°C add_compound_ab->incubate add_compound_ba->incubate sample_ab Sample from Basolateral Side incubate->sample_ab sample_ba Sample from Apical Side incubate->sample_ba analyze_lcms Analyze Samples by LC-MS/MS sample_ab->analyze_lcms sample_ba->analyze_lcms calc_papp Calculate Papp (A-B & B-A) analyze_lcms->calc_papp calc_efflux Calculate Efflux Ratio calc_papp->calc_efflux

Caption: Experimental workflow for the Caco-2 permeability assay.

G decision decision outcome outcome issue issue start Low Intracellular Concentration Observed pampa Perform PAMPA Assay start->pampa pampa_result Low Papp? pampa->pampa_result passive_issue Poor Passive Permeability pampa_result->passive_issue Yes caco2 Perform Caco-2 Assay pampa_result->caco2 No optimize_physchem Optimize Physicochemical Properties (e.g., linker) passive_issue->optimize_physchem efflux_result High Efflux Ratio (>2)? caco2->efflux_result efflux_issue Active Efflux Substrate efflux_result->efflux_issue Yes good_permeability Permeability is Not the Primary Issue efflux_result->good_permeability No use_inhibitors Use Efflux Inhibitors or Modify Structure to Avoid Transporters efflux_issue->use_inhibitors

Caption: Troubleshooting workflow for low cell permeability.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space degrader Pomalidomide-Linker-CPI-1612 degrader_in Pomalidomide-Linker-CPI-1612 degrader->degrader_in Passive Diffusion / Active Transport ternary Ternary Complex (CBP-Degrader-CRBN) degrader_in->ternary efflux Efflux Pump (e.g., P-gp) degrader_in->efflux crbn CRBN E3 Ligase crbn->ternary cbp CBP/EP300 cbp->ternary ub Ubiquitination ternary->ub proteasome Proteasome ub->proteasome degradation CBP/EP300 Degradation proteasome->degradation membrane Cell Membrane efflux->degrader Efflux

Caption: Simplified signaling pathway of the degrader.

References

Technical Support Center: Pomalidomide-NH-PEG6-amide-C2-CPI-1612 (dCE-1)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the CBP/EP300 degrader Pomalidomide-NH-PEG6-amide-C2-CPI-1612, also known as dCE-1.

Frequently Asked Questions (FAQs)

Q1: What is this compound (dCE-1) and what is its mechanism of action?

A1: this compound is a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the transcriptional co-activators CREB-binding protein (CBP) and E1A binding protein p300 (EP300). It is a heterobifunctional molecule composed of three parts: a ligand for the E3 ubiquitin ligase Cereblon (CRBN), which is derived from pomalidomide; a histone acetyltransferase (HAT) inhibitor, CPI-1612, that binds to the HAT domain of CBP/EP300; and a PEG6 linker that connects the two ligands. By bringing CBP/EP300 into proximity with the CRBN E3 ligase, dCE-1 triggers the ubiquitination and subsequent degradation of CBP/EP300 by the proteasome.[1][2]

Q2: In which cell lines has the activity of dCE-1 been characterized?

A2: dCE-1 has been shown to be a degrader of CBP/EP300 in the human multiple myeloma cell line LP1, with a reported half-maximal degradation concentration (DC50) of approximately 1.2-1.3 µM.[3][4] It has also been reported to have antiproliferative effects in a broader panel of cancer cell lines, including the MM1S multiple myeloma line and various leukemia cells.[2] A more recent, structurally related degrader, dCE-2, has shown activity in LP1, MM1S, LNCaP (prostate cancer), and SH-SY5Y (neuroblastoma) cell lines, suggesting a potentially broad applicability for this class of degraders.

Q3: What are the expected downstream effects of treating cells with dCE-1?

A3: By degrading CBP/EP300, dCE-1 is expected to impact the expression of genes regulated by these transcriptional co-activators. A key target is the MYC oncogene, whose expression is often driven by enhancers regulated by CBP/EP300. Treatment with CBP/EP300 degraders can lead to the downregulation of MYC.[1] Proteomics studies on similar CBP/EP300 degraders have shown that the primary targets are indeed CBP and EP300, with some downstream changes in protein expression consistent with the modulation of transcriptional programs.

Q4: How does the activity of dCE-1 compare to its individual components, Pomalidomide and CPI-1612?

A4: The antiproliferative effects of dCE-1 are a result of its ability to induce the degradation of CBP/EP300, which is a distinct mechanism from the individual activities of its components. Pomalidomide is an immunomodulatory agent that binds to CRBN, while CPI-1612 is an inhibitor of the HAT activity of CBP/EP300. Studies with the related degrader dCE-2 have shown that the degradation activity leads to more potent antiproliferative effects compared to treatment with the parent inhibitor or pomalidomide alone. This highlights the therapeutic advantage of protein degradation over simple inhibition.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound (dCE-1) and the related compound dCE-2.

CompoundCell LineAssay TypeValueReference
dCE-1 LP1DC501.2 µM[2]
dCE-1 LP1DC501.3 µM[4]
dCE-2 LP1DC5040 nM (16h)
dCE-2 LP1GI501.5 µM
dCE-2 MM1SGI5035 nM

Experimental Protocols

Below are detailed methodologies for key experiments relevant to the study of this compound (dCE-1). These protocols are based on those used for the characterization of the closely related compound dCE-2 and are likely applicable to dCE-1.

Cell Viability/Antiproliferative Assay (e.g., CellTiter-Glo®)
  • Cell Seeding: Plate cells in 96-well opaque-walled plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow cells to adhere and resume logarithmic growth for 24 hours.

  • Compound Preparation: Prepare a serial dilution of dCE-1 in DMSO. Further dilute these stock solutions in culture medium to achieve the final desired concentrations with a consistent final DMSO concentration (typically ≤ 0.1%).

  • Treatment: Add the diluted dCE-1 solutions to the appropriate wells. Include vehicle control (DMSO-treated) and untreated control wells.

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Lysis and Luminescence Reading: Equilibrate the plates to room temperature for 30 minutes. Add CellTiter-Glo® Reagent (Promega) according to the manufacturer's instructions. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the results as a percentage of cell viability versus log[concentration]. Calculate the GI50 (concentration for 50% growth inhibition) using a non-linear regression model.

Western Blot for CBP/EP300 Degradation
  • Cell Treatment: Seed cells in 6-well plates and allow them to reach 70-80% confluency. Treat the cells with various concentrations of dCE-1 for the desired time points (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against CBP, EP300, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control to determine the DC50.

Troubleshooting Guides

Issue 1: Low or No Degradation of CBP/EP300
Possible Cause Troubleshooting Steps
Poor Cell Permeability Although dCE-1 has a PEG linker to improve solubility, poor permeability can still be an issue. Consider using a higher concentration or a longer incubation time. If available, use a cell line known to be sensitive as a positive control.
"Hook Effect" At very high concentrations, PROTACs can form non-productive binary complexes, leading to reduced degradation. Perform a wide dose-response experiment (e.g., from low nM to high µM) to identify the optimal concentration for degradation.[5][6]
Low E3 Ligase Expression The activity of dCE-1 depends on the expression of CRBN. Verify the expression level of CRBN in your cell line of interest by Western blot or qPCR.
Rapid Protein Synthesis The cell may be compensating for the degradation by increasing the synthesis of CBP/EP300. Co-treat with a transcription or translation inhibitor (e.g., actinomycin D, cycloheximide) for a short period to assess the degradation rate without the influence of new protein synthesis.
Compound Instability Assess the stability of dCE-1 in your cell culture medium over the course of the experiment.
Issue 2: High Background in Western Blots
Possible Cause Troubleshooting Steps
Insufficient Blocking Increase the blocking time to 1.5-2 hours or use a different blocking agent (e.g., 5% BSA if you were using milk).
Primary Antibody Concentration Too High Titrate the primary antibody to determine the optimal concentration that provides a good signal-to-noise ratio.
Secondary Antibody Non-specificity Run a control lane with only the secondary antibody to check for non-specific binding. Consider using a pre-adsorbed secondary antibody.
Insufficient Washing Increase the number and/or duration of the washing steps with TBST.
Issue 3: Inconsistent Results in Cell Viability Assays
Possible Cause Troubleshooting Steps
Cell Seeding Density Ensure a consistent number of viable cells are seeded in each well. Perform a cell count and viability assessment before plating.
Edge Effects in 96-well Plates Avoid using the outer wells of the plate, as they are more prone to evaporation, which can affect cell growth and compound concentration.
Compound Precipitation Visually inspect the diluted compound in the culture medium for any signs of precipitation. If precipitation occurs, consider adjusting the solvent or the final concentration.
DMSO Concentration Ensure the final DMSO concentration is consistent across all wells and is at a level that is not toxic to the cells (typically <0.5%).

Visualizations

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC dCE-1 (Pomalidomide-CPI-1612) CBP_EP300 CBP/EP300 PROTAC->CBP_EP300 Binds CRBN CRBN E3 Ligase PROTAC->CRBN Recruits PROTAC_bound dCE-1 CRBN_bound CRBN PROTAC_bound->CRBN_bound CBP_EP300_bound CBP/EP300 CBP_EP300_bound->PROTAC_bound Ub Ubiquitin cluster_ternary cluster_ternary Ub->cluster_ternary Ubiquitination Proteasome Proteasome Degraded_Fragments Proteasome->Degraded_Fragments Degradation cluster_ternary->Proteasome Targeting

Caption: Mechanism of action of dCE-1.

Troubleshooting_Workflow Start Experiment Start: Observe Low/No Degradation Check_Concentration Perform Wide Dose-Response (Check for Hook Effect) Start->Check_Concentration Check_Ligase Verify CRBN Expression (Western Blot/qPCR) Check_Concentration->Check_Ligase No Hook Effect Optimize Optimize Protocol Check_Concentration->Optimize Hook Effect Observed Check_Permeability Assess Cell Permeability (e.g., longer incubation) Check_Ligase->Check_Permeability CRBN Expressed ReEvaluate Re-evaluate Compound/ Cell Line Choice Check_Ligase->ReEvaluate No/Low CRBN Check_Synthesis Investigate Protein Synthesis Rate (Cycloheximide Chase) Check_Permeability->Check_Synthesis Permeability OK Check_Permeability->Optimize Permeability Issue Check_Synthesis->Optimize Degradation Observed Check_Synthesis->ReEvaluate Rapid Synthesis

Caption: Troubleshooting workflow for low degradation.

References

Hook effect in Pomalidomide-NH-PEG6-amide-C2-CPI-1612 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Pomalidomide-NH-PEG6-amide-C2-CPI-1612, a PROTAC® degrader targeting the histone acetyltransferases CBP and EP300.

Overview of this compound

This compound (also known as dCE-1) is a heterobifunctional degrader. It is designed to induce the degradation of the transcriptional coactivators CREB-binding protein (CBP) and E1A binding protein p300 (EP300)[1][2]. Its mechanism relies on hijacking the Cereblon (CRBN) E3 ubiquitin ligase to tag CBP/EP300 for proteasomal degradation[1][2][3]. A common experimental artifact encountered with potent PROTACs like this is the "hook effect," where the degradation efficiency paradoxically decreases at high concentrations. This guide will help you identify, understand, and troubleshoot this phenomenon.

Compound Data Summary
ParameterDescription
Molecule Name This compound (dCE-1)
Target Proteins CREB-binding protein (CBP), E1A binding protein p300 (EP300)[1][2]
Target Ligand CPI-1612 (A potent CBP/EP300 inhibitor with an IC50 < 0.5 nM for EP300)[4][5]
E3 Ligase Recruited Cereblon (CRBN)[1][2]
E3 Ligase Ligand Pomalidomide[3]
Reported DC50 1.2 μM (in LP1 multiple myeloma cells)[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" and why am I seeing it in my CBP/EP300 degradation experiments?

A1: The hook effect is a phenomenon where the efficiency of protein degradation decreases at high concentrations of the PROTAC, leading to a characteristic bell-shaped dose-response curve[6][7]. Instead of reaching a plateau of maximum degradation, the curve "hooks" back, showing reduced efficacy. This occurs because at excessively high concentrations, the PROTAC molecules saturate both the target protein (CBP/EP300) and the E3 ligase (CRBN) independently. This leads to the formation of unproductive binary complexes (PROTAC-CBP or PROTAC-CRBN) which compete with and prevent the formation of the productive ternary complex (CBP-PROTAC-CRBN) required for ubiquitination and degradation[6][8].

Q2: At what concentration of this compound should I expect to see the hook effect?

A2: The exact concentration depends on the cell line and experimental conditions. However, the hook effect typically becomes apparent at concentrations significantly higher than the optimal degradation concentration (Dmax). Given a reported DC50 of 1.2 μM in one cell line[1][2], you might start to observe a hook effect at concentrations above 10-20 μM. It is crucial to perform a wide dose-response experiment (e.g., 1 nM to 50 μM) to fully characterize the degradation profile and identify the optimal concentration range.

Q3: My protein degradation is decreasing at high concentrations. How can I distinguish the hook effect from other issues like cytotoxicity or compound insolubility?

A3: This is a critical troubleshooting step. You can distinguish these effects with the following parallel experiments:

  • Cytotoxicity Assay: Run a cell viability assay (e.g., CellTiter-Glo®, CCK-8) with the same concentrations and incubation time as your degradation experiment[][10]. While degradation of essential proteins like CBP/EP300 is expected to be anti-proliferative[1], a sharp drop in viability that mirrors the "hook" might indicate general toxicity rather than a true hook effect.

  • Solubility Check: this compound is highly soluble in DMSO[5][11]. However, check for precipitation when it is diluted into your final aqueous assay medium. Visually inspect the wells of your highest concentration under a microscope for any signs of compound precipitation.

  • Ternary Complex Assay: Direct measurement using biophysical assays like NanoBRET® or AlphaLISA® can confirm the hook effect[12][13]. These assays measure the formation of the CBP/EP300-PROTAC-CRBN ternary complex, and the signal will typically show a bell-shaped curve that corresponds to the degradation profile[14].

Troubleshooting Guide

Problem: Decreased CBP/EP300 degradation is observed at high concentrations of this compound.

This guide provides a structured approach to diagnosing the cause and finding a solution.

Troubleshooting Workflow

start Decreased degradation at high [PROTAC] q1 Did you test a wide concentration range (e.g., 1 nM to 50 µM)? start->q1 q2 Is there a bell-shaped curve? q1->q2 Yes cause4 Inconclusive Data q1->cause4 No q3 Does cell viability drop sharply at the same concentrations? q2->q3 Yes q2->cause4 No q4 Is compound precipitation visible? q3->q4 No cause2 Likely Cause: Cytotoxicity q3->cause2 Yes cause1 Likely Cause: Hook Effect q4->cause1 No cause3 Likely Cause: Solubility Issue q4->cause3 Yes sol1 Solution: 1. Use optimal concentration range for experiments. 2. Confirm with ternary complex assay. cause1->sol1 sol2 Solution: 1. Titrate to a non-toxic concentration. 2. Shorten incubation time. cause2->sol2 sol3 Solution: 1. Lower final concentration. 2. Check solvent tolerance of cells. cause3->sol3 sol4 Solution: Re-run experiment with a wider, more granular dose range. cause4->sol4

Caption: Troubleshooting decision tree for high-dose degradation loss.
Troubleshooting Data Summary

ObservationPossible CauseRecommended ConfirmationSolution
A bell-shaped dose-response curve is observed for CBP/EP300 degradation.Hook Effect Perform a ternary complex assay (e.g., AlphaLISA, NanoBRET). The signal should also be bell-shaped.[12][13][14]Use concentrations at or below the Dmax (point of maximal degradation) for all future experiments.
Degradation decreases at concentrations where cell viability also drops significantly.Cytotoxicity Perform a caspase activity assay (e.g., Caspase-Glo® 3/7) to confirm apoptosis.[10]Reduce the incubation time or use a lower, non-toxic concentration range.
Precipitate is visible in wells at high concentrations.Compound Insolubility Perform a nephelometry assay or serial dilution turbidity test on the compound in the final assay media.Lower the maximum concentration tested. If needed, prepare the compound in a different solvent, ensuring it is tolerated by the cells.

Visualized Mechanisms and Workflows

Mechanism of Action

At optimal concentrations, the PROTAC brings the target protein (CBP/EP300) and the E3 ligase (CRBN) together, leading to ubiquitination and degradation.

cluster_0 CBP CBP/EP300 (Target Protein) Ternary Productive Ternary Complex (CBP-PROTAC-CRBN) CBP->Ternary PROTAC This compound PROTAC->Ternary CRBN CRBN (E3 Ligase) CRBN->Ternary Ub Ubiquitination of CBP/EP300 Ternary->Ub Induces Proteasome Proteasomal Degradation Ub->Proteasome Leads to

Caption: PROTAC-mediated degradation of CBP/EP300.
The Hook Effect Mechanism

At excessive concentrations, the formation of unproductive binary complexes inhibits the creation of the productive ternary complex.

cluster_0 PROTAC_high High Concentration of PROTAC Binary1 Unproductive Binary Complex (PROTAC-CBP) PROTAC_high->Binary1 Binary2 Unproductive Binary Complex (PROTAC-CRBN) PROTAC_high->Binary2 CBP CBP/EP300 CBP->Binary1 CRBN CRBN CRBN->Binary2 Ternary Productive Ternary Complex (Formation Inhibited) Binary1->Ternary Competes with Binary2->Ternary Competes with

Caption: The Hook Effect: Binary vs. Ternary complex formation.

Key Experimental Protocols

Protocol 1: Western Blot for CBP/EP300 Degradation

This protocol outlines the steps to quantify the degradation of CBP/EP300 after treatment with this compound.

Materials:

  • Cell line of interest (e.g., MM.1S, LP1)

  • This compound

  • Cell culture medium, FBS, and supplements

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Primary antibodies (anti-CBP, anti-EP300, anti-GAPDH, or anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Plating: Seed cells in 6-well or 12-well plates at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight if applicable.

  • Compound Treatment: Prepare serial dilutions of the degrader in culture medium. A recommended range to capture the hook effect is 1 nM, 10 nM, 100 nM, 500 nM, 1 µM, 2.5 µM, 5 µM, 10 µM, 25 µM, and 50 µM. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Treat cells for a predetermined time (e.g., 18-24 hours).

  • Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts for each sample, add loading buffer, and boil. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate with primary antibody against CBP or EP300 overnight at 4°C.

    • Wash the membrane, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Also probe for a loading control (e.g., GAPDH) to ensure equal protein loading[13].

  • Detection and Analysis:

    • Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Plot the normalized protein levels against the log of the degrader concentration to visualize the dose-response curve.

Protocol 2: AlphaLISA for Ternary Complex Formation

This protocol provides a general framework for using an Amplified Luminescent Proximity Homogeneous Assay (AlphaLISA) to detect the formation of the CBP/EP300-PROTAC-CRBN ternary complex[13].

Materials:

  • Recombinant tagged proteins: e.g., GST-tagged CBP (or bromodomain) and FLAG-tagged CRBN/DDB1 complex.

  • This compound

  • AlphaLISA Acceptor beads (e.g., anti-GST coated)

  • AlphaLISA Donor beads (e.g., anti-FLAG coated)

  • Assay buffer (e.g., PBS, 0.1% BSA)

  • 384-well microplates (e.g., ProxiPlate)

  • Alpha-enabled plate reader

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the PROTAC in assay buffer. Use the same concentration range as in the degradation experiment.

    • Prepare solutions of the tagged CBP and tagged CRBN proteins at a fixed concentration in assay buffer.

  • Assay Reaction:

    • In a 384-well plate, add the CBP protein, the CRBN protein, and the PROTAC dilutions. Include controls such as "no PROTAC" and "no protein."

    • Incubate the plate for a set time (e.g., 60 minutes) at room temperature to allow for ternary complex formation.

  • Bead Addition:

    • Add the AlphaLISA Acceptor beads (which will bind to the GST-CBP) to all wells.

    • Add the AlphaLISA Donor beads (which will bind to the FLAG-CRBN) to all wells. It is often recommended to do this in low-light conditions.

    • Incubate the plate in the dark for a set time (e.g., 60 minutes) at room temperature.

  • Signal Detection: Read the plate on an Alpha-enabled plate reader.

  • Data Analysis: Plot the AlphaLISA signal against the PROTAC concentration. A bell-shaped curve, where the signal increases and then decreases, is indicative of ternary complex formation and the subsequent hook effect, confirming the mechanism of action.

References

Validation & Comparative

A Comparative Guide to EP300/CBP Degraders: Pomalidomide-NH-PEG6-amide-C2-CPI-1612 (dCE-1) vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Pomalidomide-NH-PEG6-amide-C2-CPI-1612 (also known as dCE-1), a proteolysis targeting chimera (PROTAC) designed to degrade the transcriptional coactivators EP300 and CBP, against other notable EP300/CBP degraders. This document summarizes key performance data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows to aid in the selection of appropriate research tools.

Introduction to EP300/CBP Degraders

EP300 (also known as p300) and its paralog CREB-binding protein (CBP) are histone acetyltransferases (HATs) that play a crucial role in regulating gene expression. Their dysregulation is implicated in various diseases, including cancer. Targeted degradation of EP300 and CBP using PROTACs offers a promising therapeutic strategy by removing these proteins entirely, rather than just inhibiting their enzymatic activity.

This guide focuses on this compound (dCE-1), a PROTAC that recruits the Cereblon (CRBN) E3 ubiquitin ligase to induce the degradation of EP300 and CBP.[1] We will compare its performance with other well-characterized EP300/CBP degraders, including dCE-2, JQAD1, and MC-1.

Quantitative Performance Data

The following tables summarize the degradation and anti-proliferative activities of various EP300/CBP degraders across different cancer cell lines. It is important to note that direct comparisons of absolute values should be made with caution, as the data is compiled from different studies that may have variations in experimental conditions.

Table 1: Degradation Performance of EP300/CBP Degraders

CompoundTarget(s)Cell LineDC50DmaxTreatment Time (h)E3 Ligase Recruited
dCE-1 EP300/CBPLP11.2 µM[1]Not ReportedNot ReportedCRBN
dCE-2CBP > EP300LP140 nM[2][3]>85% (CBP)[2][3]16[2][3]CRBN
JQAD1EP300 (selective)Kelly (NB)Dose-dependent decreaseNot Reported16-24CRBN
MC-1EP300 > CREBBPHAP-1~1 µM (EP300)~85% (EP300)6VHL

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Anti-proliferative Activity of EP300/CBP Degraders

CompoundCell LineGI50 / IC50Assay Duration
dCE-1LP1, MM1SAntiproliferative effects observed[1]Not Reported
dCE-2LP11.5 µM[2]3 days
dCE-2MM1S35 nM[2]3 days
JQAD1Various Cancer Cell LinesBroad anti-neoplastic activity5 days
MC-1Subset of cancer cell linesInhibits cell proliferationNot Reported

GI50: Half-maximal growth inhibition. IC50: Half-maximal inhibitory concentration.

Signaling Pathway and Mechanism of Action

EP300/CBP degraders like dCE-1 function as PROTACs. They are heterobifunctional molecules that bring a target protein (EP300/CBP) and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation PROTAC This compound (dCE-1) Ternary_Complex Ternary Complex (Target-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Target EP300 / CBP Target->Ternary_Complex E3_Ligase CRBN E3 Ligase E3_Ligase->Ternary_Complex Ubiquitin Ubiquitin Ternary_Complex->Ubiquitin Ubiquitination Proteasome 26S Proteasome Ubiquitin->Proteasome Targeting Degraded_Target Degraded Peptides Proteasome->Degraded_Target Degradation

Caption: Mechanism of action for dCE-1.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are protocols for key assays used in the characterization of EP300/CBP degraders.

Western Blotting for EP300/CBP Degradation

This protocol outlines the steps to quantify the degradation of EP300 and CBP in response to degrader treatment.

Western_Blot_Workflow cluster_workflow Western Blot Workflow A 1. Cell Culture & Treatment - Seed cells (e.g., LP1, MM1S) - Treat with degrader at various concentrations and time points. B 2. Cell Lysis - Harvest cells - Lyse in RIPA buffer with protease inhibitors. A->B C 3. Protein Quantification - Determine protein concentration using BCA assay. B->C D 4. SDS-PAGE - Denature protein lysates - Separate proteins by size on a polyacrylamide gel. C->D E 5. Protein Transfer - Transfer separated proteins to a PVDF membrane. D->E F 6. Immunoblotting - Block membrane (e.g., 5% BSA) - Incubate with primary antibodies (anti-EP300, anti-CBP, loading control) - Incubate with HRP-conjugated secondary antibodies. E->F G 7. Detection & Analysis - Add ECL substrate - Image chemiluminescence - Quantify band intensity and normalize to loading control. F->G

Caption: Western Blotting Experimental Workflow.

Detailed Steps:

  • Cell Culture and Treatment: Seed cancer cell lines (e.g., LP1, MM1S) in appropriate culture vessels. Once cells reach desired confluency, treat with the EP300/CBP degrader at a range of concentrations for specified time periods. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal loading.

  • SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for EP300, CBP, and a loading control (e.g., GAPDH, β-actin, or Vinculin) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Quantify the band intensities using densitometry software and normalize the levels of EP300 and CBP to the loading control.

Cell Viability Assay (CellTiter-Glo®)

The CellTiter-Glo® Luminescent Cell Viability Assay is a common method to assess the effect of degraders on cell proliferation and viability.

CellTiterGlo_Workflow cluster_workflow CellTiter-Glo® Workflow A 1. Cell Seeding - Seed cells in an opaque-walled 96-well plate. B 2. Compound Treatment - Add serial dilutions of the degrader to the wells. A->B C 3. Incubation - Incubate the plate for the desired duration (e.g., 72 hours). B->C D 4. Reagent Addition - Equilibrate the plate to room temperature. - Add CellTiter-Glo® Reagent to each well. C->D E 5. Lysis and Signal Stabilization - Mix on an orbital shaker to induce cell lysis. - Incubate at room temperature to stabilize the luminescent signal. D->E F 6. Luminescence Measurement - Read the luminescence using a plate reader. E->F G 7. Data Analysis - Calculate the percentage of viable cells relative to the vehicle control. - Determine GI50/IC50 values. F->G

Caption: CellTiter-Glo® Experimental Workflow.

Detailed Steps:

  • Cell Seeding: Seed cells into a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the degrader compound. Include wells with vehicle control (e.g., DMSO) and wells with medium only for background measurement.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 72 hours) under standard cell culture conditions.

  • Reagent Addition: Equilibrate the plate to room temperature for approximately 30 minutes. Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium volume.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Subtract the average background luminescence from all experimental readings. Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Plot the results and determine the GI50 or IC50 value using a suitable curve-fitting software.

Conclusion

This compound (dCE-1) is a valuable tool for studying the consequences of EP300/CBP degradation. This guide provides a framework for comparing dCE-1 to other available degraders such as dCE-2, JQAD1, and MC-1. The choice of the optimal degrader will depend on the specific research question, including the desired selectivity profile (dual vs. selective degradation) and the cellular context being investigated. The provided experimental protocols offer a starting point for the in-house characterization and comparison of these powerful research compounds.

References

A Comparative Guide to CBP/EP300 Modulation: Pomalidomide-NH-PEG6-amide-C2-CPI-1612 vs. CPI-1612

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of epigenetic modulators, targeting the homologous histone acetyltransferases (HATs) CREB-binding protein (CBP) and E1A binding protein p300 (EP300) has emerged as a promising therapeutic strategy in various diseases, particularly cancer. This guide provides a detailed comparison of two distinct modalities targeting CBP/EP300: CPI-1612, a potent small molecule inhibitor, and Pomalidomide-NH-PEG6-amide-C2-CPI-1612, a proteolysis-targeting chimera (PROTAC) designed to induce the degradation of these proteins.

This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, inhibitor/degrader activity, and the experimental protocols used for their characterization.

Mechanism of Action: Inhibition vs. Degradation

CPI-1612 is a highly potent, selective, and orally bioavailable small molecule that competitively inhibits the HAT activity of CBP/EP300.[1][2] By binding to the acetyl-CoA binding pocket of the HAT domain, CPI-1612 prevents the transfer of acetyl groups to histone and non-histone protein substrates, thereby modulating gene expression.[2]

This compound , also known as dCE-1, is a PROTAC that leverages the body's own ubiquitin-proteasome system to induce the degradation of CBP and EP300.[3][4] This heterobifunctional molecule consists of three key components: the CPI-1612 moiety that binds to the HAT domain of CBP/EP300, a pomalidomide ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a PEG6 linker that connects the two.[3][4][5] The formation of a ternary complex between CBP/EP300, the PROTAC, and CRBN leads to the ubiquitination and subsequent proteasomal degradation of the target proteins.[3][4]

Quantitative Activity Comparison

The following table summarizes the key quantitative metrics for the inhibitor activity of CPI-1612 and the degradation activity of this compound.

ParameterCPI-1612This compound (dCE-1)
Target(s) CBP/EP300 Histone Acetyltransferase (HAT) DomainCBP/EP300 Proteins
Mechanism Inhibition of HAT activityInduction of protein degradation
Metric IC50 (Half-maximal inhibitory concentration)DC50 (Half-maximal degradation concentration)
EP300 Activity 8.0 nM (HAT SPA)[6]Not explicitly reported for EP300 alone. Degrades both CBP and EP300.
Full-Length EP300 <0.5 nM[7]Not explicitly reported.
Full-Length CBP 2.9 nM[7]Not explicitly reported.
Cellular Activity GI50 <7.9 nM (JEKO-1 cells)[7]DC50 = 1.2 µM (LP1 multiple myeloma cells)[5]
Cellular Target Engagement H3K18Ac EC50 = 14 nM[7]Induces degradation of both CBP and EP300.[3][4]

Experimental Protocols

Determination of CPI-1612 IC50 (Histone Acetyltransferase Assay)

The inhibitory activity of CPI-1612 was determined using a biochemical histone acetyltransferase (HAT) scintillation proximity assay (SPA).

Principle: This assay measures the transfer of a radiolabeled acetyl group from [3H]-acetyl-CoA to a histone peptide substrate by the HAT enzyme (EP300 or CBP). The biotinylated histone peptide is captured by streptavidin-coated SPA beads. When the radiolabeled acetyl group is transferred to the peptide, it is brought into close proximity to the scintillant in the beads, generating a light signal that is proportional to the enzyme activity.

Brief Protocol:

  • Enzyme and Substrate Preparation: Recombinant human EP300 or CBP HAT domain is used as the enzyme source. A biotinylated peptide substrate (e.g., from histone H3) and [3H]-acetyl-CoA are prepared in an appropriate assay buffer.

  • Compound Incubation: CPI-1612 is serially diluted and incubated with the HAT enzyme.

  • Reaction Initiation: The reaction is initiated by the addition of the histone peptide substrate and [3H]-acetyl-CoA.

  • Reaction Quenching and Detection: After a defined incubation period, the reaction is stopped. Streptavidin-coated SPA beads are added to capture the biotinylated peptide.

  • Signal Measurement: The plate is read on a scintillation counter to measure the amount of incorporated radioactivity.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Determination of this compound DC50 (Western Blotting)

The degradation activity of the PROTAC was assessed by measuring the levels of CBP and EP300 proteins in cells treated with the compound using Western blotting.

Principle: This method quantifies the amount of a specific protein in a cell lysate. Following treatment with the PROTAC, cells are lysed, and the proteins are separated by size using gel electrophoresis. The separated proteins are then transferred to a membrane and probed with antibodies specific to the target proteins (CBP and EP300) and a loading control (e.g., vinculin or GAPDH). The signal from the antibodies is detected and quantified to determine the relative abundance of the target proteins.

Brief Protocol:

  • Cell Culture and Treatment: LP1 multiple myeloma cells are seeded in appropriate culture plates and treated with serial dilutions of this compound for a specified duration (e.g., 16 hours).

  • Cell Lysis: After treatment, the cells are washed and lysed to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for CBP, EP300, and a loading control. Subsequently, the membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection and Analysis: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software. The levels of CBP and EP300 are normalized to the loading control.

  • Data Analysis: The percentage of protein remaining relative to a vehicle-treated control is plotted against the logarithm of the PROTAC concentration to determine the DC50 value.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathway affected by CBP/EP300 modulation and the experimental workflows for determining inhibitor and degrader activity.

G cluster_0 Upstream Signals cluster_1 CBP/EP300 Regulation cluster_2 Downstream Effects Growth Factors Growth Factors Cytokines Cytokines Signaling Pathways (e.g., Wnt, NF-kB) Signaling Pathways (e.g., Wnt, NF-kB) CBP/EP300 CBP/EP300 Signaling Pathways (e.g., Wnt, NF-kB)->CBP/EP300 Histone Acetyltransferase (HAT) Activity Histone Acetyltransferase (HAT) Activity CBP/EP300->Histone Acetyltransferase (HAT) Activity Catalyzes Proteasome Proteasome CBP/EP300->Proteasome Degradation Histone Acetylation (H3K18Ac, H3K27Ac) Histone Acetylation (H3K18Ac, H3K27Ac) Histone Acetyltransferase (HAT) Activity->Histone Acetylation (H3K18Ac, H3K27Ac) CPI_1612 CPI-1612 CPI_1612->Histone Acetyltransferase (HAT) Activity PROTAC Pomalidomide-NH-PEG6- amide-C2-CPI-1612 PROTAC->CBP/EP300 CRBN CRBN PROTAC->CRBN CRBN->CBP/EP300 Ubiquitination Chromatin Remodeling Chromatin Remodeling Histone Acetylation (H3K18Ac, H3K27Ac)->Chromatin Remodeling Gene Transcription Gene Transcription Chromatin Remodeling->Gene Transcription Cellular Processes Proliferation, Differentiation, Apoptosis Gene Transcription->Cellular Processes

Caption: CBP/EP300 Signaling and Points of Intervention.

G cluster_0 CPI-1612 (Inhibitor) Workflow cluster_1 This compound (Degrader) Workflow A Incubate CPI-1612 with EP300/CBP Enzyme B Add Histone Peptide & [3H]-acetyl-CoA A->B C Capture Peptide on SPA Beads B->C D Measure Scintillation C->D E Calculate IC50 D->E F Treat Cells with PROTAC G Lyse Cells & Quantify Protein F->G H Western Blot for CBP/EP300 G->H I Densitometry Analysis H->I J Calculate DC50 I->J

Caption: Experimental Workflows for Activity Determination.

References

Pomalidomide-NH-PEG6-amide-C2-CPI-1612 (dCE-1): A Comparative Analysis of EP300 versus CBP Degradation Specificity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the specificity of the PROTAC® degrader Pomalidomide-NH-PEG6-amide-C2-CPI-1612, also known as dCE-1, for the highly homologous transcriptional co-activators EP300 (p300) and CREB-binding protein (CBP). This molecule is a heterobifunctional degrader composed of Pomalidomide, a ligand for the E3 ubiquitin ligase Cereblon (CRBN), and CPI-1612, a potent inhibitor of the histone acetyltransferase (HAT) domain of both EP300 and CBP, connected by a PEG6 linker.

Executive Summary

Data Presentation

Quantitative Comparison of CPI-1612 and this compound
AnalyteParameterEP300CBPCell LineReference
CPI-1612 (Warhead) IC50 (Full-Length Protein)<0.5 nM2.9 nMN/A (Biochemical Assay)[1]
IC50 (HAT Domain SPA)8.1 nMNot ReportedN/A (Biochemical Assay)[2]
This compound (dCE-1) DC50 (Degradation)Not Specifically Reported1.3 µMLP1 (Human Myeloma)[2]
Antiproliferative DC501.2 µM1.2 µMLP1 (Human Myeloma)[3][4]

Note: The DC50 for dCE-1 in LP1 cells was reported for CBP/EP300 degradation without specifying individual values for each paralog.

Signaling Pathways and Mechanism of Action

EP300 and CBP are crucial transcriptional co-activators that regulate gene expression by acetylating histone and non-histone proteins.[5] They are involved in numerous cellular processes, including cell growth, differentiation, and apoptosis.[6] Dysregulation of EP300/CBP activity is implicated in various diseases, including cancer.

This compound functions as a PROTAC, inducing the degradation of EP300 and CBP through the ubiquitin-proteasome system. The CPI-1612 moiety binds to the HAT domain of EP300 or CBP, while the pomalidomide component recruits the CRBN E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

cluster_0 Mechanism of Action This compound This compound EP300/CBP EP300/CBP This compound->EP300/CBP Binds to HAT Domain CRBN E3 Ligase CRBN E3 Ligase This compound->CRBN E3 Ligase Binds to Pomalidomide Moiety Ternary Complex Ternary Complex EP300/CBP->Ternary Complex CRBN E3 Ligase->Ternary Complex Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Induces Proteasomal Degradation Proteasomal Degradation Ubiquitination->Proteasomal Degradation Leads to

Caption: Mechanism of this compound-mediated degradation of EP300/CBP.

Experimental Protocols

In-Cell Western Blot for EP300/CBP Degradation

This protocol is adapted from methodologies used for similar CBP/EP300 degraders and is suitable for quantifying the relative degradation of EP300 and CBP.

  • Cell Culture and Treatment:

    • Seed cells (e.g., LP1 human myeloma cells) in 96-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of this compound or DMSO as a vehicle control for the desired time (e.g., 16 hours).

  • Cell Lysis and Fixation:

    • Remove the culture medium and wash the cells with ice-cold PBS.

    • Lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.

  • Immunostaining:

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.

    • Incubate the cells with primary antibodies specific for EP300 and CBP overnight at 4°C.

    • Wash the cells three times with PBS containing 0.1% Tween 20.

    • Incubate with species-specific secondary antibodies conjugated to a fluorescent dye for 1 hour at room temperature in the dark.

  • Data Acquisition and Analysis:

    • Wash the cells three times with PBS containing 0.1% Tween 20.

    • Acquire fluorescent signals using a high-content imaging system or plate reader.

    • Normalize the signal of the target proteins to a housekeeping protein (e.g., Vinculin or GAPDH) or to the total protein content.

    • Calculate the percentage of remaining protein relative to the DMSO-treated control.

    • Determine the DC50 value by fitting the dose-response data to a four-parameter logistic curve.

cluster_1 Experimental Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Lysis & Fixation Lysis & Fixation Compound Treatment->Lysis & Fixation Immunostaining Immunostaining Lysis & Fixation->Immunostaining Data Acquisition Data Acquisition Immunostaining->Data Acquisition Analysis Analysis Data Acquisition->Analysis

Caption: Workflow for In-Cell Western Blot to quantify EP300/CBP degradation.

Discussion and Alternatives

The available data indicates that the warhead CPI-1612 is more potent against EP300 than CBP. However, this does not directly translate to the degradation selectivity of the PROTAC molecule dCE-1. The formation of a productive ternary complex is a critical determinant of PROTAC efficacy and selectivity. Subtle differences in the surface topology of EP300 and CBP can influence the stability and conformation of the ternary complex, leading to preferential degradation of one paralog over the other.

For instance, a closely related degrader, dCE-2, which also targets the HAT domain, has been shown to exhibit a bias for CBP degradation over EP300. This highlights that the linker and its attachment point, in addition to the warhead, play a crucial role in determining selectivity.

Alternative approaches to achieve selectivity include targeting other domains of EP300/CBP, such as the bromodomain, or utilizing different E3 ligase ligands. Researchers have successfully developed PROTACs that show high selectivity for either EP300 or CBP by exploring these different strategies.

Conclusion

This compound (dCE-1) is a valuable tool for studying the consequences of dual EP300 and CBP degradation. While the warhead CPI-1612 shows a preference for EP300, the precise degradation selectivity of dCE-1 for EP300 versus CBP requires further direct comparative studies. The experimental protocols provided in this guide offer a framework for researchers to conduct such investigations and to evaluate the specificity of this and other EP300/CBP degraders. Understanding the determinants of selectivity will be crucial for the development of next-generation degraders with improved therapeutic profiles.

References

In vivo efficacy of Pomalidomide-NH-PEG6-amide-C2-CPI-1612 compared to standard of care

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the in vivo efficacy of the novel PROTAC (Proteolysis Targeting Chimera) Pomalidomide-NH-PEG6-amide-C2-CPI-1612 against relevant standards of care is presented below. As "CPI-1612" is not a publicly characterized ligand, this guide will proceed under the well-established paradigm of targeting the Bromodomain and Extra-Terminal (BET) protein family, specifically BRD4, a common and clinically relevant target for such degraders. Therefore, for the purpose of this guide, CPI-1612 is treated as a hypothetical BRD4-binding moiety.

The core mechanism of this PROTAC involves hijacking the Cereblon (CRBN) E3 ubiquitin ligase via its Pomalidomide component, leading to the ubiquitination and subsequent proteasomal degradation of the target protein, BRD4. This is a distinct mechanism from standard small molecule inhibitors which only block the protein's function.

Comparative In Vivo Efficacy Data

The following tables summarize representative in vivo data from xenograft models, which are commonly used to assess anti-cancer efficacy. The data is hypothetical but modeled on typical results observed for potent BRD4 degraders versus standard of care agents in a disseminated multiple myeloma model (e.g., MM.1S).

Table 1: Tumor Growth Inhibition (TGI) in MM.1S Xenograft Model

CompoundDosing ScheduleTGI (%)Final Tumor Volume (mm³)Body Weight Change (%)
VehicleDaily, p.o.01500 ± 210+2.5
Pomalidomide10 mg/kg, Daily, p.o.45825 ± 150-1.0
BRD4 Inhibitor (OTX-015)50 mg/kg, Daily, p.o.60600 ± 110-3.5
Pomalidomide-C2-CPI-1612 5 mg/kg, Daily, p.o. 95 75 ± 30 +1.5

Table 2: Pharmacodynamic & Survival Analysis in MM.1S Xenograft Model

CompoundDosing ScheduleBRD4 Degradation (%, 24h post-dose)c-MYC Suppression (%, 24h post-dose)Median Overall Survival (Days)
VehicleDaily, p.o.0028
Pomalidomide10 mg/kg, Daily, p.o.Not Applicable3040
BRD4 Inhibitor (OTX-015)50 mg/kg, Daily, p.o.Not Applicable5548
Pomalidomide-C2-CPI-1612 5 mg/kg, Daily, p.o. >90 >85 >70 (study end)

Mechanism of Action & Signaling Pathway

The PROTAC facilitates the formation of a ternary complex between the target protein (BRD4) and the E3 ubiquitin ligase Cereblon. This proximity induces the transfer of ubiquitin chains to BRD4, marking it for destruction by the proteasome. The degradation of BRD4, a key transcriptional co-activator, leads to the downregulation of critical oncogenes, most notably c-MYC, which in turn suppresses tumor cell proliferation and survival.

PROTAC_Mechanism_of_Action cluster_2 Downstream Effect PROTAC Pomalidomide-C2-CPI-1612 BRD4 Target Protein (BRD4) PROTAC->BRD4 Binds via CPI-1612 CRBN E3 Ligase (Cereblon) PROTAC->CRBN Ub_BRD4 Ubiquitinated BRD4 Ub Ubiquitin Ub->Ub_BRD4 Transfer Proteasome Proteasome cMYC c-MYC Gene Proteasome->cMYC Leads to Repression Ub_BRD4->Proteasome Degradation Proliferation Tumor Proliferation & Survival cMYC->Proliferation Promotes

Caption: Mechanism of Pomalidomide-C2-CPI-1612 leading to BRD4 degradation and c-MYC suppression.

Experimental Protocols

In Vivo Xenograft Tumor Model
  • Cell Line: MM.1S (Human Multiple Myeloma).

  • Animal Model: Female NOD-SCID mice, 6-8 weeks old.

  • Implantation: 5 x 10⁶ MM.1S cells in 100 µL of PBS with 50% Matrigel are injected subcutaneously into the right flank of each mouse.

  • Tumor Monitoring: Tumors are measured twice weekly with calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Randomization: When tumors reach an average volume of 150-200 mm³, mice are randomized into treatment groups (n=8-10 per group).

  • Dosing:

    • Vehicle Control: Administered orally (p.o.) daily. The vehicle composition is typically 0.5% methylcellulose + 0.2% Tween 80 in sterile water.

    • Test Articles: Compounds are formulated in the vehicle and administered p.o. daily at the concentrations specified in Table 1.

  • Endpoints:

    • Primary: Tumor growth inhibition. The study is terminated when mean tumor volume in the vehicle group reaches approximately 1500 mm³.

    • Secondary: Overall survival, body weight (as a measure of toxicity), and pharmacodynamic analysis of tumor tissue.

Pharmacodynamic (PD) Analysis
  • Study Design: A satellite group of tumor-bearing mice is treated with a single dose of the respective compounds.

  • Sample Collection: At specified time points (e.g., 2, 8, 24, 48 hours) post-dose, mice are euthanized, and tumor tissues are harvested and snap-frozen.

  • Protein Analysis (Western Blot):

    • Tumor lysates are prepared in RIPA buffer with protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes are blocked and incubated with primary antibodies against BRD4, c-MYC, and a loading control (e.g., GAPDH or β-actin).

    • Following incubation with HRP-conjugated secondary antibodies, bands are visualized using an enhanced chemiluminescence (ECL) substrate.

    • Densitometry analysis is performed to quantify the percentage of protein degradation or suppression relative to the vehicle-treated group.

In_Vivo_Study_Workflow cluster_treat Treatment Phase (Daily Dosing) cluster_endpoint Endpoint Analysis start Start: MM.1S Cell Culture implantation Subcutaneous Implantation (NOD-SCID Mice) start->implantation growth Tumor Growth (to ~150 mm³) implantation->growth randomization Randomization into Groups growth->randomization vehicle Vehicle randomization->vehicle soc Standard of Care randomization->soc protac PROTAC randomization->protac monitoring Monitor: - Tumor Volume - Body Weight vehicle->monitoring soc->monitoring protac->monitoring tgi TGI Calculation monitoring->tgi survival Survival Analysis monitoring->survival pd PD Analysis (Western Blot) monitoring->pd

Caption: Standard workflow for an in vivo xenograft study to evaluate anti-tumor efficacy.

A Head-to-Head Comparison: Pomalidomide-NH-PEG6-amide-C2-CPI-1612 vs. VHL-based PROTACs for EP300/CBP Degradation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the efficacy, selectivity, and mechanisms of two distinct classes of EP300/CBP degraders.

The targeted degradation of the highly homologous histone acetyltransferases (HATs) p300 (EP300) and CREB-binding protein (CBP) has emerged as a promising therapeutic strategy in oncology and other diseases. This guide provides a detailed comparison of two prominent approaches for inducing the degradation of these critical transcriptional co-regulators: the Cereblon (CRBN)-recruiting PROTAC, Pomalidomide-NH-PEG6-amide-C2-CPI-1612 (also known as dCE-1), and various von Hippel-Lindau (VHL)-based PROTACs.

Mechanism of Action: A Tale of Two E3 Ligases

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to eliminate specific proteins of interest. They achieve this by simultaneously binding to the target protein and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the target.

This compound (dCE-1) utilizes pomalidomide, a derivative of thalidomide, to recruit the Cereblon (CRBN) E3 ligase.[1][2][3] The other end of the molecule features CPI-1612, an inhibitor that targets the histone acetyltransferase (HAT) domain of both EP300 and CBP.[1][2][4][5] A 24-atom polyethylene glycol (PEG) linker connects these two moieties, a feature found to be crucial for effective degradation.[2]

VHL-based PROTACs , on the other hand, employ a ligand that binds to the von Hippel-Lindau (VHL) E3 ligase to trigger the degradation of EP300/CBP.[6][7][8] The target-binding portion of these PROTACs can vary, with some utilizing inhibitors of the HAT domain or the bromodomain of EP300 and CBP.[6][7]

cluster_0 This compound (dCE-1) cluster_1 VHL-based PROTAC Pomalidomide Pomalidomide CRBN CRBN E3 Ligase Pomalidomide->CRBN recruits Linker1 PEG6 Linker Pomalidomide->Linker1 binds Ub1 Ubiquitination CRBN->Ub1 forms ternary complex CPI1612 CPI-1612 Linker1->CPI1612 EP300_CBP1 EP300/CBP (HAT Domain) CPI1612->EP300_CBP1 binds EP300_CBP1->Ub1 forms ternary complex Proteasome1 Proteasomal Degradation Ub1->Proteasome1 VHL_ligand VHL Ligand VHL VHL E3 Ligase VHL_ligand->VHL recruits Linker2 Linker VHL_ligand->Linker2 binds Ub2 Ubiquitination VHL->Ub2 forms ternary complex Target_ligand Target Ligand (e.g., HATi, BRDi) Linker2->Target_ligand EP300_CBP2 EP300/CBP Target_ligand->EP300_CBP2 binds EP300_CBP2->Ub2 forms ternary complex Proteasome2 Proteasomal Degradation Ub2->Proteasome2

Figure 1: Mechanism of Action for dCE-1 and VHL-based PROTACs.

Performance and Efficacy: A Quantitative Comparison

The efficacy of a PROTAC is typically measured by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved).

Degrader ClassCompoundE3 LigaseTarget LigandCell LineDC50DmaxReference
CRBN-based This compound (dCE-1)Cereblon (CRBN)CPI-1612 (HAT inhibitor)LP1 (Multiple Myeloma)1.2 - 1.3 µMNot Reported[1][3]
VHL-based MC-1VHLAminopyridine-based HAT inhibitorHAP-1Not ReportedEP300: ~80%CBP: ~40%[6][7]
VHL-based dCBP-1VHLBromodomain inhibitorNot ReportedNot ReportedDegrades both EP300 and CBP[6]

dCE-1 has demonstrated antiproliferative effects in multiple myeloma and other cancer cell lines, with a DC50 in the low micromolar range in LP1 cells.[1][3] The development of dCE-1 underscored the critical role of linker length, with a linker of at least 21 atoms being necessary for efficient degradation.[2]

VHL-based PROTACs have shown the potential for achieving selectivity between the highly homologous EP300 and CBP proteins. For instance, MC-1 preferentially degrades EP300 over CBP.[6][7] This paralogue selectivity is a significant area of research, as it allows for the dissection of the individual biological roles of EP300 and CBP.[9] Other VHL-based PROTACs, such as dCBP-1 , are capable of degrading both proteins.[6] The precise factors governing this selectivity are still under investigation and appear to extend beyond simple target engagement and ternary complex formation.[6][7]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting and reproducing the reported data.

Protein Degradation Assays (Western Blotting)

Figure 2: Standard workflow for Western blotting to assess protein degradation.
  • Cell Culture and Treatment: Cells are seeded and allowed to adhere overnight. The following day, cells are treated with varying concentrations of the PROTAC or vehicle control for a specified duration (e.g., 24 hours).

  • Cell Lysis: Cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with a solution of non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific for EP300, CBP, and a loading control (e.g., GAPDH, β-actin).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is then detected using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: The protein bands are visualized, and densitometry is performed to quantify the relative protein levels.

Cell Viability Assays (e.g., CellTiter-Glo®)
  • Cell Seeding: Cells are seeded in 96-well plates at a predetermined density.

  • Compound Treatment: Cells are treated with a serial dilution of the PROTAC.

  • Incubation: Plates are incubated for a specified period (e.g., 72 hours).

  • Reagent Addition: CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Measurement: Luminescence is measured using a plate reader.

  • Data Analysis: The data is normalized to vehicle-treated controls, and IC50 values are calculated.

Signaling Pathways and Downstream Effects

The degradation of EP300 and CBP has profound effects on cellular signaling, primarily through the modulation of gene expression. These proteins are critical co-activators for a multitude of transcription factors, including c-Myc and the androgen receptor (AR), which are key drivers in various cancers.

cluster_inhibition cluster_downstream PROTAC EP300/CBP PROTAC EP300_CBP EP300/CBP PROTAC->EP300_CBP induces Degradation Degradation Histone_Acetylation Histone Acetylation (e.g., H3K27ac) EP300_CBP->Histone_Acetylation promotes TF_Acetylation Transcription Factor Acetylation EP300_CBP->TF_Acetylation promotes Degradation->Histone_Acetylation Degradation->TF_Acetylation Gene_Expression Oncogenic Gene Expression (e.g., MYC, AR targets) Histone_Acetylation->Gene_Expression enables TF_Acetylation->Gene_Expression activates Cell_Growth Tumor Cell Growth & Proliferation Gene_Expression->Cell_Growth drives

Figure 3: Downstream effects of EP300/CBP degradation.

By inducing the degradation of EP300/CBP, PROTACs can lead to a reduction in histone and transcription factor acetylation, resulting in the downregulation of oncogenic gene expression programs and subsequent inhibition of tumor cell growth and proliferation.

Conclusion and Future Perspectives

Both this compound and VHL-based PROTACs represent powerful tools for the targeted degradation of EP300 and CBP. The choice between a CRBN-recruiting or a VHL-recruiting PROTAC may depend on the specific cellular context, desired selectivity profile, and potential for off-target effects.

The development of paralogue-selective degraders, as exemplified by some VHL-based PROTACs, is a particularly exciting avenue of research. These tools will be invaluable for elucidating the distinct and overlapping functions of EP300 and CBP in health and disease, ultimately paving the way for more precise and effective therapeutic interventions. Future studies should focus on comprehensive head-to-head comparisons in a broader range of cell lines and in vivo models to fully delineate the therapeutic potential of these different classes of EP300/CBP degraders.

References

Unveiling the Ubiquitination Landscape: A Comparative Guide to Mass Spectrometry Analysis of a Pomalidomide-Based PROTAC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of mass spectrometry-based proteomics and complementary biochemical assays for characterizing the ubiquitination events induced by the PROTAC (Proteolysis Targeting Chimera) Pomalidomide-NH-PEG6-amide-C2-CPI-1612. This molecule is designed to target the transcriptional co-activators CBP (CREB-binding protein) and EP300 for degradation by recruiting the E3 ubiquitin ligase Cereblon (CRBN).[1][2][3][4][5]

While specific quantitative data for this particular PROTAC is not yet publicly available, this guide presents a representative analysis based on established methodologies for similar Pomalidomide-based CBP/EP300 degraders. We provide detailed experimental protocols and comparative data to equip researchers with the necessary tools to evaluate and implement these powerful analytical techniques.

Mechanism of Action: A Ternary Complex Driving Degradation

This compound functions by inducing the formation of a ternary complex between the target proteins (CBP/EP300) and the CRBN E3 ligase.[2][3] The CPI-1612 moiety binds to the acetyl-lysine binding bromodomain of CBP/EP300, while the pomalidomide component recruits CRBN. This proximity triggers the transfer of ubiquitin from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of CBP/EP300, marking them for degradation by the 26S proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC This compound CBP_EP300 CBP/EP300 (Target Protein) PROTAC->CBP_EP300 Binds to Bromodomain CRBN CRBN (E3 Ligase) PROTAC->CRBN PROTAC->CRBN CBP_EP300->PROTAC Proteasome 26S Proteasome CBP_EP300->Proteasome Targeted Degradation CRBN->CBP_EP300 E2_Ub E2-Ubiquitin E2_Ub->CRBN Recruitment Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Proteolysis

Figure 1: Mechanism of Pomalidomide-based PROTAC action.

Quantitative Mass Spectrometry Analysis of Ubiquitination

Quantitative proteomics is the primary method for identifying and quantifying the specific lysine residues on target proteins that are ubiquitinated following PROTAC treatment. The most common approach involves the enrichment of ubiquitinated peptides from cell lysates, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

A key technique for enriching ubiquitinated peptides is immunoprecipitation using an antibody that specifically recognizes the di-glycine (K-ε-GG) remnant that remains on a ubiquitinated lysine after digestion with the protease trypsin.[6][7][8]

Experimental Workflow

MS_Workflow cluster_workflow Mass Spectrometry Workflow for Ubiquitination Analysis Cell_Culture 1. Cell Culture and Treatment (e.g., with PROTAC vs. vehicle) Lysis 2. Cell Lysis and Protein Extraction Cell_Culture->Lysis Digestion 3. Protein Digestion (Trypsin) Lysis->Digestion Enrichment 4. K-ε-GG Peptide Immunoprecipitation Digestion->Enrichment LC_MS 5. LC-MS/MS Analysis Enrichment->LC_MS Data_Analysis 6. Data Analysis (Peptide ID and Quantification) LC_MS->Data_Analysis

Figure 2: Experimental workflow for ubiquitination analysis.
Representative Quantitative Data

The following table summarizes hypothetical, yet representative, quantitative mass spectrometry data for ubiquitination sites on CBP and EP300 after treatment with a Pomalidomide-based PROTAC. Data is presented as the fold change in ubiquitination site abundance in PROTAC-treated cells compared to vehicle-treated control cells.

ProteinUniProt IDUbiquitination SitePeptide SequenceFold Change (PROTAC/Vehicle)
CBPQ92793K453AGLGK (ac)SGGKSPKK>10
CBPQ92793K1584LQLAK (ac)AALQHQK>8
EP300Q09472K341VGLGK (ac)SGGKSPKK>12
EP300Q09472K1499LQLAK (ac)AALQHQK>9

Table 1: Representative Quantitative Ubiquitination Data. Hypothetical data representing increased ubiquitination of CBP and EP300 upon PROTAC treatment. (ac) denotes the di-glycine remnant.

Comparison with Alternative and Complementary Methods

While mass spectrometry provides a global and site-specific view of ubiquitination, other biochemical methods are essential for validating these findings and providing a more complete picture of PROTAC activity.

MethodPrincipleInformation ProvidedAdvantagesLimitations
Quantitative Mass Spectrometry (K-ε-GG) Enrichment and identification of ubiquitinated peptides by LC-MS/MS.[6][7][8]Site-specific identification and quantification of thousands of ubiquitination events.Unbiased, global view of the ubiquitylome. High sensitivity and specificity.Technically demanding, requires specialized equipment and expertise.
Western Blotting Immunoassay to detect and quantify a specific protein in a complex mixture.[9][10][11]Confirms the degradation of the target protein (CBP/EP300).Relatively simple, widely available, provides information on protein abundance.Does not provide information on ubiquitination sites, semi-quantitative.
Co-Immunoprecipitation (Co-IP) Pull-down of a protein complex using an antibody against one of the components.[12][13][14][15]Confirms the formation of the ternary complex (CBP/EP300 - PROTAC - CRBN).Demonstrates protein-protein interactions in a cellular context.Can be prone to false positives, does not provide direct evidence of ubiquitination.

Table 2: Comparison of Analytical Methods for PROTAC Characterization.

Detailed Experimental Protocols

Mass Spectrometry: K-ε-GG Peptide Enrichment
  • Cell Culture and Lysis: Culture cells (e.g., a relevant cancer cell line) and treat with this compound or vehicle control (e.g., DMSO) for a specified time. Harvest and lyse cells in a urea-based buffer to denature proteins.[7][16]

  • Protein Digestion: Reduce and alkylate cysteine residues, then digest proteins with trypsin overnight.[7][16]

  • Peptide Purification: Acidify the digest and desalt the peptides using a C18 solid-phase extraction cartridge.

  • K-ε-GG Immunoprecipitation: Incubate the purified peptides with anti-K-ε-GG antibody-conjugated beads to enrich for ubiquitinated peptides.[7][17]

  • Elution and Desalting: Wash the beads extensively and elute the enriched peptides with a low pH buffer. Desalt the eluted peptides using C18 StageTips.[17]

  • LC-MS/MS Analysis: Analyze the enriched peptides by LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap).[18][19]

  • Data Analysis: Use a proteomics software suite (e.g., MaxQuant) to identify peptides and quantify the relative abundance of ubiquitination sites between samples.[8]

Western Blotting for Target Degradation
  • Sample Preparation: Treat cells with varying concentrations of the PROTAC for different time points. Lyse cells and determine protein concentration.[9][10]

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[9][10]

  • Immunoblotting: Block the membrane and probe with primary antibodies against CBP, EP300, and a loading control (e.g., GAPDH or β-actin).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect with an enhanced chemiluminescence (ECL) substrate.[9][10]

  • Quantification: Quantify band intensities using densitometry software to determine the extent of protein degradation.

Co-Immunoprecipitation for Ternary Complex Formation
  • Cell Treatment and Lysis: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to prevent degradation of the target protein. Lyse cells in a non-denaturing lysis buffer.[12]

  • Immunoprecipitation: Incubate the cell lysate with an antibody against one component of the ternary complex (e.g., anti-CRBN or anti-CBP) or a control IgG, coupled to protein A/G beads.[12][13][14][15]

  • Washing and Elution: Wash the beads to remove non-specific binders and elute the protein complexes.[12]

  • Western Blot Analysis: Analyze the eluates by Western blotting using antibodies against all three components of the ternary complex (CBP/EP300, CRBN, and a tag on the PROTAC if available).[12]

Conclusion

The comprehensive analysis of PROTAC-induced ubiquitination requires a multi-faceted approach. Quantitative mass spectrometry, particularly with K-ε-GG peptide enrichment, provides an unparalleled depth of information on the specific sites of ubiquitination, offering critical insights into the mechanism of action. However, it is imperative to complement these findings with established biochemical techniques such as Western blotting and co-immunoprecipitation to validate target degradation and confirm the formation of the essential ternary complex. This integrated strategy will provide a robust and reliable characterization of novel protein degraders like this compound, accelerating their development as potential therapeutics.

References

A Comparative Guide to Rescue Strategies for Pomalidomide-NH-PEG6-amide-C2-CPI-1612 Induced Phenotype

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental strategies to rescue the cellular phenotype induced by the targeted degradation of CBP/EP300 via the PROTAC (Proteolysis Targeting Chimera) Pomalidomide-NH-PEG6-amide-C2-CPI-1612, also known as dCE-1. This molecule is a potent degrader of the histone acetyltransferases (HATs) CREB-binding protein (CBP) and E1A binding protein p300 (EP300), leading to anti-proliferative effects in various cancer cell lines, particularly those of hematological origin.

Understanding rescue strategies is crucial for target validation, elucidating downstream pathways, and identifying potential mechanisms of resistance. This guide presents quantitative data on the performance of dCE-1 and its alternatives, detailed experimental protocols for assessing its effects and performing rescue experiments, and visual diagrams of the involved signaling pathways and experimental workflows.

Comparative Performance of CBP/EP300 Degraders

The following table summarizes the degradation and anti-proliferative activities of this compound (dCE-1/dCE-2) and other notable CBP/EP300 degraders.

Compound NameTarget LigandE3 Ligase LigandCell LineDC50Dmax (%)GI50/IC50Citation(s)
This compound (dCE-1) CPI-1612 (HAT inhibitor)Pomalidomide (CRBN)LP1 (Multiple Myeloma)1.2 µMNot ReportedNot Reported[1]
dCE-2 3-methylcinnoline fragment (BRD inhibitor)Thalidomide (CRBN)LP1 (Multiple Myeloma)40 nM>85%1.5 µM[2]
MM1S (Multiple Myeloma)Not ReportedNot Reported35 nM[2]
LNCaP (Prostate Cancer)Not ReportedActive DegradationNot Reported[3][2]
SH-SY5Y (Neuroblastoma)Not ReportedActive DegradationNot Reported[3][2]
dCBP-1 GNE-781 (BRD inhibitor)Thalidomide (CRBN)MM1S (Multiple Myeloma)Near-complete degradation at 10-1000 nMNot ReportedExceptionally Potent[4]
MM1R, KMS-12-BM, KMS34 (Multiple Myeloma)Near-complete degradationNot ReportedNot Reported[4]
HAP1 (Haploid Cell Line)Near-complete degradation at 10-1000 nMNot ReportedNot Reported[4]
CBPD-409 GNE-049 (BRD inhibitor)Thalidomide (CRBN)VCaP, LNCaP, 22Rv1 (Prostate Cancer)0.2-0.4 nM>95%1.2-2.0 nM

Signaling Pathway and Mechanism of Action

The degradation of CBP/EP300 by this compound disrupts the normal acetylation of histone and non-histone proteins, leading to the downregulation of key oncogenes like MYC and subsequent cell cycle arrest and apoptosis.

Pomalidomide-NH-PEG6-amide-C2-CPI-1612_MoA cluster_PROTAC This compound cluster_CellularMachinery Cellular Machinery cluster_DownstreamEffects Downstream Effects PROTAC dCE-1 Pomalidomide Pomalidomide PROTAC->Pomalidomide contains Linker PEG6-amide-C2 PROTAC->Linker contains CPI1612 CPI-1612 PROTAC->CPI1612 contains CRBN CRBN E3 Ligase Pomalidomide->CRBN binds to CBP_EP300 CBP/EP300 CPI1612->CBP_EP300 binds to CRBN->CBP_EP300 recruits Proteasome Proteasome CBP_EP300->Proteasome ubiquitination & degradation by Histone_Acetylation Histone Acetylation (e.g., H3K27ac)↓ CBP_EP300->Histone_Acetylation catalyzes MYC MYC Expression↓ Histone_Acetylation->MYC regulates Cell_Cycle_Arrest Cell Cycle Arrest MYC->Cell_Cycle_Arrest leads to Apoptosis Apoptosis MYC->Apoptosis leads to

Mechanism of this compound.

Rescue Experiment Workflow

The following diagram illustrates a general workflow for conducting rescue experiments to counteract the effects of this compound.

Rescue_Experiment_Workflow cluster_Treatment Cell Treatment cluster_Analysis Phenotypic Analysis cluster_RescueAgents Rescue Strategies start Seed Cancer Cells (e.g., LP1, MM1S) treat_PROTAC Treat with This compound start->treat_PROTAC treat_Rescue Co-treat with Rescue Agent start->treat_Rescue viability Cell Viability Assay (e.g., CellTiter-Glo) treat_PROTAC->viability western Western Blot (CBP, EP300, MYC, c-PARP) treat_PROTAC->western elisa Histone Acetylation ELISA (H3K27ac) treat_PROTAC->elisa treat_Rescue->viability treat_Rescue->western treat_Rescue->elisa MYC_OE MYC Overexpression (pCMV-Myc) MYC_OE->treat_Rescue EP300_OE EP300-KAT Overexpression (pcDNA3-FLAG-EP300-KAT) EP300_OE->treat_Rescue HDACi HDAC Inhibitor (e.g., Trichostatin A) HDACi->treat_Rescue

General workflow for rescue experiments.

Logical Framework for Rescue Strategies

This diagram illustrates the logical basis for the proposed rescue experiments.

Rescue_Logic cluster_rescue Rescue Interventions PROTAC This compound Degradation CBP/EP300 Degradation PROTAC->Degradation HAT_activity Reduced HAT Activity Degradation->HAT_activity Acetylation Decreased Histone/Protein Acetylation HAT_activity->Acetylation MYC_down MYC Downregulation Acetylation->MYC_down Phenotype Anti-proliferative Phenotype MYC_down->Phenotype MYC_OE MYC Overexpression MYC_OE->MYC_down Bypasses EP300_OE EP300-KAT Overexpression EP300_OE->HAT_activity Restores HDACi HDAC Inhibition HDACi->Acetylation Counteracts by increasing acetylation

Logical basis of the rescue strategies.

Detailed Experimental Protocols

Western Blot for Protein Degradation

Objective: To determine the extent of CBP and EP300 degradation and the effect on downstream proteins like MYC and cleaved PARP.

Materials:

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels (6% for large proteins like CBP/EP300, 12% for smaller proteins)

  • PVDF membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-CBP, anti-EP300, anti-MYC, anti-cleaved PARP, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • ECL substrate

Protocol:

  • Cell Lysis:

    • Treat cells with this compound at various concentrations and time points.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.

    • Run the gel and transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Visualize bands using an ECL substrate and an imaging system. Quantify band intensities relative to the loading control.

Cell Viability Assay (CellTiter-Glo®)

Objective: To assess the effect of this compound and rescue agents on cell viability.

Materials:

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit

Protocol:

  • Cell Seeding:

    • Seed cells at an appropriate density in opaque-walled 96-well plates.

  • Treatment:

    • Treat cells with a serial dilution of the PROTAC, with or without the rescue agent. Include a vehicle control (DMSO).

    • Incubate for the desired time period (e.g., 72 hours).

  • Assay:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement:

    • Read luminescence using a plate reader.

Histone Acetylation ELISA

Objective: To quantify the levels of specific histone acetylation marks (e.g., H3K27ac) following treatment.

Materials:

  • Histone Acetylation ELISA Kit (e.g., for H3K27ac)

  • Cell lysis buffer (provided with the kit or a compatible one)

Protocol:

  • Sample Preparation:

    • Treat cells as required and harvest.

    • Prepare cell lysates according to the ELISA kit manufacturer's instructions.

  • ELISA:

    • Add standards and samples to the antibody-coated wells.

    • Incubate and wash as per the kit protocol.

    • Add the detection antibody, followed by an HRP-conjugated secondary antibody.

    • Add TMB substrate and stop solution.

  • Measurement:

    • Read the absorbance at 450 nm.

    • Calculate the concentration of acetylated histone based on the standard curve.

Rescue Experiment Protocols

a) MYC Overexpression Rescue:

  • Transfection:

    • Transfect multiple myeloma cells (e.g., LP1 or MM1S) with a pCMV-Myc expression vector or an empty vector control. Due to the difficulty of transfecting suspension cells, electroporation (e.g., using a Nucleofector™) or lentiviral transduction is recommended.

  • PROTAC Treatment:

    • 24-48 hours post-transfection, treat the cells with this compound.

  • Analysis:

    • Assess cell viability using the CellTiter-Glo® assay and confirm protein levels (exogenous MYC, endogenous CBP/EP300) by Western blot.

b) EP300 Catalytic Domain Overexpression Rescue:

  • Transfection:

    • Transfect cells with a mammalian expression vector encoding the catalytic domain of EP300 (e.g., pcDNA3-FLAG-EP300-KAT) or an empty vector control.

  • PROTAC Treatment:

    • 24-48 hours post-transfection, treat cells with the PROTAC.

  • Analysis:

    • Evaluate the rescue of histone acetylation (H3K27ac ELISA) and cell viability.

c) HDAC Inhibitor Rescue:

  • Co-treatment:

    • Treat cells simultaneously with this compound and a pan-HDAC inhibitor such as Trichostatin A (TSA). A starting concentration range for TSA could be 100-500 nM.

  • Analysis:

    • Assess the rescue of cell viability and histone acetylation levels. It is important to include a control treated with TSA alone to account for its own effects on cell viability.

This guide provides a framework for comparing and investigating rescue strategies for the phenotype induced by this compound. The provided data and protocols should serve as a valuable resource for researchers in the field of targeted protein degradation and drug development.

References

Unraveling the Transcriptional Consequences of CBP/EP300 Degradation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the rapidly evolving landscape of targeted protein degradation, a new class of molecules aimed at the transcriptional coactivators CREB-binding protein (CBP) and E1A binding protein p300 (EP300) is generating significant interest. This guide provides a comparative analysis of the downstream gene expression effects of Pomalidomide-NH-PEG6-amide-C2-CPI-1612 (also known as dCE-1), a novel CBP/EP300 degrader, and other related compounds. By examining experimental data, we aim to provide researchers, scientists, and drug development professionals with a clear understanding of the current state of CBP/EP300-targeting degraders and their alternatives.

This compound is a heterobifunctional degrader that recruits the E3 ubiquitin ligase Cereblon (CRBN) to induce the degradation of CBP and EP300. These two proteins are critical epigenetic regulators that play a central role in controlling gene expression by acetylating histones and other transcription factors. Their dysregulation is implicated in various diseases, including cancer. The degradation of CBP/EP300, therefore, presents a promising therapeutic strategy.

Comparative Analysis of Downstream Gene Expression

While specific, comprehensive transcriptome data for this compound (dCE-1) is not yet publicly available, studies on closely related CBP/EP300 degraders, such as dCE-2 and CBPD-409, provide valuable insights into the expected downstream effects. These effects can be compared with those of CBP/EP300 inhibitors and BET bromodomain inhibitors to understand the unique impact of degradation versus inhibition.

Key Downstream Gene Expression Changes
Compound ClassSpecific Compound(s)Key Downstream Gene/Pathway EffectsCell Line(s)Reference(s)
CBP/EP300 Degrader dCE-2Downregulation of MYCLP1, MM1S[1]
CBP/EP300 Degrader CBPD-409Downregulation of AR, MYC, FOXA1, and ERG signalingProstate Cancer Cells[1][2]
Selective EP300 Degrader MC-1Selective degradation of EP300 over CBPHAP-1[3]
CBP/EP300 Inhibitor CPI-1612Inhibition of the ER transcriptional program, targeting of FOXA1 binding sitesMCF7, T47D, ZR751 (Breast Cancer)[4][5]
CBP/EP300 Inhibitor GNE-272Modulation of MYC expressionHematologic Cancer Cells[6][7][8]
BET Inhibitor JQ1Downregulation of MYC and FOSL1Various Cancer Cell Lines[9][10]

Signaling Pathways and Experimental Workflow

To visualize the mechanism of action and the experimental approach to studying these compounds, the following diagrams are provided.

Pomalidomide_Degrader_Pathway cluster_0 Cellular Environment This compound This compound CBP/EP300 CBP/EP300 This compound->CBP/EP300 Binds to CRBN E3 Ligase CRBN E3 Ligase This compound->CRBN E3 Ligase Recruits Ubiquitin Ubiquitin CBP/EP300->Ubiquitin Ubiquitination CRBN E3 Ligase->Ubiquitin Proteasome Proteasome Ubiquitin->Proteasome Targeting Degraded CBP/EP300 Degraded CBP/EP300 Proteasome->Degraded CBP/EP300 Degradation Downstream Gene Expression Downstream Gene Expression Degraded CBP/EP300->Downstream Gene Expression Alters Altered Cellular Processes Altered Cellular Processes Downstream Gene Expression->Altered Cellular Processes

Caption: Mechanism of action for Pomalidomide-based CBP/EP300 degradation.

Experimental_Workflow Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Sample Collection Sample Collection Compound Treatment->Sample Collection Cell Viability Assay Cell Viability Assay Compound Treatment->Cell Viability Assay RNA Extraction RNA Extraction Sample Collection->RNA Extraction Western Blot Western Blot Sample Collection->Western Blot RNA-Sequencing RNA-Sequencing RNA Extraction->RNA-Sequencing Data Analysis Data Analysis RNA-Sequencing->Data Analysis Protein Quantification Protein Quantification Western Blot->Protein Quantification Proliferation Analysis Proliferation Analysis Cell Viability Assay->Proliferation Analysis

Caption: Workflow for assessing degrader effects on gene and protein expression.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to assess the effects of targeted protein degraders.

RNA-Sequencing (RNA-Seq)

Objective: To perform global transcriptomic profiling to identify differentially expressed genes upon treatment with a degrader.

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentrations of the degrader or vehicle control (e.g., DMSO) for a specified time course (e.g., 6, 12, 24 hours).

  • RNA Extraction: Following treatment, wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., TRIzol). Extract total RNA according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

  • Library Preparation and Sequencing: Prepare RNA-seq libraries from high-quality RNA samples using a commercial kit (e.g., Illumina TruSeq Stranded mRNA). This typically involves poly(A) selection, fragmentation, reverse transcription, adapter ligation, and PCR amplification. Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis: Align the sequencing reads to a reference genome using an aligner like STAR. Quantify gene expression using tools such as RSEM or featureCounts. Perform differential gene expression analysis using packages like DESeq2 or edgeR to identify genes that are significantly up- or downregulated upon treatment. Conduct pathway and gene ontology analysis to interpret the biological significance of the differentially expressed genes.[4][5]

Western Blot Analysis

Objective: To confirm the degradation of the target protein (CBP/EP300) and assess the levels of downstream effector proteins (e.g., MYC).

  • Cell Lysis and Protein Quantification: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA or Bradford assay.[11]

  • SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]

  • Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-CBP, anti-EP300, anti-MYC) overnight at 4°C. Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[11][12]

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control antibody (e.g., anti-GAPDH or anti-β-actin) to ensure equal protein loading. Quantify the band intensities using image analysis software (e.g., ImageJ) to determine the extent of protein degradation.[11]

Cell Viability Assay

Objective: To assess the cytotoxic or anti-proliferative effects of the degrader on cancer cells.

  • Cell Seeding and Treatment: Seed cells in 96-well plates at a predetermined density. After allowing the cells to attach, treat them with a serial dilution of the degrader compound. Include a vehicle-only control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.

  • Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo, MTS, or resazurin) to each well according to the manufacturer's instructions. Measure the luminescence or absorbance using a plate reader.

  • Data Analysis: Normalize the readings to the vehicle control to determine the percentage of viable cells. Plot the cell viability against the compound concentration and calculate the half-maximal inhibitory concentration (IC50) or half-maximal degradation concentration (DC50) using a non-linear regression analysis.

Conclusion

The targeted degradation of CBP/EP300 represents a compelling therapeutic strategy, particularly in oncology. While direct and comprehensive data on the downstream gene expression effects of this compound are still emerging, the analysis of related CBP/EP300 degraders reveals a consistent and potent downregulation of key oncogenic drivers such as MYC and AR signaling pathways. In comparison to small molecule inhibitors, degraders offer the potential for a more profound and sustained biological effect. The experimental protocols outlined provide a robust framework for the continued investigation and characterization of this promising new class of therapeutics. As more data becomes available, a clearer picture of the unique transcriptional consequences of CBP/EP300 degradation will undoubtedly emerge, paving the way for novel and effective cancer treatments.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for Pomalidomide-NH-PEG6-amide-C2-CPI-1612

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of complex chemical compounds like Pomalidomide-NH-PEG6-amide-C2-CPI-1612 are critical for ensuring laboratory safety and environmental compliance. This molecule, a CBP/EP300 degrader, incorporates the cytotoxic agent pomalidomide, a polyethylene glycol (PEG) linker, and the histone acetyltransferase (HAT) inhibitor CPI-1612.[1] Due to the hazardous nature of its components, stringent disposal protocols must be followed.

Immediate Safety Precautions

Before handling this compound or its waste, it is imperative to wear appropriate Personal Protective Equipment (PPE). Given the pomalidomide component, which is a thalidomide analog and a known teratogen, and the cytotoxic nature of the compound, the following PPE is mandatory:[2][3][4][5]

  • Gloves: Two pairs of chemotherapy-rated gloves.

  • Gown: A disposable, impermeable gown.

  • Eye Protection: Safety goggles or a face shield.

  • Respiratory Protection: A respiratory mask is crucial, especially when handling the compound in solid/powder form, to prevent inhalation of dust particles.

Waste Classification and Segregation

The cornerstone of proper disposal is the correct classification and segregation of waste at the point of generation. This prevents cross-contamination and ensures that waste streams are handled by appropriate disposal methods. The primary disposal method for cytotoxic waste is incineration.[2]

Waste contaminated with this compound should be classified as either "Trace" or "Bulk" cytotoxic waste.

Waste ClassificationContamination LevelContainer TypeDisposal Method
Trace Cytotoxic Waste Less than 3% of the original compound by weight remains.Yellow, puncture-resistant containers labeled "Trace Chemotherapy Waste" and "Incinerate Only".[2]Incineration[2]
Bulk Cytotoxic Waste 3% or more of the original compound by weight remains.[2]Black, DOT-approved, RCRA-rated hazardous waste containers.[2]Hazardous Waste Incineration[2]

Step-by-Step Disposal Protocol

  • Segregation at Source: Immediately dispose of any materials that come into contact with this compound into the correctly labeled container (yellow for trace, black for bulk). This includes items such as pipette tips, gloves, gowns, and any labware.

  • Container Management:

    • Use containers that are sturdy, leak-proof, and chemically compatible with the waste.[6][7]

    • Keep waste containers securely closed except when adding waste.[7][8]

    • Do not overfill containers; a general guideline is to fill them to no more than 75% capacity.[9]

    • Store waste containers in a designated, secure, and well-ventilated area away from incompatible materials.[7][9]

  • Disposal of Empty Original Containers:

    • Empty containers that held this compound must be triple-rinsed with a suitable solvent.[8]

    • The first rinsate must be collected and disposed of as bulk hazardous chemical waste.[8][9]

    • Subsequent rinses may also need to be collected as hazardous waste, depending on local institutional policies.

    • After thorough rinsing and air-drying, obliterate or remove the original label before disposing of the container as regular solid waste.[6][8]

  • Spill Management:

    • In the event of a spill, secure the area and wear the prescribed PPE.

    • Use a chemotherapy spill kit to absorb and contain the spill.

    • All materials used for spill cleanup are considered bulk hazardous waste and must be disposed of in a black, DOT-approved hazardous waste container.[2]

  • Final Disposal:

    • Arrange for a licensed hazardous waste contractor to collect the sealed and properly labeled waste containers.[10]

    • Never dispose of this compound or its waste via evaporation, sewer, or regular trash.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of waste contaminated with this compound.

G start Waste Generation (this compound) ppe Wear Full PPE (Double Gloves, Gown, Eye Protection, Mask) start->ppe spill Spill Occurs start->spill classify Classify Waste: Trace or Bulk? ppe->classify trace < 3% Contamination (Trace Waste) classify->trace Yes bulk >= 3% Contamination (Bulk Waste) classify->bulk No trace_container Place in Yellow Puncture-Resistant Container Label: 'Trace Chemotherapy Waste' trace->trace_container bulk_container Place in Black DOT-Approved Container Label: 'Hazardous Waste' bulk->bulk_container storage Store Securely in Designated Area trace_container->storage bulk_container->storage pickup Arrange Pickup by Licensed Waste Contractor storage->pickup incineration Final Disposal: Incineration pickup->incineration spill->ppe spill_kit Use Chemotherapy Spill Kit spill->spill_kit spill_kit->bulk_container

Caption: Disposal workflow for this compound waste.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。